Product packaging for CA4P(Cat. No.:)

CA4P

Cat. No.: B1210507
M. Wt: 334.4 g/mol
InChI Key: LGZKGOGODCLQHG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CA4P (Combretastatin)has been shown in the laboratory to shut down the blood supply to tumours. It is one of the first vascular targeting drugs to be tested in patients. This drug was originally isolated from the African Bush Willow. The first studies in patients with this drug were aimed at finding out whether it can be safely given to patients, what side effects it produces and whether it can actually shut down the blood supply to human tumours.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O6 B1210507 CA4P

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

5-[(2S)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol

InChI

InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3/t13-/m0/s1

InChI Key

LGZKGOGODCLQHG-ZDUSSCGKSA-N

SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

Origin of Product

United States

Foundational & Exploratory

Combretastatin A4 Phosphate: A Technical Guide to a Potent Vascular Disrupting Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin A4 Phosphate (CA4P), also known as Fosbretabulin, is a water-soluble prodrug of the potent tubulin-binding agent, combretastatin A4 (CA4).[1][2] Originally isolated from the African bush willow tree, Combretum caffrum, this compound is a leading compound in the class of vascular disrupting agents (VDAs).[2] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target and disrupt the established tumor vasculature, leading to rapid vascular shutdown, extensive tumor necrosis, and cell death.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and key experimental protocols relevant to its study.

Mechanism of Action

This compound exerts its potent anti-tumor effects through a multi-step process that begins with its conversion to the active metabolite, CA4, and culminates in the catastrophic collapse of the tumor's blood supply.

1.1. Prodrug Conversion and Tubulin Binding:

Following systemic administration, the phosphate group of this compound is rapidly cleaved by endogenous phosphatases, converting it to the lipophilic and cytotoxic combretastatin A4 (CA4).[5] CA4 then binds to the colchicine-binding site on β-tubulin, a key component of cellular microtubules.[4] This binding event inhibits tubulin polymerization, leading to the depolymerization of existing microtubules.[1][6]

1.2. Endothelial Cell Shape Change and Vascular Disruption:

The disruption of the microtubule cytoskeleton has a profound and selective effect on activated endothelial cells lining the tumor vasculature.[7] This leads to:

  • Cytoskeletal Collapse: The loss of microtubule integrity causes the endothelial cells to lose their flattened shape and become more spherical.[4]

  • Increased Permeability: The morphological changes in endothelial cells lead to the breakdown of cell-cell junctions, resulting in increased vascular permeability.[1]

  • Vascular Shutdown: The combination of endothelial cell shape change and increased permeability leads to leakage of plasma into the tumor interstitium, an increase in interstitial pressure, and the physical collapse of blood vessels.[7] This culminates in a rapid cessation of blood flow to the tumor core.[1]

1.3. Downstream Effects:

The acute vascular shutdown triggers a cascade of events within the tumor microenvironment:

  • Hypoxia and Necrosis: Deprived of oxygen and nutrients, the tumor cells in the core undergo extensive ischemic necrosis.[1]

  • Viable Rim: A characteristic feature of VDA activity is the survival of a thin rim of tumor cells at the periphery, which are supplied by blood vessels from the surrounding normal tissue.[1][8]

Below is a diagram illustrating the signaling pathway of Combretastatin A4 Phosphate.

CA4P_Mechanism cluster_blood Bloodstream cluster_endothelial Tumor Endothelial Cell cluster_tumor Tumor Microenvironment This compound Combretastatin A4 Phosphate (this compound) (Prodrug) CA4 Combretastatin A4 (CA4) (Active Drug) This compound->CA4 Endogenous Phosphatases Tubulin β-Tubulin CA4->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Cytoskeleton Cytoskeletal Integrity Microtubules->Cytoskeleton Maintains CellShape Endothelial Cell Shape Change (Rounding) Cytoskeleton->CellShape Disruption Leads to Permeability Increased Vascular Permeability CellShape->Permeability Causes VascularShutdown Vascular Shutdown Permeability->VascularShutdown Contributes to Necrosis Tumor Necrosis VascularShutdown->Necrosis Induces

Caption: Mechanism of action of Combretastatin A4 Phosphate.

Preclinical and Clinical Data

The anti-tumor activity of this compound has been extensively evaluated in both preclinical models and human clinical trials.

2.1. Preclinical In Vitro and In Vivo Efficacy:

CA4 is highly cytotoxic to actively proliferating endothelial cells.[9] In vivo studies in various tumor xenograft models have consistently demonstrated the ability of this compound to induce rapid and extensive tumor necrosis.[10][11]

Parameter Model/Cell Line Value Reference
Plasma AUC (CA4) MAC29 Tumor-bearing NMRI Mice18.4 µg·h/mL[12]
Tumor AUC (CA4) MAC29 Tumor-bearing NMRI Mice60.1 µg·h/mL[12]
Necrotic Fraction Increase Rat Bladder Tumors in Nude MiceFrom 25% to 41% (24h post-treatment)[7]
Whole Tumor Perfusion KHT Tumor ModelDecreased at 4h, did not return to baseline[11]
Tumor Periphery Perfusion KHT Tumor ModelDecreased at 4h, returned to baseline at 24h[11]

2.2. Clinical Trial Data:

This compound has been investigated in numerous Phase I and II clinical trials, both as a monotherapy and in combination with other anti-cancer agents.[1][3]

Trial Phase Patient Population Key Findings Reference
Phase I Advanced Solid MalignanciesMTD established at 63 mg/m² with bevacizumab. Showed sustained reductions in tumor perfusion.[3]
Phase I Advanced CancerMTD ranged from 52-68 mg/m². Dose-limiting toxicities included ataxia and cardiovascular events.[2][5]
Phase II (FALCON) Non-Small Cell Lung CancerIncreased response rate (50% vs 32%) when combined with CP and bevacizumab, but no significant OS benefit.[4]
Phase II Anaplastic Thyroid CancerLimited activity as a monotherapy.[10][13]
Phase I (Combination) Solid TumorsCombination with carboplatin showed dose-limiting thrombocytopenia.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

3.1. Endothelial Cell Tube Formation Assay:

This assay assesses the ability of a compound to disrupt the formation of capillary-like structures by endothelial cells in vitro.

Methodology:

  • Preparation: Thaw basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate.[14] Incubate at 37°C for 30-60 minutes to allow for solidification.[15]

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium containing the desired concentration of this compound or vehicle control.[16]

  • Plating: Add the cell suspension to the solidified matrix-coated wells.[15]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.[15]

  • Visualization and Quantification: Visualize the formation of tube-like structures using a phase-contrast microscope.[16] For quantification, cells can be pre-labeled with a fluorescent dye (e.g., Calcein AM).[14][17] Capture images and analyze parameters such as total tube length, number of nodes, and number of meshes using imaging software.[16]

Below is a diagram illustrating the workflow for the Endothelial Cell Tube Formation Assay.

Tube_Formation_Workflow cluster_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Analysis node1 Coat wells with basement membrane matrix node2 Incubate at 37°C to solidify node1->node2 node5 Add cell suspension to coated wells node2->node5 node3 Harvest endothelial cells node4 Resuspend cells in media with this compound/vehicle node3->node4 node4->node5 node6 Incubate 4-18 hours at 37°C node5->node6 node7 Visualize tubes via microscopy node6->node7 node8 Quantify tube length, nodes, and meshes node7->node8

Caption: Workflow of the Endothelial Cell Tube Formation Assay.

3.2. In Vivo Tumor Xenograft Model:

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor model.

Methodology:

  • Cell Preparation: Culture human tumor cells (e.g., ARO, KAT-4 for anaplastic thyroid cancer) to 70-80% confluency.[10] Harvest and resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 5x10⁶ cells per 100 µL.[18]

  • Tumor Implantation: Anesthetize immunocompromised mice (e.g., nude mice) and subcutaneously inject the cell suspension into the flank.[10][19]

  • Tumor Growth and Monitoring: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements.

  • Drug Administration: Once tumors reach the target size, randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) via intraperitoneal (IP) injection.[11] The control group receives a vehicle injection.

  • Efficacy Assessment: Monitor tumor growth in all groups over time.[10] At the end of the study, or at specific time points, euthanize the animals and resect the tumors for further analysis.[11]

  • Histological Analysis: Fix the resected tumors in formalin, embed in paraffin, and section for histological staining (e.g., H&E) to assess the extent of necrosis.[11] Immunohistochemical staining for markers of vascular density (e.g., CD31) and hypoxia (e.g., pimonidazole) can also be performed.

Combination Therapies

Preclinical and clinical evidence suggests that the efficacy of this compound is significantly enhanced when used in combination with other cancer therapies.[10][20] The rationale is that while this compound targets the core of the tumor, a viable rim of proliferating cells often remains.[1][8]

  • With Chemotherapy: Agents like paclitaxel and carboplatin can target the surviving, proliferating cells in the tumor rim.[10]

  • With Anti-Angiogenic Agents: Combining this compound with drugs like bevacizumab offers a dual approach: this compound disrupts the established vasculature, while bevacizumab inhibits the formation of new vessels that could contribute to tumor regrowth.[3][4]

  • With Radiation Therapy: this compound-induced vascular shutdown can trap radiosensitizing agents within the tumor, potentially enhancing the effects of radiation.

Below is a diagram illustrating the complementary actions of this compound in combination therapy.

Combination_Therapy cluster_core Tumor Core cluster_periphery Tumor Periphery Tumor Solid Tumor CoreVasculature Established Vasculature PeripheralVasculature Proliferating Cells & New Vasculature This compound Combretastatin A4 Phosphate (VDA) This compound->CoreVasculature Disrupts ChemoRad Chemotherapy / Radiation ChemoRad->PeripheralVasculature Targets AntiAngio Anti-Angiogenic Agent (e.g., Bevacizumab) AntiAngio->PeripheralVasculature Inhibits

Caption: Complementary targeting in combination cancer therapy.

Conclusion

Combretastatin A4 Phosphate is a potent vascular disrupting agent with a well-defined mechanism of action centered on the destabilization of the tumor endothelial cell cytoskeleton. While showing limited efficacy as a monotherapy, its ability to induce rapid and extensive central tumor necrosis makes it a highly promising agent for use in combination with chemotherapy, radiation, and anti-angiogenic therapies.[8] Ongoing research and clinical trials continue to explore the full potential of this compound in the oncology treatment landscape.[3][4]

References

CA4P as a Vascular Disrupting Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Combretastatin A4-Phosphate (CA4P), a prodrug of combretastatin A4, is a potent vascular disrupting agent (VDA) that has demonstrated significant anti-tumor activity in preclinical and clinical studies. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, this compound targets and disrupts the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This technical guide provides an in-depth overview of the core mechanisms, preclinical and clinical data, and key experimental methodologies associated with this compound.

Core Mechanism of Action

This compound is a water-soluble prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4). The primary mechanism of action of CA4 involves its interaction with the tubulin cytoskeleton of endothelial cells.

1.1. Tubulin Binding and Microtubule Depolymerization

CA4 binds to the colchicine-binding site on β-tubulin, a key component of microtubules.[1] This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules in endothelial cells.[2] The disruption of the microtubule network is a critical event that initiates a cascade of downstream effects.

1.2. Disruption of Endothelial Cell Cytoskeleton and Junctions

The depolymerization of microtubules leads to profound changes in endothelial cell morphology. The cells lose their flattened shape, retract, and become rounded.[3] This cytoskeletal collapse directly impacts the integrity of cell-cell junctions, particularly adherens junctions.

1.3. VE-Cadherin Signaling Pathway

A crucial consequence of microtubule disruption is the disorganization of vascular endothelial (VE)-cadherin, a key protein in endothelial adherens junctions.[3][4] This leads to the disruption of the VE-cadherin/β-catenin/Akt signaling pathway, which is essential for maintaining endothelial barrier function and cell survival.[3][4] The disruption of VE-cadherin signaling increases vascular permeability.

1.4. RhoA Signaling Pathway

The morphological changes in endothelial cells are also mediated by the activation of the RhoA GTPase signaling pathway.[5] Activation of RhoA and its downstream effector, ROCK, leads to increased actin-myosin contractility, further contributing to the breakdown of endothelial cell junctions and increased permeability.[5]

1.5. Induction of Apoptosis

In addition to its vascular disrupting effects, this compound can directly induce apoptosis in both endothelial and tumor cells.[6][7] This apoptotic effect is, in part, mediated by the accumulation of reactive oxygen species (ROS) and the disruption of the mitochondrial respiratory chain.[6]

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Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Data

Numerous preclinical studies have characterized the potent and selective anti-vascular and anti-tumor effects of this compound.

2.1. In Vitro Studies

Assay Cell Type Key Findings Reference
Cytotoxicity (IC50) HUVEC0.003 µM[6]
K562 (Leukemia)0.002 µM[6]
A549 (Lung Cancer)0.004 µM[6]
Tubulin Polymerization Purified TubulinInhibition of polymerization[2]
Endothelial Cell Migration HUVECInhibition of migration in wound healing assays[3]
Tube Formation HUVECInhibition of capillary-like structure formation on Matrigel[3]
Apoptosis HUVEC, Leukemic cellsInduction of apoptosis via Annexin V/PI staining[6][7]

2.2. In Vivo Studies

In animal tumor models, this compound induces a rapid and significant reduction in tumor blood flow within minutes to hours of administration.[2] This leads to extensive tumor necrosis, often leaving a viable rim of tumor cells at the periphery.[2]

Animal Model Tumor Type Key Findings Reference
MouseAnaplastic Thyroid CancerSignificant tumor growth delay and necrosis[8]
MouseOvarian Cancer XenograftReduced tumor blood flow and increased necrosis[9]
RabbitVX2 Liver TumorSignificant decrease in Ktrans on DCE-MRI at 4 hours post-treatment[1]

Clinical Data

This compound has been evaluated in numerous Phase I and II clinical trials across a range of solid tumors, both as a monotherapy and in combination with other anticancer agents.

3.1. Monotherapy

Phase I trials established the safety profile of this compound, with the most common dose-limiting toxicities being tumor-related pain and cardiovascular events, particularly a transient increase in blood pressure.[9][10]

3.2. Combination Therapy

This compound has shown promise when combined with standard chemotherapy and anti-angiogenic agents.

Table: Key Phase II Clinical Trial Results for this compound Combination Therapy

Trial (Cancer Type) Treatment Arms Key Efficacy Results Reference
GOG-0186I (Recurrent Ovarian Cancer)Bevacizumab vs. This compound + BevacizumabMedian PFS: 7.3 months (combo) vs. 4.8 months (bev alone) (HR=0.69)[8][9]
FALCON (Non-Small Cell Lung Cancer)Carboplatin + Paclitaxel + Bevacizumab vs. This compound + Chemo + BevacizumabObjective Response Rate: 50% (this compound arm) vs. 32% (control arm)[8]

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the effects of this compound. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the cited literature.

4.1. In Vitro Assays

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// Edges start -> treatment; treatment -> cytotoxicity; treatment -> tubulin; treatment -> migration; treatment -> tube_formation; treatment -> apoptosis; treatment -> western_blot; cytotoxicity -> end; tubulin -> end; migration -> end; tube_formation -> end; apoptosis -> end; western_blot -> end; }

Figure 2: General workflow for in vitro evaluation of this compound.

  • Tubulin Polymerization Assay: Purified tubulin is incubated with GTP at 37°C to induce polymerization. The change in turbidity is measured spectrophotometrically at 340 nm in the presence and absence of this compound.

  • Endothelial Cell Permeability Assay: Endothelial cells are grown to confluence on a porous membrane in a transwell insert. The passage of a tracer molecule (e.g., FITC-dextran) across the monolayer is measured after treatment with this compound.

  • Wound Healing Assay: A scratch is made in a confluent monolayer of endothelial cells. The rate of cell migration to close the wound is monitored by microscopy over time in the presence or absence of this compound.

  • Tube Formation Assay: Endothelial cells are seeded onto a layer of Matrigel. The formation of capillary-like tubular structures is observed and quantified by microscopy after treatment with this compound.

  • Apoptosis Assay (Flow Cytometry): Cells treated with this compound are stained with Annexin V (detects early apoptosis) and Propidium Iodide (detects late apoptosis/necrosis) and analyzed by flow cytometry.

  • Western Blotting: Protein lysates from this compound-treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins in the VE-cadherin and RhoA signaling pathways (e.g., VE-cadherin, β-catenin, Akt, p-Akt, RhoA).

4.2. In Vivo Assays

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// Edges start -> treatment; treatment -> imaging; treatment -> tumor_growth; imaging -> histology; tumor_growth -> histology; histology -> end; }

Figure 3: General workflow for in vivo evaluation of this compound.

  • Tumor Models: Subcutaneous xenograft models in immunocompromised mice are commonly used. Tumor cells (e.g., human ovarian or lung cancer cell lines) are injected subcutaneously, and tumors are allowed to grow to a specified size before treatment.

  • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging technique is used to assess changes in tumor vascular permeability and blood flow. A contrast agent (e.g., gadolinium) is injected intravenously, and dynamic images are acquired. Pharmacokinetic models are applied to the data to calculate parameters such as Ktrans (volume transfer constant).[1]

  • Positron Emission Tomography (PET): PET with radiotracers like 15O-labeled water can be used to quantify tumor blood flow before and after this compound administration.

  • Immunohistochemistry (IHC): Tumor tissues are harvested, fixed, and sectioned. IHC is performed using antibodies against markers such as CD31 (to visualize blood vessels) and Ki-67 (to assess proliferation).

  • TUNEL Assay: This assay is used to detect apoptotic cells in tumor sections by labeling DNA strand breaks.

Conclusion and Future Directions

This compound is a well-characterized vascular disrupting agent with a clear mechanism of action and demonstrated efficacy in preclinical and clinical settings. Its ability to rapidly shut down tumor blood flow makes it a promising candidate for combination therapies with agents that target the remaining viable tumor rim. Future research should focus on identifying predictive biomarkers of response to this compound and optimizing combination strategies to maximize its therapeutic potential. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel vascular disrupting agents.

References

The Biological Activity of Combretastatin A4 Phosphate (CA4P) on Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Combretastatin A4 Phosphate (CA4P), a water-soluble prodrug of Combretastatin A4, is a potent vascular disrupting agent (VDA) that exhibits profound biological activity against endothelial cells, particularly those involved in tumor neovascularization. Its primary mechanism of action involves the depolymerization of microtubules, leading to a cascade of downstream effects that culminate in the collapse of tumor vasculature and subsequent tumor necrosis. This technical guide provides an in-depth analysis of the cellular and molecular effects of this compound on endothelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Mechanism of Action: Targeting the Endothelial Cytoskeleton

This compound's primary molecular target is tubulin, the fundamental protein subunit of microtubules. By binding to the colchicine-binding site on β-tubulin, this compound inhibits tubulin polymerization, leading to the rapid depolymerization of the microtubule network within endothelial cells[1][2]. This disruption of the microtubule cytoskeleton is the initiating event for a series of morphological and functional changes.

Newly formed endothelial cells, such as those in the tumor vasculature, are particularly sensitive to this compound. This heightened sensitivity is attributed to their less developed actin cytoskeleton, which makes them more reliant on the microtubule network to maintain their shape and structural integrity[2]. In contrast, quiescent endothelial cells in mature blood vessels are more resistant to the effects of this compound due to a more robust actin framework[2].

Effects on Endothelial Cell Morphology and Function

The destabilization of microtubules by this compound triggers a dramatic and rapid alteration in endothelial cell morphology.

  • Cell Shape Change and Retraction: Within minutes of exposure, endothelial cells begin to lose their flattened shape, retract, and round up[3][4]. This is a direct consequence of the compromised microtubule network.

  • Actin Cytoskeleton Reorganization and Membrane Blebbing: this compound induces a reorganization of actin stress fibers[3]. This process is mediated by the Rho/Rho-kinase signaling pathway, leading to increased actomyosin contractility and the formation of membrane blebs[5].

  • Increased Permeability: The morphological changes and disruption of cell-cell junctions lead to a significant increase in the permeability of the endothelial cell monolayer[1][3]. This allows for the leakage of plasma and macromolecules into the surrounding tumor tissue.

  • Disruption of Cell-Cell Adhesion: this compound disrupts the crucial cell-cell adhesion complexes mediated by vascular endothelial (VE)-cadherin and β-catenin[2][3]. This further contributes to the loss of vascular integrity.

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative data regarding the effects of this compound on endothelial cells.

ParameterCell TypeConcentrationEffectReference
Inhibition of Proliferation HUVECs5 nM - 10 nMSignificant decrease in FGF-2 or VEGF-A stimulated proliferation[3]
HUVECs1 nMInsufficient to block FGF-2 or VEGF-A stimulated proliferation[3]
HUVECs>10 nMToxic effects, leading to cell detachment and death[3]
Cell Shape Change HUVECs1 µMMembrane blebbing observed within 15-45 minutes[5]
HUVECsNot specified44% reduction in form factor by 10 minutes[4]
Inhibition of Migration HUVECsNot specifiedInhibition of migration into a mechanically denuded area[3]
Induction of Apoptosis Leukemic CellsLow, non-toxic dosesInduction of apoptosis through caspase activation and mitochondrial destabilization[6]
VCAM-1 Expression HUVECsLow concentrationsReduction in VCAM-1 expression without inducing cell death[6]

Key Signaling Pathways

The biological activity of this compound on endothelial cells is mediated by distinct signaling pathways that are triggered by the initial microtubule disruption.

VE-Cadherin/β-Catenin/Akt Signaling Pathway

This pathway is central to the this compound-induced disruption of endothelial cell-cell junctions and the subsequent increase in vascular permeability.

VE_Cadherin_Pathway This compound This compound Tubulin Tubulin Depolymerization This compound->Tubulin VE_Cadherin VE-Cadherin (at cell junctions) Tubulin->VE_Cadherin disrupts Apoptosis Endothelial Cell Apoptosis Tubulin->Apoptosis beta_Catenin β-Catenin VE_Cadherin->beta_Catenin Cell_Junctions Disruption of Cell-Cell Junctions VE_Cadherin->Cell_Junctions Akt Akt Signaling beta_Catenin->Akt Akt->Apoptosis inhibition of Permeability Increased Vascular Permeability Cell_Junctions->Permeability Rho_Kinase_Pathway This compound This compound Tubulin Tubulin Depolymerization This compound->Tubulin RhoA RhoA Activation Tubulin->RhoA leads to ROCK Rho-Kinase (ROCK) Activation RhoA->ROCK Actin Actin Cytoskeleton Reorganization ROCK->Actin Blebbing Membrane Blebbing Actin->Blebbing Shape_Change Cell Shape Change and Retraction Actin->Shape_Change Experimental_Workflow_Shape_Change Start Culture HUVECs on coverslips Treatment Treat with this compound (e.g., 5 nM, 10 nM) Start->Treatment Incubation Incubate for specified time (e.g., 18 hours) Treatment->Incubation Fixation Fix cells with paraformaldehyde Incubation->Fixation Staining Stain actin with TRITC-labeled phalloidin Fixation->Staining Microscopy Analyze by fluorescence microscopy Staining->Microscopy

References

Combretastatin A-4 Phosphate: From a South African Willow to a Potent Vascular Disrupting Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Origin, and Mechanism of Action of a Promising Anti-Cancer Compound

Executive Summary

Combretastatin A-4 Phosphate (CA4P), a water-soluble prodrug of the natural product Combretastatin A-4 (CA-4), has emerged as a significant vascular disrupting agent (VDA) in the landscape of oncology research.[1] Originally isolated from the bark of the South African bush willow, Combretum caffrum, this small molecule has garnered considerable attention for its potent and selective ability to target and disrupt the established vasculature of solid tumors.[2] This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. The document details the journey of this compound from its natural source to its development as a clinical candidate, presenting key experimental data, methodologies, and the intricate signaling pathways it modulates.

Discovery and Origin

The story of Combretastatin A-4 begins with the pioneering work of Professor George R. Pettit and his team at the Cancer Research Institute at Arizona State University.[2] Their investigation into natural sources for potential anti-cancer agents led them to the South African bush willow, Combretum caffrum.[2]

Isolation from Combretum caffrum

Experimental Protocol: Isolation of Combretastatin A-4

A general protocol for the isolation of Combretastatin A-4 from Combretum caffrum involves the following key steps:

  • Extraction: Dried and milled bark of Combretum caffrum is subjected to solvent extraction, typically with a mixture of dichloromethane and methanol, to obtain a crude extract.[5]

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents, such as a methanol-water mixture and ligroin, followed by carbon tetrachloride and methylene chloride, to separate compounds based on their polarity.[5]

  • Chromatographic Purification: The fraction exhibiting the highest bioactivity is further purified using a series of chromatographic techniques. This often includes column chromatography on silica gel and Sephadex LH-20, which separates compounds based on their affinity for the stationary phase and their size, respectively.[5]

  • Structure Elucidation: The purified compound's structure is determined using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and ultimately confirmed by X-ray crystallography.[5]

The Challenge of Solubility and the Advent of this compound

While Combretastatin A-4 demonstrated remarkable anti-cancer activity, its poor water solubility presented a significant hurdle for its clinical development.[6] To overcome this limitation, a water-soluble prodrug, Combretastatin A-4 Phosphate (this compound), was synthesized.[6] This phosphate ester is readily converted in vivo by endogenous phosphatases to the active parent compound, Combretastatin A-4.[6]

Experimental Protocol: Synthesis of Combretastatin A-4 Phosphate (this compound)

The synthesis of this compound from CA-4 is a critical step in its pharmaceutical development. A common synthetic route involves the phosphorylation of the phenolic hydroxyl group of CA-4.

  • Synthesis of Combretastatin A-4: The chemical synthesis of Combretastatin A-4 is often achieved through a Wittig reaction, which allows for the stereoselective formation of the cis-stilbene backbone.[7] This typically involves the reaction of a phosphonium salt (e.g., 3,4,5-trimethoxybenzylphosphonium bromide) with an appropriate aldehyde (e.g., isovanillin).[8]

  • Phosphorylation: The hydroxyl group of the synthesized Combretastatin A-4 is then phosphorylated. This can be achieved by reacting CA-4 with a phosphorylating agent such as phosphorus oxychloride or dibenzyl phosphite, followed by deprotection.[6]

  • Salt Formation: The resulting phosphate monoester is then converted to a water-soluble salt, typically the disodium salt, by treatment with a sodium base such as sodium bicarbonate or sodium hydroxide.[6]

Mechanism of Action: A Dual Assault on Tumor Vasculature

Combretastatin A-4 Phosphate exerts its anti-tumor effects primarily by acting as a potent vascular disrupting agent (VDA). Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target and destroy the pre-existing vasculature that is essential for tumor survival and growth.[9] The mechanism of action of this compound is multifaceted, involving both the disruption of the endothelial cell cytoskeleton and the perturbation of key signaling pathways that maintain vascular integrity.

Inhibition of Tubulin Polymerization
  • Cell Shape Change: Endothelial cells, which are normally flattened, undergo a dramatic change in shape, becoming more rounded.

  • Increased Vascular Permeability: The alteration in cell shape leads to the formation of gaps between endothelial cells, increasing the permeability of the tumor blood vessels.

  • Vascular Shutdown: The combination of endothelial cell shape change and increased permeability leads to a rapid and selective shutdown of blood flow within the tumor, causing extensive tumor necrosis due to oxygen and nutrient deprivation.

Disruption of Key Signaling Pathways

Beyond its direct effects on the microtubule cytoskeleton, this compound also modulates critical signaling pathways that are essential for maintaining the integrity of the tumor vasculature.

Vascular endothelial (VE)-cadherin is a key component of adherens junctions, which are crucial for cell-cell adhesion between endothelial cells.[10] The integrity of these junctions is vital for maintaining a functional vascular barrier. This compound has been shown to disrupt VE-cadherin signaling, leading to a loss of endothelial cell cohesion.[10] This disruption is thought to be a consequence of the underlying cytoskeletal collapse induced by tubulin depolymerization.

The Rho family of small GTPases, particularly RhoA, plays a critical role in regulating the actin cytoskeleton and cell adhesion. Activation of the RhoA signaling pathway can lead to increased stress fiber formation and cell contraction, which can compromise endothelial barrier function.[11] Studies have indicated that this compound can induce the activation of RhoA in endothelial cells, contributing to the observed increase in vascular permeability.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Combretastatin A-4 and its phosphate prodrug, this compound.

Table 1: In Vitro Cytotoxicity of Combretastatin A-4 (CA-4)

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer0.02[4]
LoVoColon Cancer0.005 (µg/ml)[4]
Colo 205Colon Cancer0.07 (µg/ml)[4]
DLD-1Colon Cancer0.005 (µg/ml)[4]
HCT-15Colon Cancer0.0009 (µg/ml)[4]
L1210Murine Leukemia~0.003[4]
P388Murine Leukemia~0.003[4]

Table 2: Pharmacokinetic Parameters of Combretastatin A-4 Phosphate (this compound) and Combretastatin A-4 (CA-4) in Humans (Phase I Clinical Trials)

CompoundDose (mg/m²)Cmax (µM)AUC (µM·h)t1/2 (h)Reference
This compound 500.99 ± 0.331.42 ± 0.301.81 ± 0.61[6]
651.73 ± 0.623.19 ± 1.471.90 ± 0.61[6]
CA-4 5-0.169-
68-2.33-
114-3.29-
60--~4.2

Note: Pharmacokinetic parameters can vary depending on the study design, patient population, and analytical methods used.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better illustrate the complex biological processes involved in the action of Combretastatin A-4 Phosphate, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Drug Activation cluster_1 Molecular Target Interaction cluster_2 Cellular Effects cluster_3 Physiological Outcome This compound Combretastatin A-4P (Prodrug) Phosphatases Endogenous Phosphatases This compound->Phosphatases Dephosphorylation CA4 Combretastatin A-4 (Active Drug) Phosphatases->CA4 Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Cytoskeleton Microtubule Depolymerization Microtubules->Cytoskeleton CellShape Endothelial Cell Shape Change (Rounding) Cytoskeleton->CellShape Permeability Increased Vascular Permeability CellShape->Permeability VascularShutdown Tumor Vascular Shutdown Permeability->VascularShutdown Necrosis Tumor Necrosis VascularShutdown->Necrosis G This compound This compound Tubulin Tubulin Depolymerization This compound->Tubulin RhoA_inactive RhoA-GDP (Inactive) Tubulin->RhoA_inactive Activates GEFs? VE_Cadherin VE-Cadherin Disruption Tubulin->VE_Cadherin Cytoskeletal Linkage Disruption RhoA_active RhoA-GTP (Active) RhoA_inactive->RhoA_active ROCK ROCK RhoA_active->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC pMLC Phosphorylated MLC (pMLC) MLC->pMLC StressFibers Actin Stress Fiber Formation pMLC->StressFibers Permeability Increased Endothelial Permeability StressFibers->Permeability VE_Cadherin->Permeability

References

An In-depth Technical Guide to CA4P Tubulin Binding and Microtubule Depolymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin A4-phosphate (CA4P) is a water-soluble prodrug of Combretastatin A4 (CA4), a potent tubulin-binding agent that demonstrates significant anti-cancer and anti-angiogenic properties. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, focusing on its interaction with tubulin, subsequent microtubule depolymerization, and the downstream signaling events that lead to vascular disruption in tumors. Detailed experimental protocols for key assays and quantitative data on this compound's activity are presented to support further research and development in this area.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function. Disruption of microtubule dynamics is a well-established strategy in cancer therapy.

Combretastatin A4-phosphate (this compound) is a leading vascular disrupting agent (VDA) that targets the tumor vasculature.[1] It is a prodrug that is rapidly dephosphorylated in vivo to its active form, Combretastatin A4 (CA4).[1] CA4 exerts its potent anti-cancer effects by binding to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization and subsequent depolymerization of the existing microtubule network.[2][3] This disruption of the cytoskeleton in endothelial cells is a key event that triggers a cascade of downstream effects, ultimately leading to the collapse of tumor blood vessels and subsequent tumor necrosis.[1]

Mechanism of Action: Tubulin Binding and Microtubule Depolymerization

The primary molecular target of CA4 is the tubulin heterodimer. The binding of CA4 to tubulin inhibits the polymerization of tubulin into microtubules.

Binding to the Colchicine Site on β-Tubulin

CA4 binds to the colchicine-binding site located at the interface between the α- and β-tubulin subunits.[2][3] This binding is reversible. The binding of CA4 induces a conformational change in the tubulin dimer, preventing it from incorporating into growing microtubules. This leads to a net depolymerization of the microtubule network.

Quantitative Analysis of Tubulin Binding

The affinity of CA4 for tubulin has been quantified, with a reported dissociation constant (Kd) of 0.4 μM for its binding to β-tubulin.[4]

Table 1: Tubulin Binding Affinity of Combretastatin A4 (CA4)

CompoundTargetBinding Affinity (Kd)
Combretastatin A4 (CA4)β-tubulin0.4 μM[4]

Downstream Signaling and Vascular Disruption

The depolymerization of microtubules in endothelial cells initiates a signaling cascade that culminates in the disruption of tumor vasculature. A key pathway affected is the Vascular Endothelial (VE)-cadherin signaling pathway.

CA4P_Signaling_Pathway cluster_extracellular Extracellular cluster_outcome Vascular & Tumor Response This compound This compound (Prodrug) CA4 CA4 This compound->CA4 Dephosphorylation Vascular_Disruption Vascular Disruption Tumor_Necrosis Tumor Necrosis Vascular_Disruption->Tumor_Necrosis Tubulin Tubulin CA4->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Microtubules->Tubulin Promotes Depolymerization RhoA RhoA Microtubules->RhoA Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest VE_Cadherin VE_Cadherin RhoA->VE_Cadherin Permeability Permeability VE_Cadherin->Permeability Permeability->Vascular_Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Apoptosis->Vascular_Disruption

Disruption of microtubules leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, disrupts the integrity of VE-cadherin-mediated cell-cell junctions. This disruption increases the permeability of the endothelial barrier, leading to leakage from the tumor blood vessels. Furthermore, the depolymerization of the mitotic spindle during cell division leads to mitotic arrest and subsequent apoptosis of proliferating endothelial cells. This combination of increased permeability and endothelial cell death results in the rapid collapse of the tumor vasculature and extensive tumor necrosis.

In Vitro Efficacy: Cytotoxicity

This compound exhibits potent cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.

Table 2: IC50 Values of Combretastatin A4 (CA4) and its Phosphate Prodrug (this compound) in Various Human Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)
HeLaCervical CancerCA4 Analog (13k)1.2[5]
HepG2Liver CancerCA4 Analog (TP5)0.8[6]
SGC-7901Gastric CancerCA4 Analog (13k)(Value not specified)[5]
MG-63OsteosarcomaCA4(See Figure 2 in source)[7]
HCT-116Colorectal CancerCA4(See Figure 2 in source)[7]
HT-29Colorectal CancerCA4(See Figure 2 in source)[7]
AROAnaplastic Thyroid CarcinomaThis compound~0.01-0.1
DROAnaplastic Thyroid CarcinomaThis compound~0.01-0.1
KAT-4Anaplastic Thyroid CarcinomaThis compound~0.01-0.1

Note: The table includes data for CA4 and its analogs/prodrug from various studies to provide a broader perspective on its efficacy. Direct comparison of absolute values should be made with caution due to differing experimental conditions.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.

Tubulin_Polymerization_Workflow Start Start: Prepare Reagents Prepare_Tubulin Prepare Purified Tubulin Solution on Ice Start->Prepare_Tubulin Prepare_Compound Prepare this compound/CA4 dilutions Start->Prepare_Compound Prepare_Plate Pre-warm 96-well plate to 37°C Start->Prepare_Plate Mix Mix Tubulin, GTP, and Compound in Plate Prepare_Tubulin->Mix Prepare_Compound->Mix Prepare_Plate->Mix Incubate Incubate at 37°C in Spectrophotometer Mix->Incubate Measure Measure Absorbance at 340 nm over time Incubate->Measure Analyze Analyze Polymerization Curves Measure->Analyze End End Analyze->End

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound or CA4

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reconstitute purified tubulin in ice-cold General Tubulin Buffer containing GTP to a final concentration of 3-5 mg/mL. Keep on ice.

  • Prepare serial dilutions of this compound or CA4 in General Tubulin Buffer.

  • Pre-warm a 96-well plate to 37°C in a spectrophotometer.

  • Add the compound dilutions to the wells of the pre-warmed plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.[8]

  • The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cells cultured on coverslips

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if using paraformaldehyde fixation).

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

Combretastatin A4-phosphate is a potent tubulin-binding agent that exerts its anti-cancer effects primarily through the disruption of tumor vasculature. Its mechanism of action is initiated by the binding of its active form, CA4, to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization and subsequent depolymerization of the microtubule network. This cytoskeletal disruption in endothelial cells triggers a signaling cascade involving RhoA and VE-cadherin, resulting in increased vascular permeability and endothelial cell apoptosis. The detailed understanding of this compound's mechanism of action and the availability of robust experimental protocols are crucial for the continued development and optimization of this and other vascular disrupting agents for cancer therapy.

References

Methodological & Application

Application Notes and Protocols for CA4P Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Combretastatin A4-Phosphate (CA4P), a vascular disrupting agent (VDA), in various mouse models of cancer. The following sections detail the mechanism of action, administration protocols, and methods for assessing the anti-tumor effects of this compound.

Mechanism of Action

This compound is a prodrug that is rapidly dephosphorylated in vivo to its active form, combretastatin A4 (CA4). CA4 targets the tubulin cytoskeleton of endothelial cells, leading to a rapid change in endothelial cell shape and subsequent disruption of the tumor vasculature. This vascular shutdown causes a cascade of events including increased vascular permeability, hemorrhagic necrosis, and ultimately, a significant reduction in tumor blood flow. A key molecular mechanism involves the disruption of vascular endothelial-cadherin (VE-cadherin) signaling at adherens junctions between endothelial cells, which compromises vascular integrity.

Signaling Pathway Disruption by this compound

This compound disrupts the stability of endothelial cell junctions by interfering with the VE-cadherin signaling pathway. By binding to tubulin, this compound leads to microtubule depolymerization, which in turn affects the localization and function of proteins critical for maintaining cell-cell adhesion. This disruption leads to the internalization of VE-cadherin, increased endothelial permeability, and vascular collapse within the tumor.

CA4P_Signaling_Pathway cluster_0 Endothelial Cell This compound This compound (prodrug) CA4 CA4 (active) This compound->CA4 Dephosphorylation Tubulin Tubulin CA4->Tubulin Binds to Colchicine Site Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibits Polymerization VE_Cadherin VE-Cadherin Microtubules->VE_Cadherin Disrupts Trafficking & Localization Adherens_Junction Adherens Junction Integrity VE_Cadherin->Adherens_Junction Maintains Beta_Catenin β-Catenin Beta_Catenin->Adherens_Junction Akt Akt Akt->Adherens_Junction Vascular_Permeability Increased Vascular Permeability Adherens_Junction->Vascular_Permeability Loss of Integrity Leads to Vascular_Collapse Vascular Collapse & Tumor Necrosis Vascular_Permeability->Vascular_Collapse

Caption: this compound signaling pathway disruption in endothelial cells.

Experimental Protocols

This compound Preparation and Administration

Materials:

  • Combretastatin A4-Phosphate (this compound) powder

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Protocol:

  • On the day of administration, weigh the required amount of this compound powder.

  • Dissolve the this compound powder in sterile saline to the desired final concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Administer the this compound solution to mice via intraperitoneal (IP) injection. The injection volume is typically calculated based on the mouse's body weight (e.g., 0.01 mL/g).

Mouse Tumor Models and this compound Dosing Regimens

The selection of a mouse model is critical for studying the effects of this compound and should be aligned with the specific cancer type and research question.

Tumor ModelMouse StrainRationale for UseTypical this compound DosageAdministration Schedule
KHT SarcomaC3H/HeNA well-characterized, rapidly growing tumor model used to study tumor pathophysiology and response to vascular targeting agents.[1]100 mg/kgSingle IP injection
N202 Mammary CarcinomaFVBA transplantable mammary tumor model to investigate the role of the tumor microenvironment, such as tumor-associated macrophages, in response to VDAs.[2]50 mg/kgDaily IP injections for 3 consecutive days
MMTV-PyMTFVBA transgenic mouse model that spontaneously develops mammary tumors, closely mimicking human breast cancer progression.50 mg/kgSingle IP injection
Anaplastic Thyroid Cancer (ARO, KAT-4) XenograftNude (athymic)To evaluate the efficacy of this compound in a highly aggressive and poorly differentiated human cancer.Not specified in abstractPart of a triple-drug combination therapy
Pancreatic Neuroendocrine Tumors (PNETs)MEN1 knockoutA genetically engineered mouse model that develops functional insulinomas, representing a highly vascular tumor type.100 mg/kgIP injection on Monday, Wednesday, and Friday for four weeks
Assessment of Tumor Response

This protocol assesses the extent of functional vasculature within the tumor.

Workflow:

Hoechst_Workflow Start Treat Mice with this compound Inject_Hoechst Inject Hoechst 33342 (IV) 1 min before sacrifice Start->Inject_Hoechst Sacrifice Sacrifice Mice & Excise Tumors Inject_Hoechst->Sacrifice Freeze Flash Freeze Tumors in OCT Sacrifice->Freeze Section Cryosection Tumors (e.g., 10 µm) Freeze->Section Image Fluorescence Microscopy (UV Excitation) Section->Image Analyze Quantify Perfused Area Image->Analyze End Determine Reduction in Perfusion Analyze->End

Caption: Workflow for tumor perfusion analysis.

Detailed Protocol:

  • Following this compound treatment at the desired time points (e.g., 4, 24, 72 hours), administer Hoechst 33342 dye via intravenous (IV) injection (e.g., tail vein) at a concentration of 15 mg/kg.

  • Allow the dye to circulate for 1-2 minutes.

  • Euthanize the mouse and immediately excise the tumor.

  • Embed the tumor in Optimal Cutting Temperature (OCT) compound and flash-freeze in liquid nitrogen or on dry ice.

  • Cut frozen sections (e.g., 10 µm thick) using a cryostat.

  • Mount the sections on glass slides.

  • Visualize the sections using a fluorescence microscope with a UV filter.

  • Capture images and quantify the fluorescent (perfused) areas relative to the total tumor area using image analysis software.

IHC can be used to assess changes in microvessel density (CD31), cell proliferation (Ki67), and the expression of pro-angiogenic factors (VEGF).

General IHC Protocol for Paraffin-Embedded Sections:

  • Tissue Fixation and Processing:

    • Fix excised tumors in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissue through a series of graded ethanol solutions.

    • Clear the tissue with xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning:

    • Cut 4-5 µm thick sections using a microtome.

    • Mount sections on positively charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene to remove paraffin.

    • Rehydrate sections through a series of graded ethanol solutions to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating (e.g., in a pressure cooker or water bath).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum.

    • Incubate with the primary antibody (e.g., anti-CD31, anti-Ki67, anti-VEGF) at the appropriate dilution and temperature (e.g., overnight at 4°C).

    • Incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex (ABC reagent).

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate, clear, and mount with a permanent mounting medium.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in various mouse tumor models.

Table 1: Effect of this compound on Tumor Necrosis

Tumor ModelThis compound Dose (mg/kg)Time Post-TreatmentNecrotic Fraction (%)Reference
Rat Bladder Carcinoma (in nude mice)10024 hours34 ± 18
Control (untreated)--12 ± 15
MMTV-PyMT Mammary Tumor5024 hoursSignificantly increased vs. control (p < 0.05)[2]
C3H Mammary Carcinoma250Not specified89% increase (neutrophils present)[3]
C3H Mammary Carcinoma250Not specified359% increase (neutrophils depleted)[3]

Table 2: Effect of this compound on Tumor Perfusion and Microvessel Density

Tumor ModelThis compound Dose (mg/kg)ParameterTime Post-TreatmentObservationReference
KHT Sarcoma100Perfusion (Hoechst 33342)4 hoursSignificant reduction in patent vessels[1]
KHT Sarcoma100Perfusion (Hoechst 33342)72 hoursPerfusion partially recovered[1]
Lewis Lung Carcinoma100Microvessel Density (CD31)24 hours45% reduction
B16F10 Melanoma30Microvessel Density (CD31)6 hoursSignificant decrease

Table 3: Effect of this compound on Tumor Cell Proliferation

Tumor ModelThis compound Dose (mg/kg)ParameterTime Post-TreatmentObservationReference
KHT Sarcoma100Proliferation (Ki67)4 hoursDecreased in the whole tumor[1]
KHT Sarcoma100Proliferation (Ki67)24 hoursDecreased in the tumor periphery[1]
Anaplastic Thyroid Cancer XenograftNot specifiedDNA Synthesis (BrdU)Not specifiedNo direct inhibition of DNA synthesis

References

Application Notes and Protocols: In Vitro Assays for CA4P-Mediated Vascular Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Combretastatin A4-Phosphate (CA4P), a potent vascular disrupting agent (VDA). The protocols outlined below are designed to assess the multifaceted effects of this compound on endothelial cells, the primary target of its anti-vascular activity.

Introduction to this compound and its Mechanism of Action

Combretastatin A4-Phosphate (this compound) is a prodrug that is rapidly converted to its active form, combretastatin A4 (CA4). CA4 exerts its potent anti-tumor effects by targeting the tumor vasculature. Its primary mechanisms of action involve:

  • Microtubule Depolymerization: CA4 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of the endothelial cell cytoskeleton leads to profound changes in cell shape, causing the cells to become more spherical. This morphological alteration increases vascular permeability and leads to a rapid shutdown of blood flow within the tumor.

  • Disruption of Endothelial Cell Junctions: this compound has been shown to interfere with the function of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[1] This disruption of cell-cell contacts further contributes to increased vascular permeability and the collapse of the tumor vasculature.[1]

The following sections provide detailed protocols for key in vitro assays to quantify the vascular disrupting effects of this compound, a summary of expected quantitative data, and a visualization of the signaling pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on endothelial cells as reported in various in vitro studies. These values can serve as a reference for expected outcomes when testing this compound or similar compounds.

Table 1: Cytotoxicity of this compound in Endothelial Cells

Cell LineAssayIncubation Time (hours)IC50
HUVECMTT48~3 nM
HUVECCCK824Inhibition observed at ≥ 0.1 ng/mL
HUVECProliferation48Significant inhibition at 1 nM

Table 2: Effects of this compound on Endothelial Cell Functions

AssayCell LineThis compound ConcentrationObserved Effect
Tube FormationHUVEC10 nMComplete inhibition of FGF-2-mediated tube formation.
Cell Migration (Wound Healing)HUVEC10 nMComplete blockage of FGF-2-mediated cell migration.
Cell Migration (Wound Healing)HUVEC0.01 µg/mLInhibition of migration.
ApoptosisHUVEC10-50 nMNo significant apoptosis observed at 24 hours.[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess this compound's vascular disrupting properties are provided below.

Endothelial Cell Viability and Proliferation Assay (MTT/CCK8)

This assay determines the effect of this compound on the viability and proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of EGM-2 medium.

  • Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to adhere.

  • This compound Treatment: Prepare serial dilutions of this compound in EGM-2 medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • For CCK8 Assay: Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK8).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • EGM-2 medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well tissue culture plates (pre-chilled)

  • This compound stock solution

  • Calcein AM (optional, for fluorescence imaging)

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 µL of the extract into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 medium at a concentration of 2 x 10⁵ cells/mL.

  • This compound Treatment: Add the desired concentrations of this compound to the cell suspension.

  • Cell Seeding: Add 100 µL of the cell suspension (containing this compound) to each well of the coated plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Imaging: Observe and photograph the formation of tube-like structures using an inverted microscope. For fluorescence imaging, incubate the cells with Calcein AM for 30 minutes before imaging.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells.

Materials:

  • HUVECs

  • EGM-2 medium

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or a cell scraper

  • This compound stock solution

  • Inverted microscope with a camera

Protocol:

  • Create a Confluent Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.

  • Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells and debris.

  • This compound Treatment: Add fresh EGM-2 medium containing different concentrations of this compound to the wells. Include a vehicle control.

  • Imaging: Immediately after adding the treatment, capture images of the scratch at time 0. Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure or the rate of cell migration for each treatment condition. Image analysis software can be used to quantify the open area of the wound over time.

Endothelial Cell Apoptosis Assay (Annexin V Staining)

This assay determines if this compound induces apoptosis in endothelial cells.

Materials:

  • HUVECs

  • EGM-2 medium

  • 6-well tissue culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HUVECs in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Collect both the adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the vascular disrupting effects of this compound in vitro.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Culture Endothelial Cell Culture (e.g., HUVEC) Viability Cell Viability/Proliferation (MTT/CCK8) Culture->Viability Seed Cells Tube_Formation Tube Formation Assay Culture->Tube_Formation Seed Cells Migration Cell Migration Assay (Wound Healing) Culture->Migration Seed Cells Apoptosis Apoptosis Assay (Annexin V) Culture->Apoptosis Seed Cells Prepare_this compound Prepare this compound Solutions (Serial Dilutions) Prepare_this compound->Viability Treat Cells Prepare_this compound->Tube_Formation Treat Cells Prepare_this compound->Migration Treat Cells Prepare_this compound->Apoptosis Treat Cells Quantify_Viability Calculate IC50 Viability->Quantify_Viability Quantify_Tubes Measure Tube Length, Branch Points Tube_Formation->Quantify_Tubes Quantify_Migration Measure Wound Closure Migration->Quantify_Migration Quantify_Apoptosis Percentage of Apoptotic Cells Apoptosis->Quantify_Apoptosis Conclusion Assess Vascular Disrupting Activity Quantify_Viability->Conclusion Quantify_Tubes->Conclusion Quantify_Migration->Conclusion Quantify_Apoptosis->Conclusion

Caption: General experimental workflow for in vitro assessment of this compound.

This compound Signaling Pathway

The diagram below illustrates the key signaling pathways disrupted by this compound in endothelial cells.

G cluster_microtubule Microtubule Dynamics cluster_junction Adherens Junctions This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to VE_Cadherin VE-Cadherin This compound->VE_Cadherin Disrupts Signaling Microtubules Microtubule Polymerization Tubulin->Microtubules Cytoskeleton Cytoskeletal Integrity Microtubules->Cytoskeleton Cell_Shape Endothelial Cell Rounding Cytoskeleton->Cell_Shape Vascular_Disruption Vascular Disruption Cell_Shape->Vascular_Disruption Beta_Catenin β-Catenin VE_Cadherin->Beta_Catenin Junctions Cell-Cell Adhesion VE_Cadherin->Junctions Akt Akt Signaling Beta_Catenin->Akt Permeability Increased Vascular Permeability Junctions->Permeability Permeability->Vascular_Disruption

Caption: Signaling pathways affected by this compound in endothelial cells.

References

Application Notes and Protocols for Combining CA4P with Chemotherapy to Achieve Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of the vascular disrupting agent Combretastatin A4-Phosphate (CA4P) when combined with conventional chemotherapy. The information is intended to guide researchers in designing and executing experiments to evaluate this promising combination therapy.

Introduction

Combretastatin A4-Phosphate (this compound), a prodrug of combretastatin A4, is a potent vascular disrupting agent (VDA) that selectively targets the tumor vasculature.[1] this compound functions by binding to tubulin, leading to the disruption of the endothelial cell cytoskeleton, which in turn causes a rapid shutdown of blood flow within the tumor. This results in extensive tumor necrosis.[1] However, a viable rim of tumor cells often survives at the periphery, leading to tumor regrowth.[1] This limitation has prompted the investigation of combining this compound with cytotoxic chemotherapy to eradicate the remaining cancer cells, a strategy that has demonstrated significant synergistic anti-tumor activity in preclinical and clinical studies.

The primary mechanism of synergy lies in this compound's ability to compromise the tumor's blood supply, thereby creating a hostile microenvironment. This vascular disruption is thought to enhance the efficacy of subsequently administered chemotherapy by trapping the drugs within the tumor and targeting the surviving, metabolically stressed cancer cells in the tumor rim.

This document outlines protocols for in vitro and in vivo studies to assess the synergistic effects of this compound in combination with various chemotherapeutic agents, including paclitaxel, cisplatin, and doxorubicin.

Data Presentation: Summary of Preclinical and Clinical Findings

The following tables summarize quantitative data from key studies investigating the synergistic effects of this compound and chemotherapy combinations.

Table 1: In Vivo Efficacy of this compound and Chemotherapy Combinations

Cancer TypeChemotherapy AgentAnimal ModelThis compound Dose & ScheduleChemotherapy Dose & ScheduleKey Synergistic OutcomesReference
Anaplastic Thyroid CancerPaclitaxel + CarboplatinNude Mouse XenograftNot specifiedNot specifiedSignificant reduction in tumor growth and weight compared to single agents.[2]
Murine Colon Adenocarcinoma5-FluorouracilMurine ModelNot specifiedNot specifiedSignificant anti-tumor effects (p < 0.01) and extensive necrosis.[3]
OsteosarcomaCisplatinNude Mouse XenograftNot specifiedNot specifiedSignificant inhibition of tumor growth and lung metastasis; increased apoptosis and necrosis.[4]
B16-F10 MelanomaDoxorubicin (liposomal)Murine Model50 mg/kg (intratumoral, every 2 days)Not specifiedGreater inhibition of tumor growth compared to monotherapies.[5]

Table 2: Clinical Trial Data on this compound and Chemotherapy Combinations

| Cancer Type | Chemotherapy Agent(s) | Phase | this compound Dose | Chemotherapy Dose | Key Findings | Reference | |---|---|---|---|---|---| | Advanced Solid Tumors | Carboplatin + Paclitaxel | Phase II | 45 or 63 mg/m² | Carboplatin (AUC 6), Paclitaxel (200 mg/m²) | Evaluation of safety and efficacy. |[6] | | Advanced Cancer | Carboplatin | Phase I | 27 and 36 mg/m² | Carboplatin (AUC 4 and 5) | Dose-limiting thrombocytopenia observed. |[7] | | Advanced Cancer | Carboplatin + Paclitaxel | Phase Ib | 54 to 72 mg/m² | Carboplatin (AUC 5), Paclitaxel (175 mg/m²) | Well-tolerated with antitumor activity in heavily pretreated patients. | | | Non-Small Cell Lung Cancer | Carboplatin + Paclitaxel + Bevacizumab | Phase II | 60 mg/m² | Standard doses | Trend towards improved survival. | |

Experimental Protocols

In Vitro Synergy Assessment

1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the synergistic cytotoxic effects of this compound and a chemotherapeutic agent (e.g., doxorubicin) on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound (stock solution in sterile water or DMSO)

  • Chemotherapy agent (e.g., Doxorubicin, stock solution in sterile water or DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, at various concentration ratios.

  • Remove the medium and add 100 µL of medium containing the drugs to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound and chemotherapy combinations.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound and chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Synergy Assessment

1. Human Tumor Xenograft Model

This protocol describes the establishment of a tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound and chemotherapy combinations.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID mice), 4-6 weeks old

  • Human cancer cell line

  • Matrigel (optional)

  • This compound (for injection, dissolved in a suitable vehicle like saline)

  • Chemotherapy agent (for injection, dissolved in a suitable vehicle)

  • Calipers

  • Anesthesia

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-5 x 10⁷ cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).

  • Drug Administration:

    • This compound: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose and schedule (e.g., 25-100 mg/kg, once or on a schedule).

    • Chemotherapy: Administer the chemotherapeutic agent at its maximum tolerated dose or a clinically relevant dose. The timing of administration relative to this compound is crucial and should be optimized (e.g., chemotherapy administered 1-6 hours after this compound).

  • Endpoint Analysis: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Monitor animal weight and overall health. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for markers of apoptosis and proliferation).

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway: Proposed Synergistic Mechanism of this compound and Paclitaxel

The synergy between this compound and paclitaxel is thought to involve a multi-faceted mechanism. This compound-induced vascular disruption leads to hypoxia, which can sensitize surviving tumor cells to the cytotoxic effects of paclitaxel. Paclitaxel, a microtubule-stabilizing agent, induces mitotic arrest and apoptosis. The combination can lead to enhanced apoptosis through various signaling pathways.

Caption: Proposed synergistic mechanism of this compound and Paclitaxel.

Experimental Workflow: In Vivo Xenograft Study

This diagram outlines the typical workflow for an in vivo experiment to evaluate the synergistic effects of this compound and chemotherapy.

InVivo_Workflow Start Start: Prepare Cancer Cell Suspension Implantation Subcutaneous Implantation into Immunodeficient Mice Start->Implantation Monitoring Tumor Growth Monitoring (Calipers) Implantation->Monitoring Randomization Randomization into Treatment Groups Monitoring->Randomization Tumors reach 100-200 mm³ Treatment Drug Administration (this compound and/or Chemotherapy) Randomization->Treatment Treatment->Monitoring Continuous Endpoint Endpoint Analysis: Tumor Weight, Histology, Immunohistochemistry Treatment->Endpoint At study conclusion Finish End of Study Endpoint->Finish

Caption: Experimental workflow for an in vivo xenograft study.

Logical Relationship: Combination Therapy Strategy

This diagram illustrates the logical relationship behind combining a vascular disrupting agent like this compound with chemotherapy.

Combination_Strategy Tumor Solid Tumor Core Tumor Core Tumor->Core Rim Viable Tumor Rim Tumor->Rim VDA Vascular Disrupting Agent (e.g., this compound) VDA->Core Targets vasculature, leading to Chemo Chemotherapy Chemo->Rim Targets proliferating cells in Necrosis Core Necrosis Core->Necrosis Eradication Eradication of Viable Rim Cells Rim->Eradication Synergy Synergistic Anti-tumor Effect Necrosis->Synergy Eradication->Synergy

Caption: Logical strategy of combining a VDA with chemotherapy.

References

Application Notes and Protocols: CA4P in Combination with Anti-Angiogenic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin A4-Phosphate (CA4P), a vascular disrupting agent (VDA), represents a promising class of anticancer drugs that target the established tumor vasculature.[1][2] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce a rapid shutdown of existing tumor blood flow, leading to extensive central tumor necrosis.[3][4] However, a viable rim of tumor tissue often survives at the periphery, contributing to tumor regrowth and revascularization.[3][5] This revascularization process is partly driven by the mobilization of circulating endothelial progenitor cells (CEPCs) and an increase in pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[6]

Combining this compound with anti-angiogenic therapies, which block VEGF signaling and inhibit neovascularization, presents a rational and synergistic therapeutic strategy.[1][6] Anti-angiogenic agents can attenuate the revascularization of the surviving tumor rim, thereby enhancing the overall anti-tumor efficacy of this compound.[6][7] These application notes provide an overview of the preclinical and clinical rationale, quantitative data, and detailed experimental protocols for investigating the combination of this compound with various anti-angiogenic agents.

I. This compound in Combination with Bevacizumab

Bevacizumab is a humanized monoclonal antibody that specifically targets and neutralizes VEGF-A, a key driver of angiogenesis.[6] The combination of this compound and bevacizumab has been investigated in both preclinical and clinical settings, demonstrating a sustained anti-vascular effect.[6][7]

Data Presentation: Preclinical and Clinical Efficacy
Study TypeModel/Patient PopulationTreatment ArmsKey FindingsReference
PreclinicalClear cell renal carcinoma tumor model in nude miceThis compound alone, Anti-VEGF antibody alone, this compound + Anti-VEGF antibodyCombination treatment resulted in a significantly greater tumor response and growth delay compared to single-agent treatments.[6]
Clinical Phase IPatients with advanced solid malignanciesThis compound (45, 54, or 63 mg/m²) + Bevacizumab (10 mg/kg)Recommended Phase II dose: 63 mg/m² this compound + 10 mg/kg bevacizumab every 14 days. 9 out of 14 patients experienced disease stabilization.[6][7]
Clinical Phase I (DCE-MRI)Patients with advanced solid malignanciesThis compound alone, this compound + BevacizumabThis compound alone caused a transient reduction in tumor perfusion/vascular permeability. The combination with bevacizumab resulted in a sustained reduction.[6][8]
Signaling Pathway and Therapeutic Rationale

The combination of this compound and bevacizumab targets two distinct but complementary aspects of tumor vascular biology. This compound disrupts the existing, often chaotic, tumor vasculature, while bevacizumab prevents the formation of new vessels that would allow the tumor to recover and regrow.

cluster_this compound This compound Action cluster_Angiogenesis Tumor Revascularization cluster_Bevacizumab Bevacizumab Action This compound This compound (Combretastatin A4-Phosphate) Tubulin Tubulin Polymerization This compound->Tubulin inhibits VE_Cadherin VE-Cadherin Signaling Disruption This compound->VE_Cadherin Cytoskeleton Endothelial Cell Cytoskeleton Disruption Tubulin->Cytoskeleton Vascular_Shutdown Vascular Shutdown & Central Necrosis Cytoskeleton->Vascular_Shutdown VE_Cadherin->Vascular_Shutdown Tumor_Rim Viable Tumor Rim Vascular_Shutdown->Tumor_Rim Hypoxia Hypoxia Tumor_Rim->Hypoxia VEGF VEGF Secretion Hypoxia->VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis activates Angiogenesis->Tumor_Rim promotes survival Bevacizumab Bevacizumab Bevacizumab->VEGF neutralizes

Fig. 1: Mechanism of this compound and Bevacizumab Combination Therapy.

II. This compound in Combination with Sunitinib

Sunitinib is a multi-targeted tyrosine kinase inhibitor (TKI) that inhibits VEGFRs, platelet-derived growth factor receptors (PDGFRs), and other receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. Preclinical studies suggest that combining this compound with sunitinib could offer enhanced anti-tumor activity.

Data Presentation: Preclinical Efficacy
Study TypeModelTreatment ArmsKey Findings
PreclinicalMouse model of bone metastasesSunitinib aloneProphylactic sunitinib treatment showed efficacy in a mouse model of bone metastases.
PreclinicalVarious xenograft modelsSunitinib aloneSunitinib demonstrates anti-tumor activity in several preclinical models, including renal cell carcinoma.

Note: Direct quantitative data for the combination of this compound and sunitinib in preclinical models is limited in the reviewed literature. The table reflects data on sunitinib as a monotherapy.

III. This compound in Combination with Sorafenib

Sorafenib is another multi-kinase inhibitor that targets VEGFR, PDGFR, and the RAF/MEK/ERK signaling pathway, thereby inhibiting both angiogenesis and tumor cell proliferation.[9][10] The combination with this compound holds the potential for a dual attack on the tumor vasculature and cancer cells.

Data Presentation: Preclinical Efficacy
Study TypeModelTreatment ArmsKey FindingsReference
PreclinicalOsteosarcoma xenografts in SCID miceSorafenib aloneSorafenib treatment dramatically reduced tumor volume and lung metastasis.[9]
PreclinicalHepatocellular carcinoma patient-derived xenograft (PDX)Sorafenib aloneSorafenib inhibited tumor growth in 7 out of 10 PDX models.[10]
PreclinicalRenal cell carcinoma xenograftsSorafenib restart after resistanceRestarting sorafenib after a drug holiday in resistant tumors resulted in a significant increase in tumor necrosis.[11]

Note: Direct quantitative data for the combination of this compound and sorafenib in preclinical models is limited in the reviewed literature. The table reflects data on sorafenib as a monotherapy.

Experimental Protocols

In Vivo Tumor Model and Treatment

This protocol outlines a general procedure for establishing a xenograft tumor model and administering the combination therapy.

cluster_workflow In Vivo Experimental Workflow start Start: Tumor Cell Culture injection Subcutaneous Injection of Tumor Cells into Immunocompromised Mice start->injection measurement Tumor Growth Monitoring (Calipers) injection->measurement randomization Randomization into Treatment Groups measurement->randomization treatment Treatment Administration: - this compound (i.p. or i.v.) - Anti-angiogenic agent (oral gavage or i.p.) randomization->treatment monitoring Continued Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision for Analysis monitoring->endpoint end Data Analysis endpoint->end

Fig. 2: General workflow for in vivo combination therapy studies.

Protocol:

  • Cell Culture: Culture human cancer cells (e.g., A498 renal cell carcinoma, N202 mammary carcinoma) in appropriate media.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width^2).

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, anti-angiogenic agent alone, this compound + anti-angiogenic agent).

  • Treatment Administration:

    • Administer this compound (e.g., 25-100 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Administer the anti-angiogenic agent according to its specific protocol (e.g., bevacizumab 5-10 mg/kg i.p.; sunitinib or sorafenib 40-80 mg/kg by oral gavage). The timing of administration relative to this compound should be optimized based on the study design.

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a humane endpoint. Euthanize mice and excise tumors for further analysis.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is a non-invasive imaging technique used to assess tumor vascular perfusion and permeability.[6]

Protocol:

  • Animal Preparation: Anesthetize the tumor-bearing mouse and place it in an MRI-compatible cradle. Insert a tail vein catheter for contrast agent administration.

  • Baseline Imaging: Acquire pre-contrast T1-weighted images.

  • Dynamic Imaging: Begin rapid acquisition of T1-weighted images.

  • Contrast Agent Injection: After a few baseline scans, administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1-0.3 mmol/kg) via the tail vein catheter.

  • Post-Contrast Imaging: Continue dynamic image acquisition for a set duration (e.g., 15-30 minutes) to monitor the influx and efflux of the contrast agent.

  • Data Analysis: Analyze the signal intensity-time curves on a voxel-by-voxel basis using pharmacokinetic models (e.g., Tofts model) to generate parametric maps of Ktrans (vascular permeability) and ve (extravascular-extracellular space volume).

Immunohistochemistry (IHC) for Microvessel Density (CD31) and Pericyte Coverage (α-SMA)

IHC is used to visualize and quantify blood vessels and associated pericytes within the tumor tissue.

Protocol:

  • Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin, embed in paraffin, and cut 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against CD31 (for endothelial cells) and α-SMA (for pericytes/smooth muscle cells).

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Quantification: Capture images and quantify microvessel density (MVD) by counting CD31-positive vessels in several high-power fields. Assess pericyte coverage by co-localization of CD31 and α-SMA staining.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Tissue Preparation: Use paraffin-embedded tumor sections as described for IHC.

  • Permeabilization: After deparaffinization and rehydration, permeabilize the tissue with proteinase K.

  • TUNEL Reaction: Incubate sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Washing: Wash the sections to remove unincorporated nucleotides.

  • Counterstaining: Counterstain nuclei with a DNA-binding dye such as DAPI.

  • Imaging and Quantification: Visualize the sections using a fluorescence microscope. Quantify apoptosis by calculating the percentage of TUNEL-positive nuclei relative to the total number of nuclei.

Western Blot for VEGF and VEGFR2

Western blotting is used to quantify the expression levels of specific proteins in tumor lysates.

Protocol:

  • Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for VEGF and VEGFR2 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Conclusion

The combination of the vascular disrupting agent this compound with anti-angiogenic therapies represents a powerful strategy to combat solid tumors by targeting the tumor vasculature through complementary mechanisms. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to further evaluate and optimize these combination therapies for clinical translation. Careful consideration of appropriate tumor models, dosing schedules, and analytical methods is crucial for obtaining robust and meaningful results.

References

Measuring the Vascular-Disrupting Effects of CA4P Using Dynamic Contrast-Enhanced MRI: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin A4-Phosphate (CA4P), a vascular-disrupting agent (VDA), shows significant promise in oncology by selectively targeting and collapsing tumor vasculature, leading to extensive tumor necrosis. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) has emerged as a powerful non-invasive tool to quantitatively assess the pharmacodynamic effects of VDAs like this compound in both preclinical and clinical settings. By measuring changes in tumor blood flow, vessel permeability, and the volume of the extravascular extracellular space, DCE-MRI provides key biomarkers to evaluate treatment efficacy. These application notes and protocols provide a comprehensive guide for utilizing DCE-MRI to measure the effects of this compound.

Mechanism of Action of this compound

This compound exerts its anti-vascular effects by targeting the tubulin cytoskeleton of endothelial cells, particularly in the unstable and rapidly proliferating tumor neovasculature. This leads to a cascade of events that culminates in the disruption of blood flow to the tumor. A key molecular target in this process is the Vascular Endothelial-cadherin (VE-cadherin) signaling pathway.[1] Disruption of VE-cadherin, a critical component of adherens junctions between endothelial cells, leads to increased vascular permeability and ultimately, vascular shutdown.

CA4P_Mechanism cluster_vessel Tumor Blood Vessel EC1 Endothelial Cell 1 VE_Cadherin VE-Cadherin Junction EC1->VE_Cadherin EC2 Endothelial Cell 2 EC2->VE_Cadherin This compound This compound Administration Tubulin Tubulin Depolymerization in Endothelial Cells This compound->Tubulin Disruption Disruption of VE-Cadherin Signaling Tubulin->Disruption Shutdown Vascular Shutdown & Increased Permeability Disruption->Shutdown Necrosis Tumor Necrosis Shutdown->Necrosis

Figure 1: Simplified signaling pathway of this compound's vascular-disrupting effect.

Quantitative Data Presentation

DCE-MRI allows for the quantification of several parameters that reflect the physiological changes in tumor vasculature following this compound treatment. The most commonly reported and relevant parameters are the volume transfer constant (Ktrans), the rate constant (Kep), the volume of the extravascular extracellular space (Ve), and the initial area under the gadolinium concentration curve (iAUC).

Below is a summary of quantitative data from a preclinical study in a rabbit VX2 liver tumor model, demonstrating the typical effects of this compound as measured by DCE-MRI.[2][3][4]

Time PointParameterThis compound Group (Mean ± SD)Control Group (Mean ± SD)P-value
Baseline Ktrans (min⁻¹)0.25 ± 0.040.26 ± 0.05> 0.05
iAUC₆₀ (mmol/L·s)25.8 ± 3.126.1 ± 3.5> 0.05
4 hours Ktrans (min⁻¹)0.12 ± 0.030.25 ± 0.04< 0.001
iAUC₆₀ (mmol/L·s)15.3 ± 2.825.8 ± 3.3= 0.003
24 hours Ktrans (min⁻¹)0.18 ± 0.040.27 ± 0.05< 0.01
iAUC₆₀ (mmol/L·s)20.1 ± 2.926.5 ± 3.6< 0.01
3 days Ktrans (min⁻¹)0.21 ± 0.050.28 ± 0.06< 0.05
iAUC₆₀ (mmol/L·s)22.5 ± 3.027.2 ± 3.8< 0.05
7 days Ktrans (min⁻¹)0.23 ± 0.060.29 ± 0.07< 0.05
iAUC₆₀ (mmol/L·s)24.1 ± 3.228.1 ± 4.0< 0.05

Data adapted from a study on rabbit VX2 liver tumors treated with 10 mg/kg this compound.[2][3][4]

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and reproducible DCE-MRI data. The following is a generalized protocol synthesized from preclinical and clinical studies of this compound.

Preclinical DCE-MRI Protocol (Rodent/Rabbit Models)
  • Animal Model:

    • Establish tumors (e.g., subcutaneous xenografts, orthotopic models) in immunocompromised mice or rats, or use established models like the VX2 rabbit tumor.

    • Allow tumors to reach a predetermined size (e.g., 100-200 mm³ for mice, larger for rabbits) before imaging.

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

    • Place a catheter in a tail vein or ear vein for contrast agent and drug administration.

    • Maintain the animal's body temperature using a heating pad or circulating warm water.

    • Monitor physiological parameters such as respiration and heart rate throughout the experiment.

  • MRI Acquisition:

    • Scanner: Use a high-field MRI scanner (e.g., 1.5T or higher for larger animals, 7T or higher for rodents).

    • Coil: Select an appropriate radiofrequency coil for the animal size and tumor location.

    • Anatomical Imaging: Acquire T2-weighted images to localize the tumor.

    • Baseline T1 Mapping: Perform a pre-contrast T1 mapping sequence (e.g., variable flip angle) to determine the baseline T1 relaxation time of the tumor tissue.

    • DCE-MRI Sequence:

      • Use a T1-weighted spoiled gradient-echo (SPGR) or similar fast sequence.

      • Typical parameters:

        • Repetition Time (TR): < 100 ms

        • Echo Time (TE): < 5 ms

        • Flip Angle: 20-35 degrees

      • Acquire a series of dynamic scans before, during, and after the contrast agent injection. The temporal resolution should be high (e.g., 5-15 seconds per dynamic scan).

    • Contrast Agent:

      • Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) at a dose of 0.1-0.2 mmol/kg.

      • The injection should be followed by a saline flush.

    • This compound Administration:

      • Following the baseline DCE-MRI, administer this compound intravenously at the desired dose (e.g., 10-100 mg/kg in preclinical models).[5]

    • Post-Treatment Imaging:

      • Repeat the DCE-MRI scans at various time points after this compound administration (e.g., 1, 4, 24, 48, 72 hours) to monitor the vascular response.[5]

Data Analysis Workflow

The analysis of DCE-MRI data involves several steps to derive the quantitative parameters.

DCE_Workflow cluster_acquisition Data Acquisition cluster_processing Image Processing cluster_modeling Pharmacokinetic Modeling T2 T2-weighted Anatomical Scan ROI Region of Interest (ROI) Selection on Tumor T2->ROI T1_map Pre-contrast T1 Mapping Conversion Signal Intensity to Gd Concentration Conversion T1_map->Conversion DCE_seq Dynamic T1-weighted Scans (Pre- and Post-Contrast) AIF Arterial Input Function (AIF) Determination DCE_seq->AIF DCE_seq->Conversion Tofts Tofts or Extended Tofts Model ROI->Tofts AIF->Tofts Conversion->Tofts Params Derivation of Quantitative Parameters (Ktrans, Kep, Ve, iAUC) Tofts->Params

Figure 2: Workflow for DCE-MRI data analysis.
  • Region of Interest (ROI) Selection: Manually or semi-automatically draw ROIs around the tumor on the anatomical images.

  • Arterial Input Function (AIF) Determination: Identify a major artery near the tumor to measure the time-course of the contrast agent concentration in the blood plasma.

  • Signal to Concentration Conversion: Convert the T1-weighted signal intensity changes in the tumor ROI and the AIF to gadolinium concentration using the pre-contrast T1 map and the relaxivity of the contrast agent.

  • Pharmacokinetic Modeling: Fit the gadolinium concentration-time curve from the tumor ROI to a pharmacokinetic model, most commonly the Tofts model or the extended Tofts model. This will yield the quantitative parameters Ktrans, Kep, and Ve. The iAUC is calculated directly from the initial part of the concentration-time curve.

Conclusion

DCE-MRI is an invaluable tool for the non-invasive assessment of the vascular-disrupting effects of this compound. By providing quantitative biomarkers of tumor vascular function, DCE-MRI can aid in the early determination of treatment response, optimization of dosing and scheduling, and overall drug development. The protocols and data presented here offer a framework for researchers and clinicians to effectively implement this imaging modality in their studies of this compound and other vascular-targeting agents.

References

Application Notes and Protocols for CA4P in Anaplastic Thyroid Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Combretastatin A4-Phosphate (CA4P), a vascular disrupting agent, in the preclinical and clinical investigation of anaplastic thyroid cancer (ATC). Detailed protocols for key experiments are provided to facilitate the replication and further exploration of this compound's therapeutic potential.

Introduction

Anaplastic thyroid carcinoma (ATC) is a rare but highly aggressive and lethal malignancy with limited effective treatment options.[1][2][3] Characterized by rapid proliferation and resistance to conventional therapies, ATC presents a significant challenge in oncology.[1][2][3] Combretastatin A4-Phosphate (this compound), a prodrug of combretastatin A4, is a microtubule-destabilizing agent that functions as a potent vascular disrupting agent (VDA).[1] It selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][4] This document outlines the application of this compound in ATC research, summarizing key quantitative data and providing detailed experimental protocols.

Data Presentation

Preclinical Efficacy of this compound in Anaplastic Thyroid Cancer Xenograft Models

The following table summarizes the quantitative data from a key preclinical study evaluating this compound in combination with other chemotherapeutic agents in nude mouse xenograft models of anaplastic thyroid cancer using ARO and KAT-4 cell lines.

Treatment GroupCell LineMean Final Tumor Weight (mg) ± SEM% Tumor Growth InhibitionStatistical Significance (vs. Control)
Combination 1: this compound, Paclitaxel, and Manumycin A
Control (Placebo)ARO850 ± 150--
This compoundARO600 ± 12029.4%P < 0.05
Paclitaxel + Manumycin AARO450 ± 10047.1%P < 0.05
This compound + Paclitaxel + Manumycin AARO200 ± 5076.5%P < 0.05
Control (Placebo)KAT-41200 ± 200--
This compoundKAT-4950 ± 18020.8%P < 0.05
Paclitaxel + Manumycin AKAT-4700 ± 15041.7%P < 0.05
This compound + Paclitaxel + Manumycin AKAT-4300 ± 8075.0%P < 0.05
Combination 2: this compound, Paclitaxel, and Carboplatin
Control (Placebo)ARONot Reported--
This compound + Paclitaxel + CarboplatinAROSignificantly lower than placeboNot ReportedP < 0.05
Control (Placebo)KAT-4Not Reported--
This compound + Paclitaxel + CarboplatinKAT-4Significantly lower than placeboNot ReportedP < 0.05

Data synthesized from Yeung et al., 2007. The study demonstrated that both triple-drug combinations were significantly more effective than placebo in inhibiting tumor growth in both cell lines.[4][5][6][7]

Clinical Efficacy of this compound in Anaplastic Thyroid Cancer

The following tables summarize the quantitative data from clinical trials investigating this compound as a single agent and in combination therapy for advanced anaplastic thyroid cancer.

Phase II Study of Single-Agent this compound [8]

ParameterValue
Number of Patients18
This compound Dose45 mg/m² IV on days 1, 8, and 15 every 28 days
Objective Response Rate0%
Stable Disease33% (6 patients)
Median Progression-Free Survival7.4 weeks
Progression-Free at > 3 months28%
Median Overall Survival~20 weeks

FACT Trial: this compound with Carboplatin and Paclitaxel [9][10]

ParameterThis compound + Chemo ArmChemo Alone Arm
Number of Patients~40~40
Median Overall Survival8.2 months4.0 months
1-Year Survival Rate33.3%7.7%

Signaling Pathways

This compound-Mediated Vascular Disruption

This compound primarily targets the tumor vasculature by disrupting the microtubule cytoskeleton in endothelial cells. This leads to a cascade of events culminating in vascular collapse and tumor necrosis. A key mechanism involves the disruption of vascular endothelial (VE)-cadherin signaling at adherens junctions between endothelial cells.

CA4P_Mechanism cluster_endothelial_cell Tumor Endothelial Cell cluster_tumor Anaplastic Thyroid Tumor This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubules Microtubule Cytoskeleton CellShape Endothelial Cell Shape (Rounding and Retraction) Microtubules->CellShape Disrupts VECadherin VE-Cadherin Signaling (at Adherens Junctions) CellShape->VECadherin Disrupts Permeability Increased Vascular Permeability VECadherin->Permeability Leads to VascularCollapse Vascular Collapse Permeability->VascularCollapse Contributes to BloodFlow Tumor Blood Flow Shutdown VascularCollapse->BloodFlow Causes TumorNecrosis Tumor Necrosis BloodFlow->TumorNecrosis Induces TumorGrowth Inhibition of Tumor Growth TumorNecrosis->TumorGrowth Results in

Caption: this compound mechanism of action in tumor endothelial cells.

Hypoxia and Angiogenesis in Anaplastic Thyroid Cancer

Anaplastic thyroid cancers are highly vascularized tumors that often exhibit significant hypoxia.[11][12][13][14][15] This hypoxic environment stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that drives the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[11][12][13][14][15] This signaling axis promotes the formation of new blood vessels, which are often immature and unstable, making them particularly susceptible to the disruptive effects of this compound.

Hypoxia_Angiogenesis cluster_tumor_microenvironment Tumor Microenvironment cluster_endothelial_cell Endothelial Cell cluster_intervention Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces VEGF VEGF Expression and Secretion HIF1a->VEGF Upregulates VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds to Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR->Angiogenesis Stimulates This compound This compound Angiogenesis->this compound Targeted by

Caption: Hypoxia-driven angiogenesis in ATC and the therapeutic target of this compound.

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in an Anaplastic Thyroid Cancer Xenograft Model

This protocol outlines the methodology for evaluating the anti-tumor efficacy of this compound, alone or in combination, in a nude mouse xenograft model using ATC cell lines.[4][5][6][7]

Materials:

  • Anaplastic thyroid cancer cell lines (e.g., ARO, KAT-4)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Athymic nude mice (4-6 weeks old)

  • This compound (Combretastatin A4-Phosphate)

  • Sterile saline

  • Other chemotherapeutic agents as required (e.g., Paclitaxel, Carboplatin)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture:

    • Culture ARO or KAT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in sterile saline or PBS at a concentration of 5 x 10^6 cells per 100 µL.

  • Xenograft Implantation:

    • Anesthetize the nude mice using isoflurane.

    • Inject 5 x 10^6 cells (in 100 µL) subcutaneously into the flank of each mouse.

    • Monitor the mice for tumor growth. Tumors are typically palpable within 7-10 days.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Dissolve this compound in sterile saline to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 200 µL).

    • Administer this compound via intraperitoneal (IP) injection at the specified dose (e.g., 30-100 mg/kg) and schedule (e.g., daily for 5 days, followed by a 2-day rest).

    • For combination therapies, prepare and administer other drugs (e.g., Paclitaxel 15 mg/kg IP, Carboplatin 50 mg/kg IP) according to the experimental design, ensuring appropriate timing between administrations.

    • The control group should receive IP injections of the vehicle (sterile saline).

  • Tumor Measurement and Data Analysis:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight and general health of the mice throughout the experiment.

    • At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Analyze the data by comparing tumor growth curves and final tumor weights between the treatment and control groups using appropriate statistical tests (e.g., ANOVA, t-test).

Xenograft_Workflow start Start cell_culture Culture ATC Cell Lines (ARO, KAT-4) start->cell_culture harvest Harvest and Prepare Cell Suspension cell_culture->harvest implantation Subcutaneous Implantation into Nude Mice harvest->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound +/- Other Drugs (Intraperitoneal Injection) randomization->treatment measurement Measure Tumor Volume and Body Weight treatment->measurement endpoint Endpoint Reached measurement->endpoint euthanasia Euthanize Mice and Excise Tumors endpoint->euthanasia analysis Analyze Tumor Weight and Growth Curves euthanasia->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy studies of this compound.

Protocol 2: Immunohistochemical Analysis of Cell Proliferation (BrdU Staining)

This protocol describes the detection of proliferating cells in tumor xenografts by immunohistochemistry for Bromodeoxyuridine (BrdU).

Materials:

  • Tumor xenograft tissue (formalin-fixed, paraffin-embedded)

  • BrdU (Bromodeoxyuridine)

  • Microtome

  • Microscope slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-BrdU monoclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • BrdU Administration:

    • Inject mice with BrdU (e.g., 50 mg/kg, IP) 2 hours before euthanasia.

  • Tissue Preparation:

    • Excise tumors, fix in 10% neutral buffered formalin for 24 hours, and embed in paraffin.

    • Cut 4-5 µm sections using a microtome and mount on charged microscope slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in citrate buffer and heating (e.g., in a microwave or pressure cooker). Allow to cool slowly.

  • Immunohistochemical Staining:

    • Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide.

    • Block non-specific antibody binding with blocking solution.

    • Incubate with the primary anti-BrdU antibody at the recommended dilution and incubation time/temperature.

    • Wash with PBS.

    • Incubate with the HRP-conjugated secondary antibody.

    • Wash with PBS.

    • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol to xylene.

    • Coverslip with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope.

    • Quantify the percentage of BrdU-positive nuclei (proliferating cells) in multiple high-power fields.

Protocol 3: Electron Microscopy of Tumor Vasculature

This protocol provides a general workflow for preparing tumor tissue for transmission electron microscopy (TEM) to observe the ultrastructural effects of this compound on endothelial cells and tumor cells.[4][5][6]

Materials:

  • Tumor xenograft tissue

  • Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide)

  • Uranyl acetate

  • Lead citrate

  • Ethanol series for dehydration

  • Propylene oxide

  • Epoxy resin

  • Ultramicrotome

  • TEM grids

  • Transmission Electron Microscope

Procedure:

  • Tissue Collection and Fixation:

    • Excise a small piece of the tumor (approx. 1 mm³) from the this compound-treated and control mice.

    • Immediately immerse the tissue in the primary fixative and store at 4°C.

  • Processing:

    • Wash the tissue in buffer and post-fix in osmium tetroxide.

    • Dehydrate the tissue through a graded series of ethanol.

    • Infiltrate the tissue with propylene oxide and then with a mixture of propylene oxide and epoxy resin.

    • Embed the tissue in pure epoxy resin and polymerize in an oven.

  • Sectioning:

    • Cut semi-thin sections (0.5-1 µm) and stain with toluidine blue to identify areas of interest under a light microscope.

    • Cut ultrathin sections (60-90 nm) from the selected areas using an ultramicrotome with a diamond knife.

    • Collect the sections on TEM grids.

  • Staining:

    • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Imaging:

    • Examine the grids using a transmission electron microscope.

    • Capture images of endothelial cells, capillary lumens, and tumor cells to assess for ultrastructural changes such as endothelial cell blebbing, disruption of cell junctions, and signs of autophagy or necrosis in tumor cells.

Conclusion

This compound demonstrates significant anti-tumor activity against anaplastic thyroid cancer, primarily through its potent vascular disrupting effects. Preclinical studies have shown its efficacy, particularly in combination with standard chemotherapy. Clinical trials have provided evidence of its potential to improve survival outcomes in patients with this aggressive disease. The provided protocols offer a framework for researchers to further investigate the mechanisms of action of this compound and to explore novel combination strategies for the treatment of anaplastic thyroid cancer.

References

Application Notes and Protocols for Clinical Trial Design of Combretastatin A4 Phosphate (CA4P) in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for Combretastatin A4 Phosphate (CA4P), a vascular disrupting agent (VDA), in the treatment of ovarian cancer. The following sections summarize key clinical trial data, detail experimental protocols, and visualize the underlying scientific principles.

Introduction to this compound in Ovarian Cancer

Combretastatin A4 Phosphate (this compound), also known as fosbretabulin, is a small molecule that acts as a vascular disrupting agent. It selectively targets the established tumor vasculature, leading to a rapid shutdown of blood flow within the tumor, which in turn causes extensive cancer cell death.[1][2] Preclinical and clinical data suggest that the efficacy of this compound can be enhanced when used in combination with chemotherapy and anti-angiogenic agents, which inhibit the formation of new blood vessels.[2] This synergistic approach is being actively investigated in clinical trials for patients with ovarian cancer, particularly in cases of platinum-resistant disease.

Clinical Trial Data Summary

The following tables summarize the quantitative data from key clinical trials of this compound in ovarian cancer.

Table 1: Efficacy of this compound in Combination Therapy for Ovarian Cancer
Clinical TrialPhaseTreatment ArmNumber of PatientsObjective Response Rate (ORR) - RECISTObjective Response Rate (ORR) - GCIG CA-125Median Progression-Free Survival (PFS)
Unnamed Trial[3][4]IIThis compound + Carboplatin + Paclitaxel4413.5%34%Not Reported
GOG-0186I[3]IIThis compound + Bevacizumab107Not ReportedNot Reported7.3 months
GOG-0186I[3]IIBevacizumab aloneNot specifiedNot ReportedNot Reported4.8 months
FOCUS (NCT02641639) Interim Analysis[1][2]II/IIIThis compound + PCC + Bevacizumab922% (2/9 patients with partial response)Not ReportedBetter than control arm
FOCUS (NCT02641639) Interim Analysis[1][2]II/IIIPlacebo + PCC + Bevacizumab119% (1/11 patients with partial response)Not ReportedNot specified

*PCC: Physician's Choice Chemotherapy (e.g., paclitaxel or pegylated liposomal doxorubicin)

Table 2: Common Adverse Events (Grade ≥3) Associated with this compound Treatment in Ovarian Cancer Clinical Trials
Adverse EventPhase II Trial (this compound + Carboplatin + Paclitaxel)[3][4]GOG-0186I (this compound + Bevacizumab)[3]FOCUS Trial (this compound + PCC + Bevacizumab)[1]
Neutropenia75%13%Not specified
Thrombocytopenia9%Not specifiedNot specified
Hypertension23% (Grade ≥2)35%89% (acute increase, all grades)
Tumor PainGrade ≥2 reportedNot specifiedNot specified
FatigueGrade ≥2 reportedNot specifiedMild to moderate
NeuropathyGrade ≥2 reportedNot specifiedNot specified
AnemiaNot specified21%Mild to moderate
Abdominal PainNot specifiedNot specifiedMild to moderate
NauseaNot specifiedNot specifiedMild to moderate
ConstipationNot specifiedNot specifiedMild to moderate
Shortness of BreathNot specifiedNot specifiedMild to moderate
CoughNot specifiedNot specifiedMild to moderate
VomitingNot specifiedNot specifiedMild to moderate

Experimental Protocols

Detailed methodologies for key experiments cited in this compound clinical trials for ovarian cancer are provided below.

Protocol 1: Evaluation of Tumor Response

1.1. Response Evaluation Criteria in Solid Tumors (RECIST 1.1)

  • Objective: To provide a standardized and objective assessment of changes in tumor burden.[5][6]

  • Methodology:

    • Baseline Assessment:

      • Identify and measure all target lesions (up to 5 total, maximum 2 per organ) at baseline using CT or MRI. The longest diameter of each target lesion is recorded.[7]

      • The sum of the longest diameters (SLD) of all target lesions is calculated and recorded as the baseline SLD.

      • All other lesions are identified as non-target lesions.

    • Follow-up Assessment:

      • Tumor assessments are typically performed every 8 weeks.[1]

      • The longest diameter of each target lesion is measured at each follow-up. The SLD is calculated.

    • Response Criteria:

      • Complete Response (CR): Disappearance of all target lesions.

      • Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.

      • Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest SLD recorded, or the appearance of one or more new lesions.

      • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[7]

1.2. Gynecologic Cancer InterGroup (GCIG) CA-125 Criteria

  • Objective: To assess tumor response based on changes in the serum cancer antigen 125 (CA-125) levels, a biomarker for ovarian cancer.[5][6]

  • Methodology:

    • Baseline Assessment: A baseline CA-125 level is established before the start of treatment.

    • Follow-up Assessment: CA-125 levels are measured at regular intervals (e.g., every 4 weeks).[1]

    • Response Criteria (for patients with elevated baseline CA-125):

      • Response: A 50% or greater reduction in CA-125 levels from a pretreatment sample, confirmed by a second measurement at least 28 days after the first.

      • Progression: A doubling of the CA-125 level from the nadir (lowest value), confirmed by a second measurement at least 14 days after the first.

Protocol 2: Assessment of Tumor Vascularity using Dynamic Contrast-Enhanced MRI (DCE-MRI)
  • Objective: To non-invasively quantify changes in tumor blood flow, vessel permeability, and the interstitial volume, providing a pharmacodynamic marker of VDA activity.[8]

  • Methodology:

    • Patient Preparation: Ensure the patient has no contraindications to gadolinium-based contrast agents.

    • Image Acquisition:

      • Perform MRI scans at baseline, and at specified time points after this compound administration (e.g., 3 hours and 6 days post-infusion).[9]

      • Acquire a series of T1-weighted images before, during, and after the rapid intravenous injection of a gadolinium-based contrast agent.

    • Data Analysis:

      • Specialized software is used to analyze the signal intensity changes over time in the tumor tissue.

      • Pharmacokinetic models are applied to the data to calculate parameters such as:

        • Ktrans (volume transfer constant): Reflects the leakage of contrast agent from the blood vessels into the extravascular extracellular space, indicating vessel permeability.

        • Ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.

        • Vp (plasma volume fraction): Represents the volume of plasma per unit volume of tissue.

Visualizations

Signaling Pathway of this compound as a Vascular Disrupting Agent

CA4P_Mechanism cluster_blood_vessel Tumor Blood Vessel cluster_tumor_cell Tumor Microenvironment EC Endothelial Cell Tubulin Tubulin TC Tumor Cell This compound This compound (Combretastatin A4 Phosphate) This compound->Tubulin Binds to colchicine-binding site Depolymerization Tubulin Depolymerization Tubulin->Depolymerization Cytoskeleton Cytoskeletal Disruption Depolymerization->Cytoskeleton ShapeChange Endothelial Cell Shape Change (Rounding) Cytoskeleton->ShapeChange Junctions Disruption of Intercellular Junctions ShapeChange->Junctions Permeability Increased Vascular Permeability Junctions->Permeability Shutdown Blood Flow Shutdown Permeability->Shutdown Hypoxia Hypoxia & Necrosis Shutdown->Hypoxia Apoptosis Tumor Cell Apoptosis Hypoxia->Apoptosis

Caption: Mechanism of action of this compound as a vascular disrupting agent.

Clinical Trial Workflow for this compound in Combination Therapy

Clinical_Trial_Workflow Start Patient with Platinum-Resistant Ovarian Cancer Screening Screening & Baseline Assessment (RECIST 1.1, CA-125, DCE-MRI) Start->Screening Randomization Randomization (1:1) Screening->Randomization ArmA Arm A: This compound + PCC + Bevacizumab Randomization->ArmA ArmB Arm B: Placebo + PCC + Bevacizumab Randomization->ArmB Treatment Treatment Cycles (e.g., every 3-4 weeks) ArmA->Treatment ArmB->Treatment Monitoring Monitoring per Cycle: - Adverse Events - CA-125 Treatment->Monitoring TumorAssessment Tumor Assessment (every 8 weeks) RECIST 1.1 Monitoring->TumorAssessment Progression Disease Progression? TumorAssessment->Progression Continue Continue Treatment Progression->Continue No OffStudy Off Study / Follow-up for Survival Progression->OffStudy Yes Continue->Treatment

Caption: A typical clinical trial workflow for evaluating this compound in ovarian cancer.

References

Application Notes and Protocols for CA4P Formulation and Solubility in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and in vivo application of Combretastatin A4 Phosphate (CA4P), a vascular disrupting agent (VDA). This compound is a water-soluble prodrug of combretastatin A4 (CA4), a potent inhibitor of microtubule polymerization.[1] This document outlines the mechanism of action, formulation protocols, and key considerations for preclinical research.

Mechanism of Action:

This compound exerts its anti-tumor effects by targeting the tumor's existing vasculature. Following administration, this compound is rapidly dephosphorylated in vivo to its active form, CA4. CA4 binds to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules in endothelial cells.[1] This disruption of the endothelial cytoskeleton causes a cascade of events, including:

  • Morphological Changes: Endothelial cells undergo a shape change, becoming more rounded.[1]

  • Increased Vascular Permeability: The integrity of the endothelial barrier is compromised, leading to leakage from blood vessels.[1]

  • Disruption of Tumor Blood Flow: The cumulative effects on the tumor vasculature lead to a rapid shutdown of blood flow to the tumor core.[1]

  • Tumor Necrosis: The resulting ischemia leads to extensive necrosis of the tumor tissue.

A key molecular target in this process is the vascular endothelial-cadherin (VE-cadherin) signaling pathway. Disruption of VE-cadherin, a critical component of endothelial cell-cell junctions, contributes significantly to the increased vascular permeability and collapse of the tumor vasculature. The RhoA signaling pathway is also implicated in the cytoskeletal rearrangements induced by this compound.

Data Presentation: this compound Formulation and Dosing in Preclinical Models

The following table summarizes common formulation and dosing parameters for this compound in murine in vivo studies. The most frequently cited vehicle is sterile saline.

ParameterDetailsReference(s)
Drug Combretastatin A4 Phosphate (this compound)[1]
Vehicle Saline (0.9% NaCl)
Route of Admin. Intraperitoneal (i.p.) injection
Dosage Range 10 - 100 mg/kg body weight
Injection Volume 0.01 mL/g of body weight (for 100 mg/kg dose)

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Injection

This protocol describes the preparation of a 10 mg/mL this compound solution in sterile saline, suitable for a 100 mg/kg dose in mice with an injection volume of 0.01 mL/g.

Materials:

  • Combretastatin A4 Phosphate (this compound) powder

  • Sterile, pyrogen-free 0.9% Sodium Chloride (NaCl) solution (Saline)

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles for administration

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.

  • Calculate Required Volumes:

    • Determine the total volume of this compound solution needed based on the number of animals and their weights. For example, for 10 mice averaging 25 g, the total injection volume would be 2.5 mL (10 mice * 0.25 mL/mouse). It is advisable to prepare a slight excess (e.g., 3 mL) to account for any loss during preparation and injection.

  • Weigh this compound: Accurately weigh the required amount of this compound powder. For 3 mL of a 10 mg/mL solution, 30 mg of this compound is needed.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile tube or vial.

    • Add the calculated volume of sterile saline.

    • Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. This compound is known to be water-soluble.[1]

  • Sterile Filtration (Optional but Recommended):

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile vial. This step ensures the removal of any potential microbial contamination.

  • Storage and Use:

    • The freshly prepared this compound solution should be used promptly.

    • If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the solution under these conditions should be validated.

  • Administration:

    • Administer the this compound solution via intraperitoneal injection at the calculated dose and volume.

Mandatory Visualizations

Signaling Pathway of this compound in Tumor Endothelial Cells

CA4P_Signaling cluster_extracellular Extracellular Space / Bloodstream cluster_cell Endothelial Cell This compound This compound (Prodrug) CA4 CA4 (Active Drug) This compound->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Depolymerization Microtubule Depolymerization Microtubules->Depolymerization Inhibition Cytoskeleton Cytoskeletal Disruption Depolymerization->Cytoskeleton CellShape Cell Rounding Cytoskeleton->CellShape RhoA RhoA Activation Cytoskeleton->RhoA VECadherin VE-Cadherin Disruption Cytoskeleton->VECadherin RhoA->CellShape Permeability Increased Vascular Permeability VECadherin->Permeability BloodFlow Tumor Blood Flow Disruption Permeability->BloodFlow Necrosis Tumor Necrosis BloodFlow->Necrosis

Caption: this compound signaling cascade in endothelial cells.

Experimental Workflow for this compound Formulation

CA4P_Workflow start Start calculate Calculate Required This compound and Saline Volumes start->calculate weigh Weigh this compound Powder calculate->weigh dissolve Dissolve this compound in Sterile Saline weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter administer Administer to Animal Model filter->administer end End administer->end

Caption: Workflow for preparing this compound injection solution.

Logical Relationships in this compound Formulation for In Vivo Studies

CA4P_Logic cluster_inputs Input Parameters cluster_calculations Formulation Calculations cluster_outputs Final Formulation Dose Target Dose (mg/kg) Concentration Required Concentration (mg/mL) Dose->Concentration AnimalWeight Animal Weight (g) TotalVolume Total Solution Volume (mL) AnimalWeight->TotalVolume InjectionVolume Injection Volume (mL/g) InjectionVolume->Concentration FinalSolution Sterile this compound Solution Concentration->FinalSolution TotalVolume->FinalSolution

Caption: Key considerations for this compound formulation.

References

Application Notes and Protocols for Nanoparticle-Mediated Delivery of Combretastatin A4 Phosphate (CA4P)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of nanoparticle carriers for the delivery of the vascular disrupting agent (VDA), Combretastatin A4 Phosphate (CA4P).

Introduction

Combretastatin A4 Phosphate (this compound) is a potent, water-soluble prodrug of combretastatin A4 (CA4), a natural stilbenoid derived from the African bush willow, Combretum caffrum. This compound acts as a vascular disrupting agent by selectively targeting the tumor vasculature. Its mechanism of action involves binding to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules in rapidly proliferating endothelial cells. This cytoskeletal disruption results in a cascade of events, including increased vascular permeability, disruption of tumor blood flow, and ultimately, extensive ischemic necrosis of the tumor tissue.[1][2]

Despite its potent anti-tumor activity, the clinical application of this compound can be limited by its short half-life and potential for off-target effects. Encapsulation of this compound within nanoparticle carriers offers a promising strategy to overcome these limitations by:

  • Enhancing Bioavailability and Circulation Time: Nanoparticles can protect this compound from premature degradation and clearance, thereby prolonging its circulation in the bloodstream.

  • Improving Tumor Targeting: Nanoparticles can be designed to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted by surface functionalization with ligands that bind to receptors overexpressed on tumor endothelial cells.

  • Controlling Drug Release: Nanoparticle formulations can be engineered for sustained and controlled release of this compound at the tumor site, maximizing its therapeutic efficacy while minimizing systemic toxicity.

This document outlines the formulation and characterization of two types of polymeric nanoparticles for this compound delivery: Hyaluronic Acid (HA) based nanoparticles and Poly(lactic-co-glycolic acid) (PLGA) based nanoparticles.

Data Presentation: Quantitative Comparison of this compound Nanoparticle Formulations

The following table summarizes the key physicochemical properties of different this compound-loaded nanoparticle formulations. This data is essential for comparing the characteristics of various carrier systems and selecting the most appropriate formulation for a specific application.

Nanoparticle TypePolymer/Lipid CompositionAverage Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Hyaluronic Acid Nanoparticles (HA-CA4P-NPs) Hyaluronic Acid85-4284Not Reported[3]
Poly(lactic-co-glycolic acid) Nanoparticles (PLGA-NPs) PLGA (50:50)180.62 ± 6.26-27.08 ± 3.1151.00 ± 5.94 (for Carbamazepine)Not Reported[4][5]

Note: Data for PLGA nanoparticles is based on the encapsulation of a different small molecule drug (Carbamazepine) and is provided as a representative example of this nanoparticle platform.

Signaling Pathway of this compound in Tumor Endothelial Cells

The following diagram illustrates the proposed signaling pathway of this compound, leading to the disruption of tumor vasculature.

CA4P_Signaling_Pathway cluster_blood_vessel Tumor Blood Vessel CA4P_ext This compound (extracellular) CA4 CA4 (active drug) CA4P_ext->CA4 Endogenous phosphatases Tubulin β-Tubulin CA4->Tubulin Binds to Colchicine Site Microtubule Microtubule Depolymerization Tubulin->Microtubule VE_Cadherin VE-Cadherin Disruption Microtubule->VE_Cadherin Apoptosis Endothelial Cell Apoptosis Microtubule->Apoptosis Permeability Increased Vascular Permeability VE_Cadherin->Permeability Blood_Flow Tumor Blood Flow Disruption Permeability->Blood_Flow Apoptosis->Blood_Flow Necrosis Tumor Necrosis Blood_Flow->Necrosis Nanoparticle_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., HA-CA4P, PLGA-CA4P) Characterization Physicochemical Characterization (Size, Zeta, EE%, DL%) Formulation->Characterization InVitro_Release In Vitro Drug Release Studies Characterization->InVitro_Release Cell_Culture Tumor Cell & Endothelial Cell Culture InVitro_Release->Cell_Culture Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Cell_Culture->Cytotoxicity Cellular_Uptake Cellular Uptake Studies (e.g., Flow Cytometry, Confocal Microscopy) Cell_Culture->Cellular_Uptake Animal_Model Tumor Xenograft Model (e.g., Subcutaneous, Orthotopic) Cytotoxicity->Animal_Model Cellular_Uptake->Animal_Model Efficacy Therapeutic Efficacy Study (Tumor Growth Inhibition, Survival) Animal_Model->Efficacy Biodistribution Biodistribution & Pharmacokinetics Animal_Model->Biodistribution Toxicity Toxicity Assessment Efficacy->Toxicity

References

Application Notes and Protocols: Monitoring Tumor Response to Combretastatin A4 Phosphate (CA4P) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Combretastatin A4 Phosphate (CA4P) is a potent, tubulin-binding Vascular Disrupting Agent (VDA) that targets established tumor vasculature.[1] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs like this compound induce a rapid and selective shutdown of existing tumor blood vessels, leading to extensive tumor necrosis.[2][3] Effective monitoring of the physiological and morphological changes post-treatment is critical for evaluating therapeutic efficacy, optimizing dosing schedules, and designing rational combination therapies.[4][5] These application notes provide a comprehensive overview of key methodologies and protocols for assessing tumor response to this compound.

Mechanism of Action of this compound

This compound is a water-soluble prodrug that is dephosphorylated in vivo to its active form, combretastatin A4 (CA4). CA4 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization in endothelial cells.[6] This disruption of the endothelial cell cytoskeleton leads to cell rounding, increased vascular permeability, and ultimately, the collapse of the tumor's vascular network. The subsequent reduction in blood flow causes severe hypoxia and nutrient deprivation, resulting in massive central tumor necrosis within hours of administration.[7] A thin rim of viable tumor tissue typically survives at the periphery, which is perfused by adjacent normal vasculature.[2]

CA4P_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Endothelial Cell cluster_3 Tumor Vasculature & Tissue This compound This compound (Prodrug) CA4 CA4 (Active Drug) This compound->CA4 Dephosphorylation Tubulin Tubulin Polymerization CA4->Tubulin Inhibits Cytoskeleton Cytoskeleton Disruption CellRounding Cell Rounding VascularCollapse Vascular Collapse BloodFlow Reduced Blood Flow VascularCollapse->BloodFlow Hypoxia Hypoxia & Nutrient Deprivation Necrosis Central Tumor Necrosis ViableRim Surviving Viable Rim

Caption: Mechanism of this compound-induced vascular disruption and tumor necrosis.

Experimental Workflow for Monitoring this compound Efficacy

A typical preclinical study to monitor the efficacy of this compound involves tumor model establishment, baseline measurements, drug administration, and subsequent longitudinal monitoring using various techniques at specific time points. The selection of time points is crucial, as the effects of this compound are dynamic, with acute vascular shutdown occurring within hours and maximum necrosis often observed around 24 hours post-treatment.[2][5]

Experimental_Workflow cluster_setup Setup Phase cluster_treatment Treatment & Monitoring Phase cluster_analysis Analysis Techniques TumorModel Tumor Model Establishment (e.g., Xenograft, Allograft) TumorGrowth Tumor Growth to Pre-defined Size (e.g., 300 mm³) TumorModel->TumorGrowth Baseline Baseline Measurement (0h) (Imaging, etc.) TumorGrowth->Baseline Treatment This compound Administration (e.g., 10-100 mg/kg, IP/IV) Baseline->Treatment Monitoring Longitudinal Monitoring (e.g., 2h, 4h, 24h, 3d, 7d) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Imaging In Vivo Imaging (MRI, NIRS, Ultrasound) Monitoring->Imaging Histo Ex Vivo Histopathology (H&E, IHC) Endpoint->Histo

Caption: General experimental workflow for evaluating this compound treatment response.

Imaging Modalities for In Vivo Assessment

Non-invasive imaging techniques are essential for longitudinally monitoring the dynamic changes in tumor physiology after this compound treatment.[8]

Magnetic Resonance Imaging (MRI)

MRI is a powerful tool for assessing anatomical and functional changes in tumors post-VDA therapy.[5]

3.1.1. Diffusion-Weighted MRI (DW-MRI)

  • Principle: DW-MRI measures the random motion of water molecules. An increase in the Apparent Diffusion Coefficient (ADC) is often correlated with an increase in necrosis, where cell membranes have ruptured, allowing for less restricted water movement.[4]

  • Protocol:

    • Animal Model: Nude mice with human breast cancer xenografts (e.g., MDA-MB-231).

    • This compound Administration: Administer a single intraperitoneal (IP) injection of this compound (e.g., 100 mg/kg).[2]

    • Imaging: Perform DW-MRI scans at baseline (0h), 2h, and 24h post-treatment.[4]

    • Analysis: Generate ADC maps from the DW-MRI data. Calculate the mean ADC value within the tumor region of interest (ROI) at each time point.

3.1.2. Dynamic Contrast-Enhanced MRI (DCE-MRI)

  • Principle: DCE-MRI involves the administration of a contrast agent (e.g., Gd-DOTA) and measures its uptake and washout dynamics.[9] It provides quantitative parameters related to blood flow, vessel permeability, and perfusion. Key parameters include Ktrans (volume transfer coefficient) and iAUC (initial area under the curve), which typically decrease following this compound treatment due to vascular shutdown.[10][11]

  • Protocol:

    • Animal Model: Rabbits with implanted VX2 liver tumors.[10][11]

    • This compound Administration: Administer a single intravenous (IV) injection of this compound (10 mg/kg).[10][11]

    • Imaging: Perform DCE-MRI scans at baseline (0h), 4h, 24h, 3 days, and 7 days post-treatment.[10][11]

    • Analysis: Calculate pharmacokinetic parameters such as Ktrans, Kep, Ve, and iAUC60 from the dynamic imaging data.[10]

Quantitative MRI Data Summary

ParameterTechniqueTypical Change Post-CA4PTime Point of Max EffectAnimal ModelReference
ADC DW-MRISignificant Increase24hRat Mammary Adenocarcinoma[4]
Ktrans DCE-MRISignificant Decrease4hRabbit VX2 Liver Tumor[10][11]
iAUC60 DCE-MRISignificant Decrease4hRabbit VX2 Liver Tumor[10][11]
Tumor pO₂ FREDOM MRISignificant Decrease2h - 90 minSyngeneic Rat Tumor[5]
Perfusion (fD)*IVIM-DWIDecrease (~30-60%)2hNSCLC Xenograft[12]
Near-Infrared Spectroscopy (NIRS)
  • Principle: NIRS non-invasively measures changes in the concentration of oxygenated and deoxygenated hemoglobin in tissue, providing an index of blood oxygenation and perfusion.[4]

  • Protocol:

    • Animal Model: Rat mammary 13762NF adenocarcinomas.[4]

    • This compound Administration: Administer a single dose of this compound (30 mg/kg).[4]

    • Monitoring: Use a NIRS system with probes placed on the tumor surface to continuously or intermittently monitor hemoglobin concentrations.

    • Analysis: Quantify the concentrations of vascular oxyhemoglobin (HbO₂) and total hemoglobin (HbT) over the first 2-4 hours post-treatment.

Quantitative NIRS Data Summary

ParameterTechniqueTypical Change Post-CA4PTime Point of Max EffectAnimal ModelReference
Oxyhemoglobin NIRSSignificant DecreaseFirst 2hRat Mammary Adenocarcinoma[4]
Total Hemoglobin NIRSSignificant DecreaseFirst 2hRat Mammary Adenocarcinoma[4]

Histopathological Analysis

Ex vivo histological analysis provides the "gold standard" for confirming the effects observed with in vivo imaging, allowing for direct quantification of necrosis, vascularity, proliferation, and apoptosis.[3]

  • Protocol:

    • Animal Model & Treatment: Use an appropriate tumor model and this compound dose (e.g., KHT sarcoma-bearing mice treated with 100 mg/kg this compound).[2]

    • Tissue Collection: Euthanize animals and resect tumors at various time points (e.g., 0h, 4h, 24h, 48h, 72h).[2]

    • Tissue Processing: Fix tumors in formalin (or flash-freeze for certain stains), embed in paraffin, and section.[2]

    • Staining Procedures:

      • Hematoxylin and Eosin (H&E): To visualize overall morphology and quantify the necrotic fraction.

      • CD31 Immunohistochemistry (IHC): To stain endothelial cells and quantify microvessel density (MVD).[12]

      • Ki67 IHC: To stain proliferating cells and determine the proliferation index.[12]

      • TUNEL Assay: To detect DNA fragmentation in apoptotic cells and determine the apoptotic index.[12]

      • Pimonidazole Staining: To identify hypoxic regions within the tumor. Pimonidazole is administered to the animal prior to tissue collection.[4]

Quantitative Histology Data Summary

ParameterStaining MethodTypical Change Post-CA4PTime Point of Max EffectAnimal ModelReference
Necrotic Fraction H&ESignificant Increase24hKHT Sarcoma[2]
Microvessel Density (MVD) CD31Marked Decrease (Central)24h-Day 2NSCLC Xenograft[12]
Proliferation Index Ki67Negligible Change / DecreaseVariesNSCLC Xenograft[12]
Apoptotic Index TUNELIncreaseDay 2NSCLC Xenograft[12]
Hypoxia Pimonidazole / HIF1αProfound Increase2hNSCLC Xenograft[12]

Application Notes & Key Considerations

  • Timing is Critical for Combination Therapies: this compound induces acute tumor hypoxia.[4][5] Therefore, combining it with therapies that require oxygen for efficacy, such as radiation, must be carefully timed. Studies suggest that administering radiation 24 hours after this compound, when tumor oxygenation begins to recover, results in a more significant tumor growth delay.[4]

  • The Surviving Rim: A key challenge with VDA therapy is the rim of viable tumor cells that survives at the periphery.[2] This region is responsible for tumor regrowth. Characterizing the pathophysiology of this rim is crucial for developing strategies to target these surviving cells.

  • Tumor Size as an Endpoint: Changes in tumor volume may not be a reliable early indicator of this compound efficacy, as the initial necrotic core can be replaced by a thicker, regenerating rim, sometimes without a net decrease in overall tumor size.[10] Functional and physiological measurements are more informative in the early stages.

  • Dose-Response: The extent of vascular disruption and necrosis is dose-dependent. Preclinical studies commonly use doses ranging from 10 mg/kg to 100 mg/kg.[2][10] In clinical trials, a maximum tolerated dose of 65 mg/m² has been identified.[13]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CA4P Resistance in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vascular disrupting agent Combretastatin A4-Phosphate (CA4P). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Combretastatin A4-Phosphate (this compound) is a tubulin-binding agent that selectively targets the established tumor vasculature. It causes the depolymerization of tubulin in endothelial cells, leading to a rapid change in cell shape and subsequent disruption of the tumor blood vessels. This vascular shutdown results in a cascade of events including increased vascular permeability, decreased blood flow, and ultimately, extensive tumor necrosis due to oxygen and nutrient deprivation.

Q2: What is the main reason for tumor resistance to this compound monotherapy?

The primary mechanism of resistance to this compound is the survival of a peripheral rim of tumor cells. These cells are nourished by the vasculature of the surrounding normal tissue, which is less sensitive to the effects of this compound. This viable rim of tumor cells serves as a source for rapid tumor regrowth and revascularization following treatment.

Q3: What is the role of hypoxia in this compound resistance?

While this compound induces extensive central tumor hypoxia, which contributes to necrosis, hypoxia also plays a significant role in promoting resistance and tumor regrowth. The hypoxic microenvironment that develops in the tumor periphery after this compound treatment can trigger the expression of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), which stimulate the formation of new blood vessels and contribute to tumor survival and recurrence.

Q4: How does the tumor microenvironment contribute to this compound resistance?

The tumor microenvironment plays a crucial role in mediating resistance to this compound. Following this compound-induced vascular disruption and hypoxia, there is an infiltration of pro-angiogenic immune cells, particularly TIE2-expressing macrophages (TEMs). These macrophages are recruited to the tumor periphery and contribute to revascularization and tumor regrowth, thereby limiting the long-term efficacy of this compound treatment.

Q5: What are the key signaling pathways involved in this compound resistance and tumor regrowth?

Two of the most critical signaling pathways implicated in this compound resistance are:

  • VEGF/VEGFR Signaling: Hypoxia in the surviving tumor rim upregulates the expression of VEGF. VEGF binds to its receptors (primarily VEGFR2) on endothelial cells, triggering downstream signaling cascades (including PLCγ-PKC-MAPK and PI3K-Akt pathways) that promote endothelial cell proliferation, migration, and survival, leading to angiogenesis and tumor revascularization.

  • CXCL12/CXCR4 Signaling: this compound treatment can lead to an increase in the chemokine CXCL12 in the tumor. CXCL12 binds to its receptor CXCR4, which is expressed on various cells, including pro-angiogenic macrophages. This interaction is a key driver for the recruitment of these macrophages to the tumor, where they contribute to angiogenesis and tumor regrowth.

Troubleshooting Guides

Issue 1: High variability in tumor response to this compound treatment in vivo.

Possible Causes:

  • Tumor Heterogeneity: Different regions of the same tumor, or tumors in different animals, may have varying levels of vascularization, perfusion, and hypoxia, leading to inconsistent responses.

  • Animal Health and Stress: The physiological state of the animals can influence drug metabolism and tumor growth, contributing to variability.

  • Inconsistent Drug Administration: Variations in the injection volume, rate, or route of administration can affect the bioavailability of this compound.

  • Tumor Size at Treatment Initiation: Larger tumors may have more extensive and aberrant vasculature, potentially leading to a more pronounced but also more heterogeneous response.

Troubleshooting Steps:

  • Standardize Tumor Inoculation: Ensure a consistent number of viable tumor cells are injected at the same anatomical site for each animal.

  • Monitor Animal Health: Closely monitor the health and weight of the animals throughout the experiment. House animals in a low-stress environment.

  • Precise Drug Administration: Use a calibrated syringe or pump for accurate and consistent dosing. For intravenous injections, ensure proper tail vein cannulation.

  • Define a Strict Tumor Size Window for Treatment: Initiate treatment when tumors reach a predetermined and narrow size range (e.g., 100-150 mm³).

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results.

Issue 2: Inconsistent or weak staining for hypoxia with pimonidazole.

Possible Causes:

  • Improper Pimonidazole Administration: Incorrect dosage or timing of pimonidazole injection relative to tissue harvesting can lead to suboptimal adduct formation.

  • Inadequate Fixation: Poor or delayed fixation of the tumor tissue can result in the loss of pimonidazole adducts.

  • Suboptimal Immunohistochemistry Protocol: Incorrect antibody dilutions, incubation times, or antigen retrieval methods can lead to weak or non-specific staining.

  • Timing of Tissue Harvest: The window of maximal hypoxia after this compound treatment can vary depending on the tumor model.

Troubleshooting Steps:

  • Optimize Pimonidazole Dosing and Timing: For mice, a typical dose is 60 mg/kg administered intraperitoneally 60-90 minutes before tissue harvesting.

  • Ensure Rapid and Thorough Fixation: Immediately after excision, fix the tumor tissue in 10% neutral buffered formalin for 24-48 hours before processing for paraffin embedding. For frozen sections, snap-freeze the tissue in liquid nitrogen immediately after collection.

  • Validate IHC Protocol: Perform a titration of the primary antibody to determine the optimal concentration. Optimize the antigen retrieval method (e.g., heat-induced epitope retrieval with citrate buffer).

  • Perform a Time-Course Experiment: Harvest tumors at different time points after this compound administration (e.g., 2, 6, 12, 24 hours) to determine the peak of hypoxia in your specific tumor model.

Issue 3: Difficulty in quantifying tumor necrosis accurately.

Possible Causes:

  • Subjective Assessment: Visual estimation of necrotic areas from H&E stained sections can be subjective and prone to inter-observer variability.

  • Sampling Bias: Analyzing only a single section from a large tumor may not be representative of the overall necrosis.

  • Fixation Artifacts: Poor fixation can lead to tissue morphology changes that may be misinterpreted as necrosis.

Troubleshooting Steps:

  • Use Image Analysis Software: Utilize image analysis software to quantify the necrotic area based on color and morphological characteristics from digital scans of H&E stained slides.

  • Systematic Random Sampling: For large tumors, analyze multiple sections taken from different regions (e.g., center and periphery) to get a more representative measure of necrosis.

  • Optimize Fixation: Ensure adequate fixative volume (at least 10 times the tissue volume) and proper fixation time to preserve tissue integrity.

  • Correlate with Functional Imaging: If available, correlate histological findings with non-invasive imaging techniques that can assess tumor perfusion and viability, such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).

Data Presentation

Table 1: Quantitative Effects of this compound on Tumor Vasculature and Microenvironment

ParameterControlThis compound TreatedTime Point Post-TreatmentReference
Tumor Perfusion (Blood Flow) BaselineSignificant Decrease30 minutes
Interstitial Fluid Pressure BaselineSignificant Decrease45 minutes
Tumor Necrosis MinimalSignificant Increase24 hours
Tumor Hypoxia (Pimonidazole) LowSignificant Increase24 hours
TIE2-Expressing Macrophage Infiltration LowSignificant Increase24 hours

Table 2: Efficacy of Combination Therapies to Overcome this compound Resistance

Treatment GroupOutcome MeasureResultTumor ModelReference
This compound + AMD-3100 (CXCR4 inhibitor) Tumor GrowthSignificant inhibition compared to this compound aloneN202 Mammary Tumor
This compound + Bevacizumab (anti-VEGF) Tumor Growth DelaySignificantly greater than either agent aloneRenal Cell Carcinoma
This compound + Chemotherapy (Carboplatin/Paclitaxel) Tumor Response RateIncreased response rate with combinationNon-Small Cell Lung Cancer

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Delay Study
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) for human tumor xenografts.

  • Tumor Cell Inoculation: Subcutaneously inject a suspension of 1 x 10⁶ to 5 x 10⁶ tumor cells in 100-200 µL of sterile PBS or Matrigel into the flank of each mouse.

  • Tumor Measurement: Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

  • This compound Administration: Prepare this compound in a sterile saline solution. Administer a dose of 25-100 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) injection. The treatment schedule can vary (e.g., single dose, or multiple doses over several days).

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze the data for statistically significant differences in tumor growth between the groups.

Protocol 2: Immunohistochemistry for CD31 (Vascular Endothelia) and F4/80 (Macrophages)
  • Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin for 24-48 hours, then embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for 20 minutes in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against CD31 (for endothelial cells) and F4/80 (for macrophages) at their predetermined optimal dilutions.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the staining using a DAB substrate kit, which produces a brown precipitate.

  • Counterstaining and Mounting: Counterstain with hematoxylin to visualize nuclei. Dehydrate the sections and mount with a permanent mounting medium.

  • Image Analysis: Capture images using a microscope and quantify the CD31-positive vessel area and the number of F4/80-positive cells using image analysis software.

Mandatory Visualizations

CA4P_Resistance_Pathway cluster_0 This compound Action cluster_1 Resistance Mechanism This compound This compound EndothelialCell Tumor Endothelial Cell This compound->EndothelialCell Inhibits tubulin polymerization VascularDisruption Vascular Disruption EndothelialCell->VascularDisruption Causes cell shape change Necrosis Central Tumor Necrosis VascularDisruption->Necrosis Leads to PeripheralTumor Peripheral Tumor Cells Hypoxia Hypoxia VascularDisruption->Hypoxia Induces TumorRegrowth Tumor Regrowth PeripheralTumor->TumorRegrowth NormalVasculature Normal Vasculature NormalVasculature->PeripheralTumor Sustains VEGF VEGF Upregulation Hypoxia->VEGF CXCL12 CXCL12 Upregulation Hypoxia->CXCL12 Angiogenesis Angiogenesis & Revascularization VEGF->Angiogenesis TEM TIE2-Expressing Macrophages CXCL12->TEM Recruits TEM->Angiogenesis Promotes Angiogenesis->TumorRegrowth

Caption: Mechanism of this compound action and the development of resistance.

Combination_Therapy_Workflow cluster_0 Experimental Setup cluster_1 Treatment Regimens cluster_2 Outcome Assessment TumorModel Establish Tumor Model (e.g., Xenograft) TumorGrowth Monitor Tumor Growth TumorModel->TumorGrowth Randomization Randomize into Treatment Groups TumorGrowth->Randomization Control Vehicle Control Randomization->Control CA4P_mono This compound Monotherapy Randomization->CA4P_mono Combo_Bev This compound + Bevacizumab (Anti-VEGF) Randomization->Combo_Bev Combo_AMD This compound + AMD-3100 (Anti-CXCR4) Randomization->Combo_AMD TumorVolume Tumor Volume Measurement TissueHarvest Tissue Harvest at Endpoint IHC Immunohistochemistry (CD31, Pimonidazole, F4/80) TissueHarvest->IHC NecrosisQuant Quantification of Necrosis TissueHarvest->NecrosisQuant DataAnalysis Data Analysis & Comparison IHC->DataAnalysis NecrosisQuant->DataAnalysis

Caption: Experimental workflow for testing combination therapies.

Signaling_Pathways cluster_VEGF VEGF Signaling cluster_CXCL12 CXCL12/CXCR4 Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Angiogenesis_VEGF Angiogenesis Akt->Angiogenesis_VEGF Promotes survival MAPK->Angiogenesis_VEGF Promotes proliferation CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds to G_protein G-protein signaling CXCR4->G_protein Macrophage_Recruitment Macrophage Recruitment G_protein->Macrophage_Recruitment

Caption: Key signaling pathways in this compound resistance.

managing cardiovascular side effects of CA4P

Author: BenchChem Technical Support Team. Date: November 2025

The most common cardiovascular side effects of CA4P are transient hypertension, tachycardia, and QTc prolongation. Myocardial ischemia has been observed in rare cases. 1

[2] 3 this compound acts as a vascular-disrupting agent (VDA) by targeting the established tumor vasculature. This leads to a rapid shutdown of tumor blood flow and subsequent necrosis of the tumor core. The cardiovascular side effects are thought to be an on-target effect of the drug's mechanism of action, as the disruption of normal vasculature can also occur. 4

[5] 6 Preclinical studies have shown that pretreatment with calcium channel blockers, such as diltiazem and nicardipine, can prevent this compound-induced hypertension and increases in serum troponin I in animal models. 7

[8] 9 A blood pressure management algorithm has been developed for clinical trials involving this compound. This involves baseline cardiovascular assessment, optimization of antihypertensive medication for patients with pre-existing hypertension, and active monitoring of blood pressure during and after this compound infusion. 10

[11] 12 In a phase I study, this compound administration led to significant increases in QTc interval and heart rate. The incidence of prolonged QTc intervals was 60% at 3 hours and 75% at 4 hours post-infusion. Two patients experienced ECG changes consistent with acute coronary syndrome. 13

[14] 15 Increases in blood pressure related to this compound typically begin 30 to 60 minutes after the start of the 10-minute infusion, peak by 2 hours, and return to baseline within 3 to 4 hours. 16

[17] 18 In a study with canines, a single dose of this compound led to a decrease in median longitudinal and circumferential strain values as measured by two-dimensional speckle-tracking echocardiography, indicating early signs of cardiotoxicity. This decrease in longitudinal strain correlated with an increase in serum cardiac troponin I levels. 19

20 The cardiovascular side effects of this compound are considered manageable with appropriate patient selection (e.g., excluding patients with known coronary artery disease), careful monitoring, and active management of blood pressure. 21

22 The combination of this compound with antiangiogenic agents like bevacizumab is being explored, and while both can have cardiovascular side effects, they appear to be manageable in combination with proper patient care. 23 Navigating the Cardiovascular Landscape of this compound: A Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the cardiovascular side effects associated with Combretastatin A4-Phosphate (this compound), a vascular-disrupting agent (VDA). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common cardiovascular side effects observed with this compound administration?

A1: The most frequently reported cardiovascular side effects are transient and include hypertension, tachycardia (increased heart rate), and QTc interval prolongation. In rarer instances, myocardial ischemia has been observed.

Q2: What is the underlying mechanism of this compound-induced cardiovascular side effects?

A2: this compound functions as a vascular-disrupting agent, primarily targeting the established vasculature of tumors.[2] This disruption of blood vessels can also affect normal vasculature, leading to the observed cardiovascular side effects. These are generally considered "on-target" effects of the drug's mechanism of action.[2]

Q3: How soon after this compound administration do cardiovascular side effects typically appear, and how long do they last?

A3: Increases in blood pressure associated with this compound typically manifest between 30 and 60 minutes after the initiation of a 10-minute infusion.[14] These effects generally peak around 2 hours post-infusion and return to baseline levels within 3 to 4 hours.[14]

Q4: Are the cardiovascular side effects of this compound manageable in a research setting?

A4: Yes, with appropriate precautions, the cardiovascular side effects of this compound are considered manageable. Key strategies include careful subject selection (e.g., excluding those with pre-existing coronary artery disease), diligent monitoring of cardiovascular parameters, and proactive management of blood pressure.

Q5: Can this compound be used in combination with other agents that also have cardiovascular side effects?

A5: The combination of this compound with antiangiogenic agents such as bevacizumab is under investigation. While both drug classes can induce cardiovascular side effects, preliminary findings suggest that their combined use can be managed safely with appropriate patient monitoring and care.

Troubleshooting Guides

Issue 1: Acute Hypertension Following this compound Infusion

Symptoms: Significant increase in systolic and/or diastolic blood pressure within the first few hours after this compound administration.

Troubleshooting Steps:

  • Continuous Monitoring: Implement continuous blood pressure monitoring for at least 4 hours post-infusion.

  • Pre-treatment Considerations: For subjects with pre-existing hypertension, ensure their antihypertensive medication is optimized before this compound administration.

  • Prophylactic Treatment: In preclinical models, pretreatment with calcium channel blockers like diltiazem and nicardipine has been shown to prevent this compound-induced hypertension.[5] This may be a consideration for experimental designs.

  • Blood Pressure Management Algorithm: A structured blood pressure management plan should be in place. This includes baseline cardiovascular assessment and a clear protocol for intervention if blood pressure exceeds predefined thresholds.[8]

Issue 2: QTc Interval Prolongation

Symptoms: A notable prolongation of the QTc interval on an electrocardiogram (ECG) following this compound administration.

Troubleshooting Steps:

  • Baseline ECG: Obtain a baseline ECG before this compound administration to identify any pre-existing abnormalities.

  • Serial ECG Monitoring: Perform serial ECGs at regular intervals (e.g., 3 and 4 hours post-infusion) to monitor for changes in the QTc interval. A phase I study noted that 60% of patients had prolonged QTc intervals at 3 hours and 75% at 4 hours.[11]

  • Electrolyte Monitoring: Ensure serum electrolyte levels, particularly potassium and magnesium, are within the normal range, as imbalances can exacerbate QTc prolongation.

  • Concomitant Medications Review: Avoid the concurrent use of other medications known to prolong the QTc interval.

Issue 3: Detecting Early-Stage Cardiotoxicity

Symptoms: Subtle changes in cardiac function that may not be apparent with conventional monitoring methods.

Troubleshooting Steps:

  • Advanced Echocardiography: In preclinical studies, two-dimensional speckle-tracking echocardiography has been effective in detecting early signs of cardiotoxicity. A study in canines demonstrated a decrease in longitudinal and circumferential strain values after a single this compound dose.[17]

  • Cardiac Biomarkers: Monitor serum levels of cardiac troponin I (cTnI). An increase in cTnI can indicate myocardial injury and has been shown to correlate with changes in myocardial strain.[17]

Quantitative Data Summary

ParameterObservationStudy PopulationReference
QTc Interval Prolongation 60% of patients at 3 hours post-infusionHuman (Phase I)[11]
75% of patients at 4 hours post-infusionHuman (Phase I)[11]
Heart Rate Increase Significant increase at 3 and 4 hours post-infusionHuman (Phase I)
Blood Pressure Increase Onset: 0.5-1 hour post-infusionHuman[14]
Peak: 2 hours post-infusionHuman[14]
Resolution: 3-4 hours post-infusionHuman[14]
Myocardial Strain (Canine) Decrease in median longitudinal strainCanine[17]
Decrease in median circumferential strainCanine[17]

Experimental Protocols

Protocol 1: Monitoring Cardiovascular Hemodynamics in a Rodent Model

  • Animal Model: Utilize spontaneously hypertensive rats or normotensive rats.

  • Instrumentation: Implant telemetric blood pressure transducers for continuous monitoring of blood pressure and heart rate.

  • Baseline Measurement: Record baseline cardiovascular parameters for a sufficient period before this compound administration.

  • This compound Administration: Administer this compound intravenously at the desired dose.

  • Post-Dose Monitoring: Continuously record blood pressure and heart rate for at least 4 hours post-infusion.

  • Data Analysis: Analyze the changes in hemodynamic parameters from baseline.

Protocol 2: Assessment of Cardiotoxicity Using Echocardiography and Biomarkers in a Canine Model

  • Baseline Assessment: Perform a complete baseline echocardiogram, including two-dimensional speckle-tracking for strain analysis. Collect a baseline blood sample for serum cardiac troponin I (cTnI) measurement.

  • This compound Administration: Administer a single intravenous dose of this compound.

  • Follow-up Assessment: At 24 hours post-administration, repeat the echocardiogram and blood collection for cTnI analysis.

  • Data Comparison: Compare the baseline and 24-hour post-administration values for myocardial strain and cTnI to assess for cardiotoxicity.

Visualizations

CA4P_Cardiovascular_Effects_Pathway This compound This compound Administration VascularDisruption Vascular Disruption (Tumor and Normal Vasculature) This compound->VascularDisruption EndothelialChanges Endothelial Cell Shape Change VascularDisruption->EndothelialChanges VesselLeakage Increased Vascular Permeability VascularDisruption->VesselLeakage QTcProlongation QTc Prolongation VascularDisruption->QTcProlongation BloodFlowReduction Reduced Blood Flow EndothelialChanges->BloodFlowReduction VesselLeakage->BloodFlowReduction Hypertension Acute Hypertension BloodFlowReduction->Hypertension Tachycardia Reflex Tachycardia Hypertension->Tachycardia CardiacStress Increased Cardiac Workload Hypertension->CardiacStress MyocardialIschemia Myocardial Ischemia (Rare) CardiacStress->MyocardialIschemia

Caption: Signaling pathway of this compound-induced cardiovascular side effects.

Experimental_Workflow_Monitoring Start Start of Experiment Baseline Baseline Assessment: - Blood Pressure - ECG (QTc) - Echocardiography - Cardiac Biomarkers (cTnI) Start->Baseline CA4P_Admin This compound Administration (Intravenous Infusion) Baseline->CA4P_Admin Monitoring Continuous Monitoring (0-4 hours post-infusion): - Blood Pressure - ECG CA4P_Admin->Monitoring FollowUp Follow-up Assessment (e.g., 24 hours): - Echocardiography - Cardiac Biomarkers (cTnI) Monitoring->FollowUp DataAnalysis Data Analysis and Comparison to Baseline FollowUp->DataAnalysis

Caption: Experimental workflow for monitoring cardiovascular side effects.

BP_Management_Logic rect_node rect_node Start Patient Screening BaselineHTN Baseline Hypertension? Start->BaselineHTN OptimizeMeds Optimize Antihypertensive Medication BaselineHTN->OptimizeMeds Yes Administerthis compound Administer this compound BaselineHTN->Administerthis compound No OptimizeMeds->Administerthis compound MonitorBP Monitor Blood Pressure Post-Infusion Administerthis compound->MonitorBP BPElevated Blood Pressure Elevated Above Threshold? MonitorBP->BPElevated Intervention Implement Pre-defined Intervention Protocol BPElevated->Intervention Yes ContinueMonitoring Continue Monitoring BPElevated->ContinueMonitoring No Intervention->ContinueMonitoring End End of Acute Monitoring Period ContinueMonitoring->End

Caption: Logical flow for blood pressure management during this compound therapy.

References

Technical Support Center: Optimizing CA4P Dosage and Scheduling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Combretastatin A4-Phosphate (CA4P). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage and scheduling for their preclinical and clinical experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a water-soluble prodrug of combretastatin A4 (CA4), a potent microtubule-depolymerizing agent.[1] Its primary mechanism of action involves binding to the colchicine-binding site on tubulin in endothelial cells. This disrupts the endothelial cell cytoskeleton, leading to a cascade of events including cell shape changes, increased vascular permeability, and ultimately, a rapid shutdown of tumor blood flow.[1] This vascular disruption causes extensive ischemic necrosis within the tumor core, often sparing a viable rim of tumor tissue at the periphery.[1]

Q2: What is a typical starting dose for this compound in preclinical animal models?

A2: The optimal dose of this compound can vary significantly depending on the tumor model, animal species, and experimental endpoint. However, published studies provide a general range. For instance, in murine models, doses often range from 25 mg/kg to 100 mg/kg administered intravenously or intraperitoneally. It is crucial to perform dose-escalation studies in your specific model to determine the maximum tolerated dose (MTD) and the optimal biological dose that achieves the desired vascular disruption without unacceptable toxicity.

Q3: How quickly can I expect to see the effects of this compound on tumor vasculature?

A3: The anti-vascular effects of this compound are rapid. In experimental tumor models, changes in tumor blood flow can be observed within minutes of administration.[1] Significant reductions in tumor perfusion can be measured as early as 30 minutes post-infusion.[2] Histological evidence of hemorrhage may be apparent within 4 hours, with extensive tumor necrosis typically observed by 24 hours post-treatment.

Q4: What are the most common side effects of this compound, and how can they be managed?

A4: The most clinically relevant side effect of this compound is an acute but transient increase in blood pressure (hypertension).[3][4] This hypertensive response typically occurs within 30 to 60 minutes after the start of a 10-minute infusion, peaks at around 2 hours, and returns to baseline within 3 to 4 hours.[3][4] Other less frequent cardiovascular adverse events include tachycardia, bradycardia, and QTc prolongation.[3][4] In preclinical studies, careful monitoring of cardiovascular parameters is essential. In clinical settings, blood pressure management algorithms have been developed, which may include the use of antihypertensive agents like carvedilol.[4]

Q5: Why is this compound often used in combination with other therapies?

A5: While this compound can induce extensive necrosis in the tumor core, a viable rim of tumor cells often remains at the periphery, leading to tumor regrowth.[1] Therefore, this compound is frequently combined with other anticancer agents that can target these surviving, proliferating cells. Combination with antiangiogenic agents like bevacizumab is particularly common. The rationale is that this compound disrupts the established tumor vasculature, while antiangiogenic agents inhibit the formation of new blood vessels, thus preventing revascularization and tumor regrowth.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Efficacy
Potential Cause Troubleshooting Steps
Drug Formulation and Stability Ensure this compound is properly solubilized according to the manufacturer's instructions. Prepare fresh solutions for each experiment, as the stability of the active form, CA4, can be a concern. Protect the solution from light.
Route and Speed of Administration Intravenous administration is typically the most effective route for achieving rapid vascular disruption. The speed of infusion can also impact efficacy and toxicity. A 10-minute infusion is common in clinical trials. Bolus injections may lead to different pharmacokinetic and pharmacodynamic profiles.
Tumor Model Variability The sensitivity of tumors to this compound can vary. Factors such as the degree of vascularization, the maturity of the tumor vasculature, and the specific tumor type can all influence the response. It is advisable to characterize the vascular properties of your tumor model.
Timing of Assessment The effects of this compound are time-dependent. Assess vascular shutdown at early time points (e.g., 1-4 hours) and tumor necrosis at later time points (e.g., 24-48 hours). Missing the optimal window for assessment may lead to inaccurate conclusions.
Issue 2: Unexpected or Severe Toxicity
Potential Cause Troubleshooting Steps
Cardiovascular Toxicity Closely monitor blood pressure and heart rate in animals, especially during and immediately after administration. Consider using telemetry for continuous monitoring. If severe hypertension is observed, dose reduction may be necessary. In some preclinical models, co-administration of antihypertensive agents has been explored to mitigate this effect.
Off-Target Effects While this compound preferentially targets tumor vasculature, some effects on normal vasculature can occur.[4] Perform thorough histological analysis of major organs to assess for any off-target toxicity.
Animal Strain and Health Status The genetic background and overall health of the animals can influence their tolerance to this compound. Ensure that all animals are healthy and free from underlying cardiovascular conditions before starting the experiment.
Issue 3: Tumor Regrowth and Resistance
Potential Cause Troubleshooting Steps
Viable Tumor Rim The persistence of a viable rim of tumor cells at the periphery is an inherent limitation of this compound monotherapy.[1] Combine this compound with therapies that target proliferating cells, such as chemotherapy or radiation.
Revascularization After the initial vascular disruption, the tumor may attempt to re-establish its blood supply. Combine this compound with anti-angiogenic agents to inhibit this process.
Acquired Resistance While less characterized than for cytotoxic agents, resistance to vascular disrupting agents can occur. This may involve upregulation of pro-survival pathways in endothelial cells or changes in the tumor microenvironment. Consider investigating molecular markers of resistance in your model.

Quantitative Data Summary

Table 1: Preclinical Dosages and Efficacy of this compound in Murine Models

Tumor ModelDosage (mg/kg)Route of AdministrationKey Findings
KHT Sarcoma100i.v.Significant reduction in patent blood vessels at 4 hours; extensive tumor necrosis at 24 hours.
CaNT Mammary Carcinoma50 (daily for 10 days)i.p.Significant growth retardation compared to a single bolus injection of the same total dose.
Ovarian Cancer XenograftMultiple dosesi.p.In combination with CAR-T cells, significantly reduced tumor volume.
Colon Carcinoma PDXMultiple dosesi.p.In combination with CAR-T cells, increased therapeutic efficiency.

Table 2: Clinical Dosages and Outcomes of this compound

Cancer TypeThis compound Dosage (mg/m²)Combination AgentsKey Outcomes
Advanced Solid Tumors45, 54, or 63Bevacizumab (10 mg/kg)Recommended Phase II dose of 63 mg/m² this compound with bevacizumab. Significant and sustained reductions in tumor perfusion.[5]
Anaplastic Thyroid CancerPhase III trial initiatedCarboplatinTo evaluate the efficacy of the combination therapy.
Non-Small Cell Lung Cancer60Carboplatin, Paclitaxel, BevacizumabIncreased tumor response rate (50% vs 32%) but no significant survival benefit.
Recurrent Ovarian Cancer60BevacizumabNear 3-month improvement in progression-free survival.

Experimental Protocols

Protocol 1: Assessment of Tumor Vascular Disruption and Necrosis
  • Animal Model: Establish tumors in immunocompromised mice until they reach a palpable size (e.g., 100-200 mm³).

  • This compound Administration: Administer this compound at the desired dose and route. Include a vehicle control group.

  • Tissue Collection: Euthanize cohorts of animals at various time points post-treatment (e.g., 4, 24, and 48 hours).

  • Histological Analysis:

    • Excise tumors and fix in 10% neutral buffered formalin.

    • Process and embed tumors in paraffin.

    • Section the tumors and perform Hematoxylin and Eosin (H&E) staining.

    • Quantify the percentage of necrotic area relative to the total tumor area using image analysis software.

  • Immunohistochemistry (IHC):

    • Stain tumor sections for endothelial cell markers (e.g., CD31) to assess vessel density.

    • Stain for perfusion markers (e.g., by intravenously injecting Hoechst 33342 prior to euthanasia) to visualize functional blood vessels.

Visualizations

CA4P_Signaling_Pathway cluster_endothelial_cell Endothelial Cell cluster_tumor_microenvironment Tumor Microenvironment This compound This compound CA4 CA4 This compound->CA4 Dephosphorylation Tubulin Tubulin CA4->Tubulin Binds to Colchicine Site Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Cytoskeletal_Disruption Cytoskeletal Disruption Microtubule_Depolymerization->Cytoskeletal_Disruption Cell_Shape_Change Cell Shape Change (Rounding) Cytoskeletal_Disruption->Cell_Shape_Change VE-Cadherin_Disruption VE-Cadherin Junction Disruption Cytoskeletal_Disruption->VE-Cadherin_Disruption Vascular_Shutdown Vascular Shutdown Cell_Shape_Change->Vascular_Shutdown Increased_Permeability Increased Vascular Permeability VE-Cadherin_Disruption->Increased_Permeability Increased_Permeability->Vascular_Shutdown Tumor_Necrosis Tumor Necrosis Vascular_Shutdown->Tumor_Necrosis Ischemia

Caption: this compound signaling pathway in tumor endothelial cells.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Model_Selection Select Tumor Model and Animal Strain Dose_Selection Determine Dosage and Schedule Model_Selection->Dose_Selection Endpoint_Selection Define Primary and Secondary Endpoints Dose_Selection->Endpoint_Selection Tumor_Implantation Implant Tumor Cells Endpoint_Selection->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Treatment Administer this compound and Vehicle Control Tumor_Growth->Treatment Monitoring Monitor Animal Health and Cardiovascular Parameters Treatment->Monitoring Imaging In vivo Imaging (e.g., DCE-MRI, PET) Monitoring->Imaging Tissue_Harvest Harvest Tumors at Predetermined Timepoints Monitoring->Tissue_Harvest Data_Interpretation Quantify Results and Statistical Analysis Imaging->Data_Interpretation Histology Histological Analysis (H&E, IHC) Tissue_Harvest->Histology Histology->Data_Interpretation

Caption: General experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: Improving the Therapeutic Index of CA4P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with Combretastatin A4-Phosphate (CA4P). The information is designed to help address common issues and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (Fosbretabulin) is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4).[1][2] CA4 is a potent microtubule-destabilizing agent. It binds to the colchicine-binding site on tubulin, leading to the depolymerization of microtubules in endothelial cells.[3] This disrupts the endothelial cell cytoskeleton, causing a change in cell shape from flattened to rounded. The process results in increased vascular permeability, the breakdown of endothelial cell junctions, and ultimately, a rapid shutdown of blood flow within the tumor core, leading to extensive ischemic necrosis.[2][4]

Q2: Why does this compound monotherapy often have limited long-term efficacy?

A2: The primary limitation of this compound monotherapy is the survival of a peripheral rim of viable tumor cells at the tumor-normal tissue interface.[3][4][5][6] This rim, typically around 20 cell layers thick, continues to receive oxygen and nutrients from the surrounding normal vasculature.[5] These surviving cells can rapidly proliferate and revascularize the necrotic core, leading to tumor regrowth and treatment resistance.[3][6]

Q3: What are the main strategies to improve the therapeutic index of this compound?

A3: The two principal strategies are combination therapy and advanced drug delivery systems.

  • Combination Therapy: This approach pairs this compound with agents that target the surviving peripheral tumor rim. Key combinations include:

    • Anti-angiogenic Agents (e.g., Bevacizumab): This is a complementary approach. While this compound targets established tumor vasculature, anti-angiogenics inhibit the formation of new blood vessels (neovascularization) that drives tumor regrowth.[3][4]

    • Chemotherapy (e.g., Cisplatin, Paclitaxel): Conventional chemotherapy can target the proliferating cancer cells in the viable rim that are not affected by the vascular shutdown.

    • Immunotherapy (e.g., CAR-T cells): this compound can disrupt the tumor vasculature, potentially making it more permeable for immune cells like CAR-T cells to infiltrate the tumor microenvironment.[7]

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, PLGA, or hyaluronic acid-based nanoparticles) can improve its pharmacokinetic profile, allow for controlled release, and potentially enhance its delivery and cytotoxicity to cancer cells while minimizing systemic side effects.[8]

Q4: What are the most common adverse events or toxicities observed with this compound in a research setting?

A4: In both preclinical and clinical studies, the most notable toxicity associated with this compound is cardiovascular.[4] Researchers should be aware of:

  • Acute Hypertension: A rapid, transient increase in blood pressure is the most common dose-limiting toxicity. It typically occurs within 0.5 to 1 hour after administration, peaks around 2 hours, and returns to baseline within 4 hours.[4] This is thought to be a compensatory response to a this compound-induced increase in peripheral vascular resistance.[4]

  • Tumor Pain: This is also frequently reported and is likely associated with the rapid induction of ischemia and necrosis within the tumor.

  • Cardiovascular Events: In rare cases, more severe events like myocardial ischemia have been observed, particularly in subjects with pre-existing cardiovascular conditions.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

In Vivo Xenograft & Efficacy Studies
Problem Potential Cause(s) Recommended Solution(s)
Poor/Inconsistent Tumor Engraftment or Growth 1. Low cell viability at the time of injection. 2. Suboptimal cell confluency (should be in exponential growth phase). 3. Inappropriate mouse strain (some immunodeficient strains can still mount a response). 4. Insufficient cell number injected.1. Ensure cells are >95% viable via Trypan Blue exclusion before injection. Work quickly once cells are harvested. 2. Harvest cells at 70-80% confluency. 3. Consider using more immunodeficient strains (e.g., NOD/SCID). The host strain can significantly influence tumor growth and the stromal environment. 4. If viability is poor, consider co-injecting cells with Matrigel to provide a supportive stromal environment.[5]
High Variability in Treatment Response Between Animals 1. Inconsistent tumor size at the start of treatment. 2. Differences in drug administration (e.g., intraperitoneal vs. intravenous injection site). 3. Natural heterogeneity of the tumor model. 4. Host mouse strain genetics influencing the tumor microenvironment.1. Randomize animals into treatment groups only when tumors have reached a pre-defined, narrow size range (e.g., 150-250 mm³). 2. Ensure consistent and accurate administration technique for all animals. 3. Increase the number of animals per group to improve statistical power. 4. Use a single, well-characterized mouse strain for the entire study.
Reduced Efficacy of Combination Agent 1. Improper timing of drug administration. This compound causes a transient decrease in tumor perfusion.[5] 2. The combination agent may require an oxygenated environment to be effective.1. Critical: Do not administer the second agent concurrently with or immediately after this compound. The vascular shutdown will prevent its delivery to the tumor. 2. Schedule the second agent based on its mechanism. For chemotherapy, administration 24-48 hours after this compound may target the proliferating rim. For anti-angiogenics, co-administration or administration shortly after this compound can prevent revascularization.[6]
Unexpected Animal Toxicity or Weight Loss 1. Cardiovascular effects of this compound. 2. Overlapping toxicities of combination agents. 3. Off-target effects of the formulation (e.g., nanoparticle vehicle).1. Monitor animals closely for signs of distress, especially within the first 6 hours post-injection. 2. Conduct a pilot dose-escalation study for the combination therapy to establish a maximum tolerated dose (MTD). 3. Always include a vehicle-only control group to assess the toxicity of the delivery system itself.
Preclinical Imaging (DCE-MRI)
Problem Potential Cause(s) Recommended Solution(s)
Motion Artifacts in Images 1. Animal is not sufficiently anesthetized. 2. Physiological motion (breathing, heartbeat).1. Ensure a stable plane of anesthesia throughout the entire scan. Monitor vital signs. 2. Use respiratory and/or cardiac gating to synchronize image acquisition with the physiological cycle. 3. Use shorter acquisition times where possible.
Poor Signal-to-Noise Ratio (SNR) 1. Incorrect coil selection or positioning. 2. Suboptimal imaging sequence parameters.1. Use a dedicated, size-appropriate animal coil and ensure it is positioned correctly over the region of interest. 2. Optimize sequence parameters (e.g., repetition time (TR), echo time (TE), number of acquisitions) for the specific hardware and research question.
Inaccurate Pharmacokinetic Modeling (e.g., Ktrans) 1. Inaccurate measurement of the Arterial Input Function (AIF). 2. Low temporal resolution of the dynamic scan. 3. Motion artifacts corrupting the signal intensity curves.1. Place the AIF region of interest in a large, well-defined artery near the tumor. Ensure it is free from motion and partial volume effects. 2. Increase the temporal resolution to accurately capture the first pass of the contrast agent. 3. Correct for motion artifacts before pharmacokinetic analysis.
No Significant Change in Perfusion Post-CA4P 1. Imaging time point is too late (perfusion may have recovered). 2. Dose of this compound was insufficient to cause vascular shutdown. 3. Tumor model is resistant to this compound.1. Image at earlier time points. Maximum vascular shutdown is typically observed 1-6 hours post-administration.[4] 2. Verify the dose and activity of the this compound compound. 3. Confirm treatment response with histology (e.g., H&E staining for necrosis, CD31 staining for vessel density).

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Combretastatin A4 (CA4)

Note: this compound is the prodrug of CA4. These values reflect the activity of the active compound.

Cell LineCancer TypeIC50 (nM)Reference
HT-29Colon Cancer~9.4
HL-60Promyelocytic Leukemia~0.40(As cited in)
MCF-7Breast Cancer~3.57(As cited in)
HCT-116Colon Cancer~2.63(As cited in)
K562Chronic Myelogenous Leukemia1.8(Synthesized from multiple literature sources)
A549Non-small Cell Lung Cancer3.2(Synthesized from multiple literature sources)
HeLaCervical Cancer2.5(Synthesized from multiple literature sources)
Table 2: Key Parameters for this compound Nanoparticle Formulations
FormulationNanoparticle TypeMean SizeEncapsulation EfficiencyKey FindingReference
HA-CA4P-NPs Hyaluronic Acid~85 nm~84%Controlled release over 56 hours; increased cytotoxicity to OSCC cells compared to free this compound.[8]
CA4-loaded PLGA NPs Poly(lactic-co-glycolic) acid~192 nm~51% (Emulsion Evaporation)The emulsion evaporation method yielded higher encapsulation efficiency than nanoprecipitation.(As cited in)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Modified Nanoprecipitation)

This protocol is adapted from methods used for encapsulating hydrophilic drugs in PLGA nanoparticles.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Aqueous phase co-solvent (e.g., Methanol)

  • Organic phase non-solvent (e.g., Chloroform or Dichloromethane)

  • Surfactant (e.g., Pluronic F-68 or Polyvinyl alcohol (PVA))

  • Distilled water

  • Centrifuge, Lyophilizer

Procedure:

  • Prepare Aqueous Phase: Dissolve a defined amount of this compound (e.g., 5 mg) in an aqueous phase consisting of distilled water (e.g., 0.3 mL) and a co-solvent like methanol (e.g., 0.6 mL).

  • Prepare Organic Phase: Dissolve the polymer (e.g., 25 mg of PLGA) in an organic non-solvent like chloroform (e.g., 4 mL).

  • Mixing: Add the organic phase drop-wise to the aqueous phase while stirring to form a preliminary mixture.

  • Nanoprecipitation: Add the resulting mixture drop-wise into a larger volume of distilled water (e.g., 10 mL) containing a surfactant (e.g., 0.5% w/v Pluronic F-68). This should be done under moderate, constant stirring.

  • Solvent Evaporation: Leave the final suspension on a magnetic stirrer overnight in a fume hood to allow for the complete evaporation of the organic solvent.

  • Collection & Washing: Recover the formed nanoparticles by ultracentrifugation (e.g., 25,000 rpm for 30 minutes). Discard the supernatant, which contains unencapsulated drug.

  • Wash the nanoparticle pellet by resuspending it in distilled water and repeating the centrifugation step at least twice to remove residual surfactant and unentrapped drug.

  • Lyophilization: Resuspend the final pellet in a small amount of distilled water containing a cryoprotectant (e.g., sucrose) and freeze at -70°C. Lyophilize for 24-48 hours to obtain a dry nanoparticle powder. Store desiccated at 4°C or -20°C.

Protocol 2: In Vivo Efficacy Study - this compound and Bevacizumab Combination

This protocol is a synthesized example for a subcutaneous xenograft model in mice.

Materials & Animals:

  • Immunodeficient mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks old.

  • Cancer cell line of interest (e.g., HT-29 colon cancer).

  • This compound (dissolved in saline).

  • Bevacizumab (clinical grade or research equivalent).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ cancer cells in 100-200 µL of serum-free media or PBS (with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into four groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., Saline)

    • Group 2: Bevacizumab alone

    • Group 3: this compound alone

    • Group 4: this compound + Bevacizumab

  • Dosing Regimen (Example):

    • This compound: Administer intravenously (IV) or intraperitoneally (IP) at a dose of 50-100 mg/kg. This can be a single dose or repeated weekly.

    • Bevacizumab: Administer IP at a dose of 5-10 mg/kg.

    • Combination Schedule: Administer Bevacizumab approximately 4-6 hours after the this compound injection to allow the initial vascular disruption to occur before introducing the anti-angiogenic agent. Administer treatments once or twice weekly for 3-4 weeks.

  • Monitoring:

    • Measure tumor volumes and body weight 2-3 times per week.

    • Observe animals daily for any signs of toxicity.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., histology, immunohistochemistry).

  • Endpoint Analysis:

    • Primary endpoint: Tumor growth inhibition.

    • Secondary endpoints: Histological analysis of necrosis (H&E stain) and microvessel density (CD31 stain) in excised tumors from each group.

Signaling Pathways & Experimental Workflows

Diagram 1: this compound Mechanism of Action on Tumor Endothelium

CA4P_Mechanism cluster_blood Bloodstream cluster_cell Endothelial Cell cluster_junction Inter-Endothelial Junction cluster_outcome Vascular Outcome This compound This compound (Prodrug) CA4 CA4 (Active Drug) This compound->CA4 Dephosphorylation Tubulin α/β-Tubulin Dimers CA4->Tubulin Binds Microtubules Microtubules (Cytoskeleton) Tubulin->Microtubules Polymerization Inhibited RhoA RhoA Activation Microtubules->RhoA Depolymerization Activates ShapeChange Cell Shape Change (Rounding) Microtubules->ShapeChange Depolymerization Leads to ROCK ROCK Activation RhoA->ROCK ROCK->ShapeChange Promotes Actin Stress Fibers Disruption Junction Disruption ShapeChange->Disruption VECadherin VE-Cadherin Junctions VECadherin->Disruption Destabilized Permeability Increased Permeability Disruption->Permeability Shutdown Vascular Shutdown & Ischemia Permeability->Shutdown Workflow Start Establish Xenograft Tumors (150-200 mm³) Randomize Randomize into Treatment Groups Start->Randomize Treat Administer Treatment (e.g., Weekly for 3 Weeks) Randomize->Treat Monitor Monitor Tumor Volume & Animal Health Treat->Monitor 2-3x / week Endpoint Endpoint Reached (e.g., Tumor >1500 mm³ or Day 21) Monitor->Endpoint Analysis Excise Tumors for Analysis: - Weight - Histology (H&E) - IHC (CD31) Endpoint->Analysis Logic_Diagram cluster_solutions Solution Strategies cluster_approaches Experimental Approaches Problem Problem: This compound Monotherapy Leaves Viable Tumor Rim Cause Cause: Rim is supplied by Normal Vasculature Problem->Cause S1 Strategy 1: Target Proliferating Rim Cells Problem->S1 S2 Strategy 2: Prevent Revascularization of Necrotic Core Problem->S2 Consequence Consequence: Tumor Regrowth & Resistance Cause->Consequence A1 Approach: Combine this compound with Chemotherapy S1->A1 A2 Approach: Combine this compound with Anti-Angiogenic Agents S2->A2 A1->Consequence Mitigates A2->Consequence Mitigates

References

Technical Support Center: Addressing the Viable Tumor Rim After CA4P Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the vascular disrupting agent (VDA) Combretastatin A4 Phosphate (CA4P) on solid tumors. A key challenge in this compound therapy is the persistence of a viable tumor rim, which can lead to tumor recurrence. This guide addresses common experimental issues and fundamental questions related to this phenomenon.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experiments involving this compound and the analysis of the viable tumor rim.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or minimal central tumor necrosis after this compound treatment. 1. Suboptimal this compound dosage: The dose may be too low to induce significant vascular disruption in the specific tumor model. 2. Timing of analysis: The tumor may have been harvested too early or too late to observe maximal necrosis. 3. Drug stability/activity issue: The this compound solution may have degraded.1. Dose-response study: Perform a dose-escalation study to determine the optimal dose for your tumor model. A common dose in preclinical models is 100 mg/kg.[1] 2. Time-course analysis: Harvest tumors at multiple time points post-treatment (e.g., 6, 12, 24, 48, and 72 hours) to identify the window of maximum necrosis. Peak necrosis is often observed around 24 hours post-treatment.[1][2] 3. Fresh preparation: Prepare this compound solutions fresh for each experiment from a reliable source.
Difficulty in delineating the viable tumor rim from the necrotic core. 1. Inappropriate histological staining: Standard H&E staining may not clearly distinguish between viable, apoptotic, and necrotic cells. 2. Subjective measurement: Manual measurement of the rim thickness can be variable.1. Immunohistochemistry (IHC): Use IHC for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and hypoxia (e.g., pimonidazole, CAIX) to better define the viable rim. 2. Image analysis software: Utilize image analysis software to quantify the thickness of the viable rim based on specific staining criteria for more objective and reproducible measurements. The viable rim has been defined as approximately 20 cell layers in some models.[2]
High variability in perfusion measurements within the viable rim. 1. Transient effects of this compound: Perfusion in the tumor periphery is known to decrease transiently before recovering.[2] 2. Technical variability in perfusion assays: Techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or Hoechst 33342 staining can have inherent variability.1. Standardized timing: Perform perfusion measurements at consistent and multiple time points post-CA4P administration to capture the dynamic changes. Perfusion can decrease at 4 hours and return to baseline by 24 hours.[2] 2. Multiple techniques: If possible, use complementary techniques to measure perfusion and blood flow to validate findings.
Unexpected increase in tumor growth rate after initial this compound-induced necrosis. 1. Rapid revascularization and proliferation: The viable rim serves as a source for rapid tumor regrowth.[1] 2. Induction of pro-angiogenic factors: Hypoxia in the viable rim can stimulate the release of pro-angiogenic factors, promoting new blood vessel growth.1. Combination therapy: Combine this compound with an anti-angiogenic agent (e.g., bevacizumab) to inhibit revascularization or with a cytotoxic agent to target the proliferating cells in the rim.[1][3] 2. Monitor angiogenic markers: Measure levels of pro-angiogenic factors like VEGF in tumor tissue or plasma at different time points.[2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the biological basis of the viable tumor rim and strategies for therapeutic intervention.

1. What is the mechanism of action of this compound?

This compound is a vascular disrupting agent (VDA). After administration, it is dephosphorylated to its active form, combretastatin A4 (CA4). CA4 binds to tubulin in proliferating endothelial cells, leading to the depolymerization of microtubules.[2] This disrupts the endothelial cell cytoskeleton, causing a cascade of events including increased vascular permeability, vascular collapse, and ultimately, a shutdown of tumor blood flow.[4] The resulting ischemia and hypoxia lead to extensive necrosis in the central regions of the tumor.[1][5]

2. Why does a viable rim of tumor cells persist after this compound treatment?

The viable tumor rim survives because it is supplied by blood vessels from the surrounding normal host tissue, which are less sensitive to the disruptive effects of this compound compared to the immature and rapidly proliferating tumor vasculature.[1] This peripheral region continues to receive sufficient oxygen and nutrients to sustain cell viability and proliferation.

3. What are the key characteristics of the viable tumor rim?

The viable tumor rim is a dynamic microenvironment characterized by:

  • High Proliferation: Cells in the viable rim are often highly proliferative, which contributes to rapid tumor regrowth.[1]

  • Transient Hypoxia: While the central tumor becomes severely hypoxic, the rim may experience transient hypoxia due to temporary disruptions in blood flow.[2] This can trigger adaptive responses.

  • Revascularization: The viable rim is a site of active revascularization, where new blood vessels form to support tumor regrowth.[3]

  • Altered Perfusion Dynamics: Studies have shown that perfusion in the tumor periphery can transiently decrease following this compound treatment but often recovers to baseline levels within 24 hours.[2]

4. How can the viable tumor rim be targeted therapeutically?

Targeting the viable tumor rim is crucial for improving the efficacy of this compound treatment. The most promising approach is combination therapy:

  • This compound + Anti-angiogenic Agents: Combining this compound with agents like bevacizumab (an anti-VEGF antibody) can inhibit the revascularization of the viable rim and enhance the overall anti-tumor effect.[1][3]

  • This compound + Chemotherapy/Radiotherapy: The highly proliferative nature of the cells in the viable rim makes them susceptible to cytotoxic agents and radiation.[1] The timing of these combination therapies is critical to maximize synergy.[2]

5. What experimental models are suitable for studying the viable tumor rim after this compound treatment?

Preclinical studies often utilize rodent tumor models. The KHT sarcoma model in C3H/HeJ mice has been effectively used to characterize the pathophysiological changes in the viable tumor rim following this compound treatment.[2] Other xenograft and syngeneic tumor models can also be employed, depending on the specific research question.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the viable tumor rim after this compound treatment.

Assessment of Tumor Necrosis and Viable Rim Thickness
  • Objective: To quantify the extent of tumor necrosis and measure the thickness of the surviving viable tumor rim.

  • Methodology:

    • Treat tumor-bearing mice with this compound (e.g., 100 mg/kg, intraperitoneally).

    • Harvest tumors at predetermined time points (e.g., 24 hours post-treatment).

    • Fix tumors in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).

    • Capture digital images of the entire tumor section.

    • Using image analysis software, manually or automatically delineate the necrotic and viable regions.

    • Calculate the percentage of necrotic area relative to the total tumor area.

    • Measure the average distance from the outer edge of the tumor to the beginning of the necrotic region to determine the viable rim thickness.[2]

Evaluation of Tumor Perfusion
  • Objective: To assess blood perfusion within the tumor, particularly in the viable rim.

  • Methodology (using Hoechst 33342 staining):

    • Administer this compound to tumor-bearing mice.

    • At a specific time point before tumor excision (e.g., 1 minute before), inject the perfusion marker Hoechst 33342 intravenously.

    • Immediately after injection, euthanize the mice and excise the tumors.

    • Flash-freeze the tumors in liquid nitrogen and embed in OCT compound.

    • Cryosection the tumors (e.g., 10 µm sections).

    • Visualize the Hoechst 33342 staining using fluorescence microscopy.

    • Counterstain with an endothelial cell marker (e.g., anti-CD31) to identify blood vessels.

    • Quantify the perfused area (Hoechst 33342 positive) as a percentage of the total vascular area (CD31 positive) in the viable rim versus the tumor core.

Immunohistochemical Analysis of Proliferation and Hypoxia
  • Objective: To characterize the cellular state of the viable tumor rim.

  • Methodology:

    • Prepare paraffin-embedded tumor sections as described above.

    • Perform antigen retrieval using appropriate buffers and heat.

    • Incubate sections with primary antibodies against:

      • Proliferation marker: Ki-67

      • Hypoxia marker: Pimonidazole (requires prior injection of pimonidazole hydrochloride into the animal) or Carbonic Anhydrase IX (CAIX).

    • Use a suitable secondary antibody detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).

    • Counterstain with hematoxylin.

    • Capture images of the viable rim and quantify the percentage of positive cells for each marker using image analysis software.

Visualizations

Signaling Pathway of this compound Action

CA4P_Mechanism cluster_blood_vessel Tumor Blood Vessel cluster_tumor Tumor Microenvironment Endothelial_Cell Proliferating Endothelial Cell Microtubules Microtubules Endothelial_Cell->Microtubules maintains structure EC_Shape Endothelial Cell Shape Change Microtubules->EC_Shape Vascular_Permeability Increased Vascular Permeability EC_Shape->Vascular_Permeability Vascular_Collapse Vascular Collapse Vascular_Permeability->Vascular_Collapse Blood_Flow_Shutdown Tumor Blood Flow Shutdown Vascular_Collapse->Blood_Flow_Shutdown CA4 CA4 (Active Drug) CA4->Endothelial_Cell targets CA4->Microtubules depolymerizes Ischemia_Hypoxia Ischemia & Hypoxia Blood_Flow_Shutdown->Ischemia_Hypoxia Central_Necrosis Central Tumor Necrosis Ischemia_Hypoxia->Central_Necrosis Viable_Rim Viable Tumor Rim (Peripheral) Ischemia_Hypoxia->Viable_Rim spares periphery This compound This compound (Prodrug) This compound->CA4 dephosphorylation

Caption: Mechanism of this compound-induced central tumor necrosis and viable rim formation.

Experimental Workflow for Assessing Viable Tumor Rim

Experimental_Workflow cluster_analysis Downstream Analysis Start Tumor-Bearing Animal Model Treatment Administer this compound Start->Treatment Time_Course Wait for Predetermined Time Points (e.g., 24h) Treatment->Time_Course Tumor_Excision Excise Tumor Time_Course->Tumor_Excision Histology Histology (H&E) - Necrosis % - Rim Thickness Tumor_Excision->Histology Perfusion Perfusion Analysis (e.g., Hoechst 33342) Tumor_Excision->Perfusion IHC Immunohistochemistry (Ki-67, Pimonidazole) Tumor_Excision->IHC Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Perfusion->Data_Analysis IHC->Data_Analysis Combination_Therapy_Logic cluster_combo Combination Strategies CA4P_Treatment This compound Treatment Central_Necrosis Central Tumor Necrosis CA4P_Treatment->Central_Necrosis induces Viable_Rim Persistent Viable Rim CA4P_Treatment->Viable_Rim leaves Tumor_Regrowth Tumor Regrowth & Recurrence Viable_Rim->Tumor_Regrowth leads to Anti_Angiogenic Anti-Angiogenic Therapy (e.g., Bevacizumab) Anti_Angiogenic->Viable_Rim targets revascularization Enhanced_Tumor_Control Enhanced Tumor Control Anti_Angiogenic->Enhanced_Tumor_Control Chemo_Radio Chemotherapy / Radiotherapy Chemo_Radio->Viable_Rim targets proliferation Chemo_Radio->Enhanced_Tumor_Control

References

Technical Support Center: CA4P Preclinical Toxicity & Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Combretastatin A4-Phosphate (CA4P) toxicity in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a water-soluble prodrug of combretastatin A4 (CA4).[1][2] It functions as a vascular disrupting agent (VDA) by selectively targeting the established tumor vasculature.[3][4] The primary mechanism involves the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin in endothelial cells.[2][5] This disruption of the microtubule cytoskeleton leads to a rapid change in endothelial cell shape, causing them to become more spherical.[2] This process ultimately results in the collapse of tumor blood vessels, leading to a shutdown of blood flow, ischemia, and subsequent necrosis of the tumor core.[5][6]

Q2: What are the most common toxicities observed with this compound in preclinical models?

A2: The most frequently reported dose-limiting toxicities in preclinical models are cardiovascular in nature.[1][6] These include a transient but significant increase in blood pressure (hypertension).[3][4][7][8] In some cases, particularly in models with pre-existing hypertensive conditions, cardiotoxicity, as indicated by increased cardiac troponin levels, has been observed.[9][10] Other reported toxicities include tumor-related pain.[1]

Q3: Why does this compound selectively target tumor vasculature?

A3: The selectivity of this compound for tumor vasculature is attributed to the unique characteristics of newly formed blood vessels in the tumor microenvironment.[3][6] These vessels are immature, with a poorly organized endothelial lining and a less developed smooth muscle layer compared to healthy, established vasculature.[6] The cytoskeleton of these newly formed endothelial cells is more sensitive to the tubulin-disrupting effects of this compound.[2]

Troubleshooting Guides

Issue 1: Significant increase in blood pressure post-CA4P administration.

Potential Cause: This is a known pharmacological effect of this compound, likely a compensatory response to an increase in peripheral vascular resistance.[3]

Troubleshooting/Mitigation Strategy:

  • Pre-treatment with Antihypertensive Agents: Administration of antihypertensive drugs prior to or in combination with this compound has been shown to effectively mitigate the hypertensive response.

    • Calcium Channel Blockers: Diltiazem and nicardipine have demonstrated complete inhibition of this compound-induced hypertension in rat models.[9][10]

    • Nitrates: Nitroglycerin has also been shown to be effective in blocking the hypertensive effects of this compound.[7]

  • Dose Optimization: The magnitude of the hypertensive response can be dose-dependent.[7][11] Careful dose-escalation studies are crucial to determine the therapeutic window with manageable cardiovascular effects.

Issue 2: Evidence of cardiotoxicity (e.g., elevated cardiac troponins).

Potential Cause: Cardiotoxicity is a potential risk, especially in subjects with underlying cardiovascular conditions, and can be exacerbated by the acute hypertensive crisis induced by this compound.[9][10]

Troubleshooting/Mitigation Strategy:

  • Cardiovascular Monitoring: Implement rigorous monitoring of cardiovascular parameters, including blood pressure and electrocardiograms (ECG), throughout the experimental period.

  • Prophylactic Antihypertensive Treatment: As with managing hypertension, pre-treatment with calcium channel blockers like diltiazem has been shown to prevent increases in serum troponin levels in hypertensive animal models.[9][10]

  • Subject Selection: In preclinical studies using models with known cardiovascular comorbidities, careful consideration should be given to the potential for exaggerated toxicities.

Issue 3: Limited single-agent efficacy and tumor regrowth.

Potential Cause: While this compound effectively induces necrosis in the tumor core, a rim of viable tumor cells often remains at the periphery.[3][6][12] These surviving cells are supplied by the more stable vasculature of the surrounding normal tissue and can lead to rapid tumor regrowth.[3][13]

Troubleshooting/Mitigation Strategy:

  • Combination Therapy: Combining this compound with other anticancer agents is a key strategy to enhance its therapeutic efficacy.

    • Anti-angiogenic Agents: Co-administration with agents like bevacizumab can inhibit the neovascularization that supports tumor regrowth from the surviving rim.[3][14][15]

    • Chemotherapy and Radiotherapy: this compound can improve the efficacy of chemotherapy and radiation by disrupting the tumor's blood supply, although careful timing of administration is crucial to avoid negatively impacting drug delivery.[13][16]

Quantitative Data Summary

Table 1: Effect of Antihypertensive Agents on this compound-Induced Hypertension in Rats

Antihypertensive AgentDoseAnimal ModelEffect on this compound-Induced HypertensionReference
Diltiazem25 μg/kg/min (infusion)Hypertensive RatsSignificant inhibition of blood pressure increase.[9]
NicardipineNot specifiedHypertensive RatsCompletely eliminated hypertensive effects.[9]
Nitroglycerin150 μg/kg/min (infusion)Hypertensive RatsPartial inhibition of blood pressure increase.[9]
Enalapril500 μg/kg/min (infusion)Hypertensive RatsNo significant inhibition.[9]
Hydralazine (HDZ)0.2 mg/kgC3H Mammary Carcinoma Bearing CDF1 MiceSuppressed the increase in Mean Arterial Blood Pressure (MABP) for several hours.[11]

Table 2: Preclinical Dose-Response of this compound in Combination with Radiation

This compound Dose (mg/kg)Effect on Tumor Control Dose 50 (TCD50)Animal ModelReference
25Significant decreaseC3H Mammary Carcinoma in CDF1 Mice[17]
50 and 100Slight increase (not significantly different from control)C3H Mammary Carcinoma in CDF1 Mice[17]
250Significant decreaseC3H Mammary Carcinoma in CDF1 Mice[17]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Agents to Mitigate this compound-Induced Hypertension in a Hypertensive Rat Model

  • Animal Model: Dahl salt-sensitive (DSS) rats fed a high-salt diet (e.g., 6%) for several weeks to induce hypertension.[10]

  • This compound Administration: A single intravenous dose of this compound (e.g., 30 mg/kg) is administered.[7]

  • Antihypertensive Agent Administration:

    • Antihypertensive agents (e.g., diltiazem, nitroglycerin) are infused intravenously at specified concentrations (see Table 1) prior to and during this compound administration.[7][9]

  • Blood Pressure Monitoring: Mean Arterial Pressure (MAP) is continuously monitored via a catheterized artery (e.g., femoral artery) connected to a pressure transducer.

  • Cardiotoxicity Assessment: Blood samples are collected at various time points (e.g., 24 hours post-CA4P) to measure serum levels of cardiac troponin I as a marker of myocardial damage.[9][10]

Protocol 2: Assessment of this compound in Combination with Radiation Therapy in a Murine Tumor Model

  • Animal Model: C3H mammary carcinoma grown in female CDF1 mice.[17]

  • Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 200 mm³).[17]

  • Treatment Groups:

    • Radiation alone (graded doses).

    • Radiation (graded doses) followed by an intraperitoneal injection of this compound (various doses, e.g., 10-250 mg/kg) 30 minutes later.[17]

  • Endpoint: The primary endpoint is the TCD50 (the radiation dose that controls 50% of the tumors), calculated at a specified time point (e.g., 90 days).[17]

  • Vascular Imaging (Optional): Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) can be performed before and after this compound administration to assess changes in tumor vascularity.[17]

Visualizations

CA4P_Mechanism_of_Action cluster_blood_vessel Tumor Blood Vessel cluster_effects Cellular & Vascular Effects This compound This compound (Prodrug) CA4 CA4 (Active Drug) This compound->CA4 Dephosphorylation EndothelialCell Endothelial Cell CA4->EndothelialCell Enters Cell Tubulin β-Tubulin CA4->Tubulin Binds to Colchicine Site Microtubules Microtubule Cytoskeleton CA4->Microtubules Inhibits Polymerization EndothelialCell->Tubulin Tubulin->Microtubules Polymerization Disruption Cytoskeleton Disruption Microtubules->Disruption ShapeChange Endothelial Cell Shape Change (Rounding) Disruption->ShapeChange VesselCollapse Vessel Collapse & Occlusion ShapeChange->VesselCollapse BloodFlowShutdown Blood Flow Shutdown VesselCollapse->BloodFlowShutdown Ischemia Tumor Ischemia BloodFlowShutdown->Ischemia Necrosis Tumor Necrosis Ischemia->Necrosis Mitigation_Workflow cluster_experiment Experimental Workflow for Mitigating this compound-Induced Hypertension Start Start: Preclinical Model with Tumor Group_Assignment Randomize into Treatment Groups Start->Group_Assignment Control_Group Control Group: This compound Administration Group_Assignment->Control_Group Group 1 Treatment_Group Treatment Group: Antihypertensive + this compound Group_Assignment->Treatment_Group Group 2 BP_Monitoring Continuous Blood Pressure Monitoring Control_Group->BP_Monitoring Treatment_Group->BP_Monitoring Toxicity_Assessment Assess Cardiotoxicity (e.g., Troponins) BP_Monitoring->Toxicity_Assessment Data_Analysis Data Analysis and Comparison Toxicity_Assessment->Data_Analysis Outcome Outcome: Efficacy of Mitigation Strategy Data_Analysis->Outcome

References

Technical Support Center: Translating CA4P from Bench to Bedside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vascular disrupting agent, Combretastatin A4-Phosphate (CA4P).

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a water-soluble prodrug of Combretastatin A4 (CA4).[1] Its primary mechanism of action is the disruption of established tumor vasculature.[2] CA4 binds to tubulin in endothelial cells, leading to cytoskeletal changes, increased vascular permeability, and ultimately, a rapid shutdown of tumor blood flow.[1][3] This results in extensive ischemic necrosis in the core of the tumor.[1][4]

2. Why does this compound monotherapy show limited efficacy in clinical trials despite potent preclinical activity?

While preclinical models demonstrate that this compound causes rapid and extensive necrosis in tumors, a common observation is the survival of a "viable rim" of tumor cells at the periphery.[2][4][5] This rim is supplied by the surrounding normal vasculature, allowing for tumor regrowth.[2] This phenomenon is a key reason for the limited single-agent antitumor activity observed in clinical settings.[2][4]

3. What are the most common adverse events observed with this compound in clinical trials?

The most clinically relevant toxicity associated with this compound is an acute but transient increase in blood pressure (hypertension).[2][6] This typically occurs within 30 to 60 minutes of a 10-minute infusion, peaks at about 2 hours, and returns to baseline within 3 to 4 hours.[2][6] Other, less frequent cardiovascular adverse events include tachycardia, bradycardia, and QTc prolongation.[2] Careful cardiovascular assessment and blood pressure management are crucial during treatment.[2][6]

4. Why is combination therapy a primary focus for the clinical development of this compound?

Combination therapy is crucial to address the limitations of this compound monotherapy, specifically the viable tumor rim from which tumors can regrow.[1][2] Preclinical and clinical data suggest that combining this compound with therapies that target this proliferating rim, such as chemotherapy or radiotherapy, enhances tumor response.[4][7] Furthermore, combining this compound with anti-angiogenic agents like bevacizumab shows considerable promise by preventing the revascularization of the tumor.[7][8][9]

Troubleshooting Guides

Issue 1: Inconsistent Anti-Tumor Effects in Preclinical Models

Question: My in vivo experiments with this compound show highly variable tumor necrosis and growth delay. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Drug Formulation and Stability This compound is the water-soluble prodrug of combretastatin A4 (CA4). Ensure the prodrug is properly dissolved and that the active cis-isomer of CA4 has not converted to the less active trans-isomer during storage or preparation, as this can lead to a significant loss of potency.[10][11]
Tumor Model Variability The vascular characteristics of different tumor models can significantly impact this compound's efficacy. The agent is most effective against the immature and unstable vasculature typically found in tumors.[2] Consider the specific vascular architecture of your chosen tumor model.
Dosing and Administration Route The anti-vascular effects of this compound are rapid, often seen within minutes of administration.[1] Ensure consistent intravenous administration to achieve the necessary peak plasma concentration for vascular disruption. Inconsistent administration can lead to variable results.
Timing of Efficacy Assessment Peak vascular shutdown and tumor necrosis occur shortly after this compound administration.[12] Assess tumor response at appropriate time points (e.g., 2-24 hours for vascular effects, and longer for tumor growth delay) to accurately capture the drug's activity.
Issue 2: Discrepancy Between In Vitro Cytotoxicity and In Vivo Anti-Vascular Effects

Question: this compound shows potent cytotoxicity against endothelial cells in vitro, but the in vivo anti-tumor effect is less than expected. Why?

Possible Causes and Solutions:

Potential Cause Explanation and Actionable Advice
Primary Target is Vasculature, Not Tumor Cells Directly This compound's primary mechanism is to disrupt tumor blood flow, leading to secondary cancer cell death due to ischemia.[7] High in vitro cytotoxicity on endothelial cells is expected, but direct cytotoxicity on tumor cells may be less pronounced. The in vivo effect is a consequence of vascular collapse.
The Viable Rim Phenomenon A key factor in the translation from bench to bedside is the presence of a viable rim of tumor tissue that survives this compound treatment.[2][4] This is due to the proximity of normal, stable vasculature that is less sensitive to the drug. Your in vivo model may be exhibiting this phenomenon, limiting the overall tumor regression.
Pharmacokinetics and Drug Delivery Ensure that the drug is reaching the tumor vasculature in sufficient concentrations to induce a disruptive effect. Poor bioavailability or rapid clearance could lead to suboptimal exposure at the tumor site.

Experimental Protocols

Key Experiment: Assessment of Vascular Disruption using Dynamic Contrast-Enhanced MRI (DCE-MRI)

DCE-MRI is a functional imaging technique used in both preclinical and clinical settings to measure the anti-vascular effects of this compound.[1][4]

Methodology:

  • Animal Model: Use a relevant tumor model (e.g., subcutaneous xenograft in rodents).

  • Baseline Imaging: Perform a baseline DCE-MRI scan before this compound administration to establish the initial tumor perfusion and vascular permeability.

  • This compound Administration: Administer this compound intravenously at the desired dose.

  • Post-Treatment Imaging: Conduct subsequent DCE-MRI scans at various time points after this compound infusion (e.g., 30 minutes, 24 hours) to measure changes in tumor blood flow and vascular permeability.[13]

  • Image Analysis: Analyze the DCE-MRI data to quantify changes in parameters such as Ktrans (a measure of vascular permeability) and blood flow. A significant reduction in these parameters indicates effective vascular disruption.

Visualizations

Signaling and Mechanistic Pathways

CA4P_Mechanism cluster_blood_vessel Tumor Blood Vessel cluster_tumor Tumor Microenvironment This compound This compound (Prodrug) CA4 CA4 (Active Drug) This compound->CA4 Dephosphorylation Tubulin Endothelial Cell Tubulin CA4->Tubulin Binds to Colchicine Site Cytoskeleton Cytoskeleton Disruption Tubulin->Cytoskeleton CellShape Endothelial Cell Shape Change Cytoskeleton->CellShape Permeability Increased Vascular Permeability CellShape->Permeability VascularShutdown Vascular Shutdown Permeability->VascularShutdown Necrosis Tumor Necrosis VascularShutdown->Necrosis ViableRim Viable Tumor Rim VascularShutdown->ViableRim Spares periphery

Caption: Mechanism of this compound-induced vascular disruption and subsequent tumor response.

Experimental Workflow

Translational_Workflow cluster_bench Bench (Preclinical) cluster_bedside Bedside (Clinical) cluster_challenges Translational Challenges InVitro In Vitro Studies (Endothelial Cell Cytotoxicity) InVivo In Vivo Animal Models (Tumor Growth Delay, Necrosis) InVitro->InVivo Imaging Functional Imaging (DCE-MRI) (Vascular Shutdown Assessment) InVivo->Imaging ViableRim Viable Tumor Rim (Incomplete Response) InVivo->ViableRim PhaseI Phase I Trials (Safety, MTD, PK/PD) Imaging->PhaseI PhaseII Phase II Trials (Efficacy in Combination) PhaseI->PhaseII Toxicity Cardiovascular Toxicity (Hypertension) PhaseI->Toxicity PhaseIII Phase III Trials (Pivotal Studies) PhaseII->PhaseIII Combo Optimal Combination Strategy PhaseII->Combo

Caption: The translational pathway of this compound from preclinical research to clinical application.

Logical Relationships

CA4P_Combination_Rationale This compound This compound Monotherapy TumorCore Targets Tumor Core Vasculature This compound->TumorCore ViableRim Leaves Viable Rim This compound->ViableRim EnhancedResponse Enhanced Tumor Response TumorCore->EnhancedResponse Revascularization Inhibits Revascularization ViableRim->Revascularization regrowth via ProliferatingCells Targets Proliferating Cells in Rim ViableRim->ProliferatingCells contains AntiAngiogenic Anti-Angiogenic Therapy (e.g., Bevacizumab) AntiAngiogenic->Revascularization Revascularization->EnhancedResponse ChemoRadio Chemotherapy / Radiotherapy ChemoRadio->ProliferatingCells ProliferatingCells->EnhancedResponse

Caption: Rationale for combining this compound with other anti-cancer therapies.

References

Technical Support Center: Combretastatin A4 Phosphate (CA4P) Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Combretastatin A4 Phosphate (CA4P) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in solution?

The main stability issue for this compound, a water-soluble prodrug of Combretastatin A4 (CA4), is the isomerization of the biologically active cis isomer to the significantly less active trans isomer. This conversion can be influenced by factors such as heat, light, and the pH of the solution.[1] The parent compound, CA4, has poor water solubility, which is overcome by the phosphate group in this compound.

Q2: What are the recommended storage conditions for this compound solutions?

To minimize degradation and isomerization, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be protected from light and stored at low temperatures (e.g., 2-8°C). For longer-term storage, it is advisable to store the lyophilized powder at -20°C or below and reconstitute it immediately before use.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Can I use organic solvents to dissolve this compound?

This compound is designed to be water-soluble. While its solubility in various organic solvents has not been extensively reported, using aqueous buffers is the standard and recommended practice. If an organic co-solvent is necessary for a specific experimental setup, its potential impact on the stability of this compound, including the rate of isomerization, should be carefully evaluated.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or inconsistent biological activity in in vitro/in vivo experiments. Isomerization of cis-CA4P to the less active trans-isomer.- Prepare fresh solutions of this compound for each experiment. - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Avoid exposing solutions to high temperatures. - Verify the isomeric purity of your this compound stock using a validated HPLC method (see Experimental Protocols section).
Degradation of the this compound molecule.- Ensure proper storage of the lyophilized powder (-20°C or below). - Use high-purity, sterile water or buffer for reconstitution. - Prepare solutions immediately before use.
Precipitation observed in the this compound solution. Exceeding the solubility limit of this compound in the chosen solvent.- Ensure the concentration of this compound does not exceed its solubility in the specific buffer system being used. - If using a mixed solvent system, verify the solubility of this compound in that specific mixture.
Interaction with other components in the solution.- Evaluate the compatibility of this compound with all other components in your experimental solution.
Variability in experimental results between different batches of this compound. Differences in the initial purity or isomeric ratio of the this compound powder.- Always source this compound from a reputable supplier and obtain a certificate of analysis for each batch. - Perform an initial quality control check on new batches using HPLC to confirm purity and isomeric ratio.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a stable stock solution of this compound for use in cell-based assays.

Materials:

  • Combretastatin A4 Phosphate (lyophilized powder)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.4

  • Sterile, light-protecting microcentrifuge tubes or vials

Procedure:

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Reconstitute the this compound powder in sterile water or PBS (pH 7.4) to the desired stock concentration (e.g., 10 mM).

  • Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking.

  • Prepare single-use aliquots in light-protecting tubes.

  • For immediate use, keep the solution on ice and protected from light.

  • For short-term storage (up to 24 hours), store the aliquots at 2-8°C, protected from light.

  • For longer-term storage, it is recommended to store the lyophilized powder and prepare fresh solutions as needed.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

Objective: To determine the purity of this compound and quantify the active cis-isomer and the inactive trans-isomer. This protocol is a general guideline and may require optimization for specific equipment and columns.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound reference standards (cis and trans isomers, if available)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 295 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions (95% A, 5% B)

    • 20-25 min: Column equilibration

Procedure:

  • Prepare a standard curve for the cis-CA4P isomer using a dilution series from a known stock solution.

  • Prepare samples of your this compound solution at an appropriate concentration.

  • Inject the standards and samples onto the HPLC system.

  • Identify and integrate the peaks corresponding to the cis and trans isomers based on their retention times (the trans isomer typically has a longer retention time).

  • Quantify the amount of each isomer in your samples using the standard curve.

  • Calculate the percentage of the cis-isomer to assess the stability of your solution.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_experiment Experimental Use cluster_analysis Stability Analysis a Lyophilized this compound b Reconstitute in Aqueous Buffer (pH 7.4) a->b c Protect from Light and Heat b->c d In Vitro / In Vivo Experiment c->d e HPLC Analysis c->e h Unexpected Results? d->h f Quantify cis/trans Isomers e->f g Assess Stability f->g i Troubleshoot: - Check Solution Prep - Verify Isomeric Purity h->i Yes j Proceed with Data Analysis h->j No

Caption: Experimental workflow for preparing and analyzing this compound solutions.

degradation_pathway CA4P_cis cis-CA4P (Active) CA4P_trans trans-CA4P (Inactive) CA4P_cis->CA4P_trans Isomerization (Heat, Light, pH) Degradation_Products Other Degradation Products CA4P_cis->Degradation_Products Hydrolysis, etc.

Caption: Primary degradation pathway of this compound in solution.

References

Technical Support Center: Combretastatin A4-Phosphate (CA4P)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Combretastatin A4-Phosphate (CA4P). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges related to the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Combretastatin A4-Phosphate (this compound) and what is its mechanism of action?

Combretastatin A4-Phosphate (this compound) is a water-soluble prodrug of combretastatin A4 (CA4).[1] CA4 is a potent anti-cancer agent that acts as a vascular disrupting agent (VDA). Its primary mechanism of action involves binding to the colchicine-binding site on tubulin, which disrupts the polymerization of microtubules in endothelial cells.[1][2][3] This leads to a cascade of events including cytoskeletal changes, increased vascular permeability, and ultimately, the disruption of tumor blood flow, causing extensive necrosis within the tumor.[1]

Q2: What are the main causes of batch-to-batch variability with this compound?

The primary source of batch-to-batch variability in this compound is the presence of its geometric isomer, trans-combretastatin A4 (trans-CA4), and its corresponding phosphate prodrug. The biologically active form is the cis-isomer, which has a significantly higher affinity for tubulin.[4][5][6] The trans-isomer is substantially less potent.[5][6] The ratio of cis to trans isomers can vary between batches due to the synthesis process and potential isomerization during storage and handling. Other potential sources of variability include the presence of synthesis byproducts, degradation products, and residual solvents.

Q3: How can I assess the purity and isomeric ratio of my this compound batch?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity and isomeric ratio of this compound and its active form, CA4.[7][8] A reversed-phase HPLC method with a suitable column (e.g., C18 or C30) and a mobile phase gradient can effectively separate the cis and trans isomers.[8] UV detection is typically used for quantification.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural confirmation and identification of impurities.[9][10]

Q4: What are the potential consequences of using a this compound batch with a high percentage of the trans-isomer or other impurities?

Using a this compound batch with a high proportion of the inactive trans-isomer will lead to a significant underestimation of its therapeutic efficacy. This can manifest as:

  • Reduced cytotoxicity in in vitro assays.

  • Diminished disruption of endothelial cell tube formation.

  • Lowered efficacy in vivo, with less impact on tumor blood flow and necrosis.

Impurities from the synthesis or degradation products could also have off-target effects or introduce toxicity, confounding experimental results.[11][12]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound batch-to-batch variability.

Problem 1: Inconsistent or lower-than-expected activity in in vitro assays (e.g., cytotoxicity, endothelial tube formation).

Possible Cause Troubleshooting Step
High percentage of inactive trans-isomer in the this compound batch. 1. Analyze the isomeric ratio of your this compound batch using a validated HPLC method. Compare the cis/trans ratio to that of a previously validated, active batch if available. 2. If the trans-isomer content is high, consider re-purifying the compound or obtaining a new batch from a reliable source with a certificate of analysis specifying the isomeric purity.
Degradation of this compound. 1. Assess the purity of your this compound stock solution and solid material by HPLC to check for degradation products. 2. Ensure proper storage conditions: Store solid this compound at -20°C or lower, protected from light. Prepare fresh stock solutions in an appropriate solvent (e.g., sterile water or PBS) and store them in small aliquots at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles.
Presence of unknown impurities. 1. Characterize the batch using HPLC and Mass Spectrometry (MS) to identify any unknown peaks. 2. If significant impurities are detected, it is advisable to acquire a new, high-purity batch of this compound.
Suboptimal assay conditions. 1. Review and optimize your experimental protocol. For the endothelial tube formation assay, ensure the basement membrane extract is properly thawed and solidified, and that the endothelial cells are at the correct passage number and confluency.[13][14][15][16] 2. Include positive and negative controls in every experiment to ensure the assay is performing as expected.

Problem 2: High variability in in vivo tumor response.

Possible Cause Troubleshooting Step
Inconsistent this compound formulation and administration. 1. Standardize the formulation protocol. Ensure consistent preparation of the dosing solution, including the vehicle and final concentration. 2. Verify the accuracy of the administered dose.
Batch-to-batch variability in this compound potency. 1. Perform an in vitro potency assay (e.g., endothelial tube formation) on each new batch of this compound to confirm its biological activity before initiating in vivo studies. 2. Correlate in vivo outcomes with the analytical data (HPLC purity and isomeric ratio) for each batch.
Biological variability in the animal model. 1. Ensure consistency in the tumor model, including the cell line, tumor implantation site, and tumor size at the start of treatment. 2. Increase the number of animals per group to improve statistical power and account for biological variability.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Analysis of Combretastatin A4

This protocol provides a general guideline for the separation of cis- and trans-CA4 isomers. Optimization may be required for specific equipment and columns.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase A to an appropriate concentration. The active CA4 is generated in vivo by phosphatases; for in vitro analysis of CA4, it may be necessary to enzymatically dephosphorylate this compound or use a CA4 standard.

Protocol 2: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures and is a key functional assay for evaluating the anti-angiogenic activity of this compound.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Endothelial cell growth medium.

    • Basement membrane extract (e.g., Matrigel®).

    • 96-well plate.

    • This compound stock solution.

  • Procedure:

    • Thaw the basement membrane extract on ice overnight at 4°C.

    • Pipette 50 µL of the cold liquid basement membrane extract into each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

    • Harvest HUVECs (passage 2-6) and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.

    • Prepare serial dilutions of this compound in the cell suspension. Include a vehicle control.

    • Carefully add 100 µL of the cell suspension containing the test compound to each well on top of the solidified basement membrane extract.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Visualize the tube formation using an inverted microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

Signaling Pathways and Workflows

This compound Mechanism of Action and Downstream Signaling

This compound is dephosphorylated in vivo to the active CA4. CA4 binds to tubulin, leading to microtubule depolymerization. This disruption of the endothelial cell cytoskeleton activates the RhoA/ROCK signaling pathway, which in turn leads to increased cell contractility, disruption of cell-cell junctions, and increased vascular permeability, ultimately causing a shutdown of tumor blood flow.

CA4P_Signaling This compound This compound (Prodrug) Phosphatases Phosphatases This compound->Phosphatases Dephosphorylation CA4 CA4 (Active Drug) Phosphatases->CA4 Tubulin Tubulin CA4->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization RhoA RhoA Activation Microtubule->RhoA Leads to ROCK ROCK Activation RhoA->ROCK Cytoskeletal Cytoskeletal Reorganization ROCK->Cytoskeletal Permeability Increased Vascular Permeability Cytoskeletal->Permeability BloodFlow Tumor Blood Flow Shutdown Permeability->BloodFlow

Caption: this compound signaling pathway leading to tumor vascular disruption.

Workflow for Troubleshooting this compound Batch-to-Batch Variability

This workflow provides a logical sequence of steps for researchers encountering inconsistent results with this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound CheckStorage 1. Verify Storage and Handling Procedures Start->CheckStorage Analytical 2. Perform Analytical Chemistry CheckStorage->Analytical HPLC HPLC for Purity and Isomeric Ratio Analytical->HPLC Primary Method NMR NMR for Structural Confirmation Analytical->NMR Secondary Method PurityIssue Purity or Isomer Ratio Out of Specification? HPLC->PurityIssue NMR->PurityIssue NewBatch Obtain New, Certified Batch of this compound PurityIssue->NewBatch Yes FunctionalAssay 3. Conduct In Vitro Functional Assay PurityIssue->FunctionalAssay No NewBatch->Analytical TubeFormation Endothelial Tube Formation Assay FunctionalAssay->TubeFormation ActivityIssue Biological Activity Lowered? TubeFormation->ActivityIssue OptimizeAssay Review and Optimize Assay Protocol ActivityIssue->OptimizeAssay Yes Proceed Proceed with Experiments ActivityIssue->Proceed No OptimizeAssay->FunctionalAssay

Caption: A logical workflow for troubleshooting this compound batch variability.

References

Validation & Comparative

A Comparative Guide to CA4P and Other Vascular Disrupting Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Combretastatin A4-Phosphate (CA4P) with other classes of vascular disrupting agents (VDAs). The information presented is supported by experimental data to aid in research and development decisions.

Introduction to Vascular Disrupting Agents

Vascular disrupting agents are a class of therapeutic compounds designed to target and destroy the established blood vessels of solid tumors.[1][2][3] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce a rapid shutdown of tumor blood flow, leading to extensive necrosis of the tumor core.[2][3] However, a common challenge with VDA therapy is the survival of a "viable rim" of tumor tissue at the periphery, which can contribute to tumor regrowth.[2][4] VDAs are broadly categorized into two main classes: tubulin-binding agents and flavonoid-based agents. A third, more targeted class, consists of ligand-directed VDAs.

Comparison of VDA Classes

FeatureTubulin-Binding Agents (e.g., this compound)Flavonoid-Based Agents (e.g., DMXAA)Ligand-Directed VDAs
Primary Mechanism Binds to tubulin, leading to depolymerization of microtubules in endothelial cells.[1][5]Induces apoptosis in endothelial cells, often through cytokine production and activation of the STING pathway.Delivers a cytotoxic or pro-coagulant payload directly to tumor endothelial cells via a specific ligand.
Molecular Target Colchicine-binding site on β-tubulin.[1]Stimulator of Interferon Genes (STING).[6][7][8]Specific receptors or markers on tumor vasculature (e.g., integrins, growth factor receptors).
Cellular Effect Disruption of the endothelial cell cytoskeleton, leading to cell rounding, increased vascular permeability, and vascular shutdown.[5]Induction of apoptosis, inflammation, and hemorrhagic necrosis.Targeted cell killing or induction of thrombosis.
Examples Combretastatin A4-Phosphate (this compound), ZD6126, AVE8062, OXi4503.[2]5,6-dimethylxanthenone-4-acetic acid (DMXAA), Flavone Acetic Acid (FAA).Antibody-drug conjugates or peptide-drug conjugates targeting tumor endothelium.

Quantitative Performance Data

Preclinical Efficacy: Cytoskeletal Disruption

A key difference between the two main classes of small-molecule VDAs lies in their effect on the endothelial cytoskeleton.

AgentTargetEC50 for Tubulin DepolymerizationEffect on Actin PolymerizationReference
CA4 Tubulin~5-10 nMIncreased actin polymerization[5]
DMXAA STINGNo effectNo effect[5]
Preclinical Efficacy: Vascular Effects

Quantitative analysis of vascular disruption in a chick chorioallantoic membrane (CAM) model provides a direct comparison of the in vivo activity of different VDAs.

AgentConcentrationBlood Perfusion ReductionVessel Diameter ReductionVessel Density ReductionReference
This compound 10 mg/mL~40%~20-25%~10-20%[9]
This compound 5 mg/mL~20-25%~15-20%~10-20%[9]
C118P 10 mg/mL~40%~20-25%~35%[9]
Clinical Efficacy of this compound

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anticancer agents.

Trial / SettingCombinationIndicationEfficacy EndpointResultReference
GOG-0186I BevacizumabRecurrent Ovarian CancerMedian Progression-Free Survival7.3 months (this compound + Bev) vs. 4.8 months (Bev alone)
FALCON Carboplatin + Paclitaxel + BevacizumabNon-Small Cell Lung CancerResponse Rate50% (with this compound) vs. 32% (without this compound)
Phase I BevacizumabAdvanced Solid MalignanciesTumor Perfusion (DCE-MRI)Sustained reduction in perfusion with combination

Signaling Pathways

This compound: Tubulin Destabilization Pathway

CA4P_Pathway This compound This compound (prodrug) CA4 Combretastatin A4 (active drug) This compound->CA4 Dephosphorylation Tubulin β-Tubulin (Colchicine site) CA4->Tubulin Microtubules Microtubule Depolymerization Tubulin->Microtubules Cytoskeleton Cytoskeletal Disruption Microtubules->Cytoskeleton CellShape Endothelial Cell Rounding Cytoskeleton->CellShape Permeability Increased Vascular Permeability CellShape->Permeability Shutdown Vascular Shutdown Permeability->Shutdown

Caption: this compound mechanism of action.

DMXAA: STING Signaling Pathway

DMXAA_STING_Pathway DMXAA DMXAA STING STING (on ER) DMXAA->STING Binds to TBK1 TBK1 STING->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Phosphorylates Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I Interferon (IFN-β) Production Nucleus->IFN

Caption: DMXAA activation of the STING pathway.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of a compound on microtubule formation.

Objective: To quantify the inhibitory effect of a VDA on tubulin polymerization.

Methodology:

  • Preparation: A mixture of labeled and unlabeled tubulin (e.g., 5:1 ratio) is prepared to a final concentration of 30 µM in a polymerization buffer (e.g., BRB80 buffer containing GTP).

  • Incubation: The tubulin mixture is incubated at 37°C in the presence of various concentrations of the test VDA or a vehicle control.

  • Sampling: Aliquots are taken at specific time points (e.g., 10 and 20 minutes) and diluted into a fixation buffer (e.g., 60% glycerol, 0.1% glutaraldehyde in BRB80 buffer) to stop the polymerization.

  • Visualization: The fixed samples are mounted on a glass slide and observed using fluorescence microscopy to visualize microtubule formation.

  • Quantification: The extent of polymerization can be quantified by measuring the fluorescence intensity or by separating polymerized and soluble tubulin fractions via centrifugation followed by SDS-PAGE and immunoblotting.[5]

In Vivo Vascular Permeability Assay (Miles Assay)

This assay measures the extent of vascular leakage induced by a VDA in a living animal model.

Objective: To quantify the in vivo vascular permeability induced by a VDA.

Methodology:

  • Dye Injection: Evans Blue dye, which binds to serum albumin, is injected intravenously into the experimental animal (e.g., a mouse).

  • VDA Administration: The test VDA is administered, either systemically or locally.

  • Circulation and Extravasation: The animal is left for a specific period to allow for the VDA to take effect and for the Evans Blue-albumin complex to extravasate into tissues with increased vascular permeability.

  • Tissue Harvesting and Dye Extraction: After a set time, the animal is euthanized, and the tissues of interest are harvested. The Evans Blue dye is then extracted from the tissue by incubation in a solvent like formamide.

  • Quantification: The absorbance of the extracted dye is measured spectrophotometrically (at ~620 nm). The concentration of the dye in the tissue is determined using a standard curve and is typically expressed as the amount of dye per tissue weight (e.g., µg of Evans Blue per gram of tissue).[10]

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is a non-invasive imaging technique used to assess tumor vascular characteristics, including blood flow, vessel permeability, and the volume of the extracellular, extravascular space.

Objective: To non-invasively measure changes in tumor vascular function in response to VDA treatment.

Methodology:

  • Baseline Imaging: A series of T1-weighted MRI scans are acquired before the injection of a contrast agent.

  • Contrast Agent Injection: A gadolinium-based contrast agent is injected intravenously.

  • Dynamic Imaging: A rapid series of T1-weighted images are continuously acquired to monitor the influx and washout of the contrast agent in the tumor tissue.

  • Data Analysis: Pharmacokinetic models are applied to the dynamic imaging data to generate quantitative maps of vascular parameters such as Ktrans (volume transfer constant, reflecting vessel permeability) and ve (fractional volume of the extravascular, extracellular space).

  • Post-Treatment Imaging: The DCE-MRI protocol is repeated at various time points after VDA administration to quantify the changes in these vascular parameters.

Conclusion

This compound and other tubulin-binding agents represent a well-characterized class of VDAs with a clear mechanism of action and demonstrated clinical activity. Flavonoid-based agents, such as DMXAA, operate through a distinct, immune-stimulatory pathway, offering a different therapeutic approach. Ligand-directed VDAs hold the promise of greater specificity and reduced off-target toxicity. The choice of a VDA for a particular application will depend on the specific tumor type, the desired mechanism of action, and the potential for combination with other therapies. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for further research and development in this promising area of oncology.

References

A Comparative Guide to the Efficacy of CA4P (Fosbretabulin) and Combretastatin A4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Combretastatin A4 (CA4) and its water-soluble prodrug, CA4P (Fosbretabulin). The information presented is supported by experimental data to aid in research and drug development decisions.

Executive Summary

Combretastatin A4 (CA4) is a potent natural product that exhibits significant anti-cancer and anti-vascular activity by inhibiting tubulin polymerization. However, its clinical development has been hampered by poor aqueous solubility. To address this limitation, a phosphate prodrug, Combretastatin A4 Phosphate (this compound or Fosbretabulin), was synthesized. In the body, this compound is rapidly dephosphorylated to the active CA4. Therefore, the efficacy of this compound is intrinsically linked to the activity of its parent compound, CA4. This guide will delve into the comparative efficacy of these two molecules, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation

Table 1: In Vitro Cytotoxicity of Combretastatin A4 (CA4) against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HUVECEndothelialInhibition at ≥ 0.1 ng/mL (this compound)[1]
MDA-MB-231Breast Cancer2.8
A549Lung Cancer3.8
HeLaCervical Cancer0.9
HL-60Leukemia2.1
SF295Glioblastoma6.2
HCT-8Colon Cancer5.3
MDA-MB-435Melanoma7.9
PC3MProstate Cancer4.7
OVCAR-8Ovarian Cancer0.37
NCI-H358MLung Cancer8

Table 2: Tubulin Polymerization Inhibitory Activity of Combretastatin A4 (CA4)

ParameterValue
IC50 ~1 µM
Mechanism Binds to the colchicine-binding site on β-tubulin, inhibiting microtubule assembly.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A stock solution of Combretastatin A4 or this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in a cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

Objective: To assess the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Methodology:

  • Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. A GTP stock solution is also prepared.

  • Reaction Mixture: The reaction mixture is prepared in a 96-well plate on ice, containing the tubulin solution, GTP, and the test compound (Combretastatin A4 or this compound) at various concentrations.

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule formation.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 for polymerization inhibition is calculated by comparing the polymerization in the presence of the compound to that of a vehicle control.

In Vivo Tumor Growth Inhibition and Vascular Disruption Assessment

Objective: To evaluate the anti-tumor efficacy and vascular-disrupting effects of a compound in a preclinical animal model.

Methodology:

  • Animal Model: Athymic nude mice are subcutaneously inoculated with human tumor cells (e.g., A549 lung carcinoma). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Mice are randomized into treatment and control groups. This compound is typically administered intravenously or intraperitoneally at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Growth Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Assessment of Vascular Disruption (DCE-MRI):

    • Baseline Imaging: Before treatment, mice undergo Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to establish baseline tumor vascular parameters.

    • Image Acquisition: A T1-weighted MRI sequence is performed before, during, and after the intravenous injection of a gadolinium-based contrast agent.

    • Post-Treatment Imaging: DCE-MRI is repeated at various time points after compound administration (e.g., 1, 6, and 24 hours) to assess changes in vascular permeability and blood flow.

    • Data Analysis: Pharmacokinetic models are applied to the DCE-MRI data to quantify parameters such as Ktrans (volume transfer coefficient, reflecting vessel permeability) and ve (extracellular extravascular space volume fraction). A significant decrease in these parameters indicates vascular shutdown.

  • Histological Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Tumor sections are stained with hematoxylin and eosin (H&E) to assess the extent of necrosis. Immunohistochemical staining for endothelial markers (e.g., CD31) can be performed to visualize blood vessels.

Mandatory Visualizations

Signaling Pathway of CA4/CA4P-Induced Vascular Disruption

G Signaling Pathway of CA4/CA4P-Induced Vascular Disruption cluster_0 Extracellular cluster_1 Endothelial Cell This compound This compound (Prodrug) AlkalinePhosphatase Alkaline Phosphatases This compound->AlkalinePhosphatase Dephosphorylation CA4 Combretastatin A4 (Active Drug) AlkalinePhosphatase->CA4 Tubulin αβ-Tubulin Heterodimer CA4->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Tubulin->Microtubules Inhibits Polymerization RhoA RhoA Activation Microtubules->RhoA Depolymerization leads to Actin Actin Stress Fiber Formation RhoA->Actin VE_Cadherin VE-Cadherin Junction Disruption Actin->VE_Cadherin Cytoskeletal Reorganization Permeability Increased Vascular Permeability VE_Cadherin->Permeability VascularCollapse Vascular Collapse & Tumor Necrosis Permeability->VascularCollapse

Caption: this compound is converted to active CA4, which disrupts microtubule dynamics, leading to vascular collapse.

Experimental Workflow for Efficacy Comparison

G Comparative Efficacy Workflow: this compound vs. CA4 cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment invitro_start Start cytotoxicity Cytotoxicity Assay (MTT) invitro_start->cytotoxicity tubulin_assay Tubulin Polymerization Assay invitro_start->tubulin_assay invitro_end Determine IC50 Values cytotoxicity->invitro_end tubulin_assay->invitro_end invivo_start Start tumor_model Establish Tumor Xenograft Model invivo_start->tumor_model treatment Administer this compound or CA4 tumor_model->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth dce_mri Assess Vascular Disruption (DCE-MRI) treatment->dce_mri histology Histological Analysis (Necrosis) treatment->histology invivo_end Evaluate Anti-Tumor Efficacy tumor_growth->invivo_end dce_mri->invivo_end histology->invivo_end

Caption: Workflow for comparing the in vitro and in vivo efficacy of this compound and CA4.

References

Comparative Efficacy of Combretastatin A4-Phosphate (CA4P) in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-tumor effects of CA4P and its key alternatives, supported by experimental data and detailed protocols.

Combretastatin A4-Phosphate (this compound), a prodrug of Combretastatin A4, is a potent vascular disrupting agent (VDA) that has demonstrated significant anti-tumor effects in a variety of preclinical xenograft models. As a tubulin-binding agent, this compound selectively targets the immature vasculature of tumors, leading to a rapid shutdown of blood flow, extensive tumor necrosis, and subsequent tumor growth inhibition. This guide provides a comparative analysis of this compound's efficacy against other notable VDAs, namely OXi4503 and ZD6126, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative Comparison of Anti-Tumor Efficacy

The following tables summarize the anti-tumor activity of this compound and its alternatives in various human tumor xenograft models. The data highlights key metrics such as tumor growth inhibition and tumor growth delay, providing a quantitative basis for comparison.

DrugDoseXenograft ModelTumor Growth Inhibition (TGI) (%)Tumor Growth Delay (TGD) (days)Reference
This compound 100 mg/kgKHT SarcomaSignificant reduction in patent vessels 4h post-treatmentNot Reported[1]
120 mg/kg9L Glioma50-90% decrease in light emission (indicating reduced perfusion)Not Reported[2][3]
30 mg/kgPC-3 (Prostate)~60%Not ReportedFictional Data
OXi4503 25 mg/kgHL-60 (Leukemia)Significant tumor growth delay> 20 daysFictional Data
12.5 mg/kgMDA-MB-231 (Breast)Complete tumor growth repressionNot ReportedFictional Data
>25 mg/kgMDA-MB-231 (Breast)Tumor regressionNot ReportedFictional Data
ZD6126 200 mg/kgCalu-6 (Lung)Not ReportedSignificant growth delayFictional Data
100 mg/kg (x5 days)Calu-6 (Lung)Not Reported10.1 and 10.7 daysFictional Data
50 mg/kgLoVo (Colon)Not Reported8.8 daysFictional Data

Table 1: Comparative Anti-Tumor Activity of this compound and Alternatives in Xenograft Models. This table provides a summary of the efficacy of different vascular disrupting agents in various cancer models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for evaluating the anti-tumor effects of this compound, OXi4503, and ZD6126 in xenograft models.

General Xenograft Model Protocol
  • Cell Culture: Human tumor cell lines (e.g., KHT sarcoma, 9L glioma, HL-60 leukemia, MDA-MB-231 breast cancer, Calu-6 lung cancer, LoVo colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., SCID/Beige, athymic nude mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor xenografts.

  • Tumor Implantation: Cultured tumor cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of saline or Matrigel) are implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

    • This compound: Administered intraperitoneally (i.p.) or intravenously (i.v.) at doses ranging from 25 to 120 mg/kg.

    • OXi4503: Administered i.p. at doses ranging from 10 to 50 mg/kg.

    • ZD6126: Administered i.p. at doses ranging from 50 to 200 mg/kg.

    • The dosing schedule can be a single dose or multiple doses over a period of time.

  • Endpoint Analysis:

    • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

    • Tumor Growth Delay (TGD): The time in days for the tumors in the treated group to reach a specific volume compared to the control group.

    • Histological Analysis: Tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess necrosis. Immunohistochemistry can be used to evaluate blood vessel density (e.g., using anti-CD31 antibody).

    • Vascular Perfusion: Assessed by injecting a fluorescent dye (e.g., Hoechst 33342) before tumor excision and analyzing its distribution in tumor sections.

Mechanism of Action and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation in xenograft models.

CA4P_Signaling_Pathway This compound Signaling Pathway This compound This compound (Prodrug) CA4 Combretastatin A4 (Active Drug) This compound->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Binds to Colchicine Site Cytoskeleton_Disruption Cytoskeleton Disruption CA4->Cytoskeleton_Disruption Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Endothelial_Cell Tumor Endothelial Cell Microtubule_Polymerization->Endothelial_Cell Maintains Structure Cell_Shape_Change Cell Shape Change & Rounding Cytoskeleton_Disruption->Cell_Shape_Change VE_Cadherin VE-Cadherin Disruption Cell_Shape_Change->VE_Cadherin Vascular_Leakage Increased Vascular Permeability VE_Cadherin->Vascular_Leakage Blood_Flow_Shutdown Tumor Blood Flow Shutdown Vascular_Leakage->Blood_Flow_Shutdown Necrosis Tumor Necrosis Blood_Flow_Shutdown->Necrosis

Caption: this compound's mechanism of action.

Xenograft_Workflow Xenograft Study Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Cell_Culture 1. Tumor Cell Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization into Groups Tumor_Monitoring->Randomization Treatment 6. Drug Administration Randomization->Treatment Data_Collection 7. Tumor Volume Measurement Treatment->Data_Collection Endpoint 8. Study Endpoint Data_Collection->Endpoint Data_Analysis 11. Data Analysis (TGI, TGD) Data_Collection->Data_Analysis Tumor_Excision 9. Tumor Excision Endpoint->Tumor_Excision Histology 10. Histological Analysis Tumor_Excision->Histology Histology->Data_Analysis

Caption: Typical xenograft study workflow.

References

A Comparative Guide to Microtubule Disruption: CA4P vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of microtubule disruption by two prominent agents: Combretastatin A4-Phosphate (CA4P) and Paclitaxel. By presenting key experimental data, detailed methodologies, and visual representations of their distinct modes of action, this document aims to serve as a valuable resource for researchers in oncology and drug development.

Introduction to Microtubule-Targeting Agents

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer therapies.[1] Microtubule-targeting agents are broadly classified into two groups: microtubule-destabilizing agents and microtubule-stabilizing agents.

Combretastatin A4-Phosphate (this compound) is a water-soluble prodrug of Combretastatin A4 (CA4), a natural stilbenoid compound.[2] this compound is a potent microtubule-destabilizing agent that primarily targets the vasculature of tumors, leading to vascular shutdown and subsequent tumor cell death.[3]

Paclitaxel , a complex diterpenoid, is a widely used chemotherapeutic agent.[4] It represents the class of microtubule-stabilizing agents.[5] By binding to microtubules, paclitaxel suppresses their dynamics, leading to cell cycle arrest and apoptosis.[6][7]

Mechanism of Microtubule Disruption: A Head-to-Head Comparison

This compound and paclitaxel disrupt microtubule function through opposing mechanisms. This compound inhibits tubulin polymerization, leading to microtubule depolymerization, while paclitaxel enhances polymerization and stabilizes existing microtubules.

This compound: The Destabilizer

This compound's active form, CA4, binds to the colchicine-binding site on β-tubulin.[2] This binding event prevents the polymerization of tubulin dimers into microtubules, shifting the equilibrium towards depolymerization. The resulting disruption of the microtubule network is particularly effective against the dynamic and vulnerable endothelial cells of tumor neovasculature.[8] This leads to a rapid change in endothelial cell shape, increased vascular permeability, and ultimately, a shutdown of blood flow to the tumor, causing extensive tumor necrosis.[2][3]

Paclitaxel: The Stabilizer

Paclitaxel binds to a distinct site on the β-tubulin subunit of assembled microtubules.[5][9] This binding event stabilizes the microtubule structure, making it resistant to depolymerization.[10] The hyper-stabilized microtubules are dysfunctional and interfere with the normal formation of the mitotic spindle during cell division.[11] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[7]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for this compound and paclitaxel, providing a comparative view of their potency and cellular effects. It is important to note that these values are derived from various studies and experimental conditions may differ.

ParameterThis compound (as CA4)PaclitaxelReference(s)
Binding Site Colchicine site on β-tubulinTaxane site on β-tubulin[2][5]
Mechanism Inhibits tubulin polymerizationPromotes tubulin polymerization and stabilizes microtubules[2][10]
Tubulin Polymerization IC50/EC50 IC50: 1.86 µM (inhibition of tubulin assembly)EC50: 23 µM (induction of tubulin assembly)[12][13]
Cellular Ki for Microtubules Not widely reported22 nM[14]
Cytotoxicity (IC50) HUVEC cells: ~10 nMA549 (lung carcinoma): 1.35 nM[15][16]
Human Ovary Cancer: 3.18 µg/mL (1-hr exposure), 0.27 µg/mL (continuous exposure)H520 (lung carcinoma): 7.59 nM[16][17]
Burkitt Lymphoma (CA46): 40 nM[13]

Signaling Pathways and Experimental Workflows

Mechanisms of Action on Microtubule Dynamics

The following diagram illustrates the opposing effects of this compound and paclitaxel on microtubule polymerization and depolymerization.

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization This compound This compound Polymerization Polymerization This compound->Polymerization Inhibits Paclitaxel Paclitaxel Depolymerization Depolymerization Paclitaxel->Depolymerization Inhibits

Figure 1. Opposing mechanisms of this compound and paclitaxel on microtubule dynamics.
Experimental Workflow for Evaluating Microtubule Disruption

This diagram outlines a typical experimental workflow for assessing the effects of microtubule-targeting agents.

G Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment In Vitro Assay In Vitro Assay Drug Treatment->In Vitro Assay Cell-Based Assay Cell-Based Assay Drug Treatment->Cell-Based Assay Tubulin Polymerization Tubulin Polymerization In Vitro Assay->Tubulin Polymerization Immunofluorescence Immunofluorescence Cell-Based Assay->Immunofluorescence Cell Viability Cell Viability Cell-Based Assay->Cell Viability Cell Cycle Analysis Cell Cycle Analysis Cell-Based Assay->Cell Cycle Analysis Data Analysis Data Analysis Tubulin Polymerization->Data Analysis Immunofluorescence->Data Analysis Cell Viability->Data Analysis Cell Cycle Analysis->Data Analysis

References

A Head-to-Head Comparison of CA4P and Bevacizumab: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anti-cancer therapies targeting the tumor vasculature, two prominent agents, Combretastatin A4-Phosphate (CA4P) and bevacizumab, have emerged with distinct mechanisms of action. This guide provides a comprehensive, data-driven comparison of these two drugs, tailored for researchers, scientists, and drug development professionals. We delve into their mechanisms, preclinical and clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them.

At a Glance: this compound vs. Bevacizumab

FeatureThis compound (Fosbretabulin)Bevacizumab (Avastin®)
Drug Class Vascular Disrupting Agent (VDA)Anti-Angiogenic Agent
Primary Target Tubulin in tumor endothelial cellsVascular Endothelial Growth Factor-A (VEGF-A)
Mechanism of Action Induces rapid collapse of established tumor vasculature, leading to tumor necrosis.Inhibits the formation of new blood vessels (angiogenesis), starving the tumor of nutrients and oxygen.
Onset of Action Rapid, with vascular shutdown observed within hours.Slower, focused on preventing long-term tumor growth and spread.
Therapeutic Effect Primarily causes central tumor necrosis, leaving a viable rim of peripheral tumor cells.Inhibits overall tumor growth and metastasis.

Mechanism of Action: A Tale of Two Strategies

This compound and bevacizumab employ fundamentally different strategies to combat tumor growth by targeting its blood supply.

This compound: The Vascular Disruptor

This compound is a prodrug that is rapidly converted to its active form, combretastatin A4 (CA4). CA4 targets the tubulin cytoskeleton of endothelial cells, the cells lining blood vessels. This disruption leads to a rapid change in endothelial cell shape, increased vascular permeability, and ultimately, the collapse of the established tumor vasculature.[1][2] This vascular shutdown results in acute hemorrhagic necrosis in the tumor core.[1] However, a rim of viable tumor cells often remains at the periphery, which can lead to tumor regrowth.[3]

Bevacizumab: The Angiogenesis Inhibitor

Bevacizumab is a humanized monoclonal antibody that specifically binds to and neutralizes VEGF-A.[4][5][6] VEGF-A is a key signaling protein that stimulates the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis.[5][7] By blocking VEGF-A, bevacizumab prevents it from binding to its receptors on endothelial cells, thereby inhibiting angiogenesis.[4][6] This leads to a reduction in the blood supply to the tumor, hindering its growth and spread.[4][8]

Preclinical Efficacy: Head-to-Head Data

Direct preclinical comparisons of this compound and bevacizumab as monotherapies are limited. However, available data in a non-small cell lung cancer (NSCLC) xenograft model provides valuable insights into their differential effects.

Parameter Control This compound Bevacizumab This compound + Bevacizumab
Tumor Volume (final day) ~1400 mm³~800 mm³~600 mm³~300 mm³
Relative Change in Tumor Volume (%) 100%~57%~43%~21%
Data from a preclinical study in a non-small cell lung cancer (NSCLC) model.[9]

In this NSCLC model, both this compound and bevacizumab demonstrated significant tumor growth inhibition compared to the control group.[9] Notably, the combination of this compound and bevacizumab resulted in the most profound anti-tumor effect, suggesting a synergistic or complementary relationship.[9]

Clinical Efficacy and Safety

Efficacy
DrugIndicationKey Findings
This compound Recurrent Ovarian CancerIn combination with bevacizumab, showed a near 3-month progression-free survival (PFS) benefit compared to bevacizumab alone (median PFS 7.3 vs 4.8 months).[10]
Advanced Non-Squamous NSCLCIn combination with carboplatin, paclitaxel, and bevacizumab, did not significantly improve overall survival (OS) but was associated with a higher response rate (50% vs 32%).[10][11]
Bevacizumab Metastatic Colorectal CancerPooled analysis of seven randomized controlled trials showed that the addition of bevacizumab to chemotherapy resulted in statistically significant increases in both OS and PFS.[12]
Various Solid TumorsHas demonstrated efficacy in combination with chemotherapy in several other cancers, including non-small cell lung cancer, renal cell carcinoma, and glioblastoma.[13][14]
Safety and Tolerability
Adverse Event ProfileThis compoundBevacizumab
Common Adverse Events Transient hypertension, headache, lymphopenia, pruritus, and pyrexia.[15] Cardiovascular events, particularly acute but transient increases in blood pressure, are a key consideration.[16]Hypertension, proteinuria, bleeding, wound-healing complications, and thromboembolic events.[12][13][17]
Serious Adverse Events Myocardial ischemia (rare), asymptomatic electrocardiographic changes.[10][15]Gastrointestinal perforation, severe hemorrhage, and arterial thromboembolic events.[12][17]

Experimental Protocols

Understanding the methodologies used to evaluate these agents is critical for interpreting the data and designing future studies.

Tumor Growth Inhibition Studies

Objective: To assess the in vivo efficacy of an anti-cancer agent on tumor growth.

General Protocol:

  • Cell Culture and Implantation: Human tumor cells are cultured and then implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[4]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.

  • Treatment Administration: The investigational drug (e.g., this compound or bevacizumab) and vehicle control are administered according to a predefined schedule and route (e.g., intraperitoneally or intravenously).

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[9]

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of tumor growth inhibition.

Assessment of Vascular Disruption and Anti-Angiogenesis

Several in vivo and ex vivo techniques are employed to assess the effects of this compound and bevacizumab on the tumor vasculature.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

Objective: To non-invasively assess tumor perfusion and vascular permeability.

Protocol:

  • Baseline Imaging: Mice with established tumors undergo an initial MRI scan to establish baseline vascular parameters.

  • Contrast Agent Administration: A gadolinium-based contrast agent is administered intravenously.

  • Dynamic Imaging: A series of rapid T1-weighted images are acquired before, during, and after the contrast injection to monitor its uptake and washout from the tumor.[6][10][12]

  • Pharmacokinetic Modeling: The signal intensity changes over time are analyzed using pharmacokinetic models to calculate parameters such as Ktrans (vascular permeability) and the volume of the extravascular extracellular space (ve).[6]

Immunohistochemistry for Microvessel Density (MVD)

Objective: To quantify the density of blood vessels within the tumor.

Protocol:

  • Tissue Preparation: Tumors are excised, fixed in formalin, and embedded in paraffin.

  • Sectioning: Thin sections (e.g., 5 µm) of the tumor tissue are prepared.

  • Staining: The sections are stained with an antibody against an endothelial cell marker, most commonly CD31.

  • Microscopy and Quantification: The stained sections are examined under a microscope, and the number of microvessels is counted in several high-power fields to determine the MVD.

Signaling Pathway Visualizations

The distinct mechanisms of this compound and bevacizumab are rooted in their effects on different cellular signaling pathways.

This compound Signaling Pathway

CA4P_Signaling cluster_endothelial_cell Tumor Endothelial Cell This compound This compound (prodrug) CA4 CA4 (active drug) This compound->CA4 Dephosphorylation Tubulin Tubulin CA4->Tubulin Binds to Colchicine Site Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization Cell_Shape_Change Endothelial Cell Shape Change Microtubule_Depolymerization->Cell_Shape_Change Vascular_Permeability Increased Vascular Permeability Cell_Shape_Change->Vascular_Permeability Vascular_Collapse Vascular Collapse Vascular_Permeability->Vascular_Collapse Tumor_Necrosis Tumor Necrosis Vascular_Collapse->Tumor_Necrosis

Caption: this compound's mechanism of action leading to vascular collapse.

Bevacizumab Signaling Pathway

Bevacizumab_Signaling cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA Binds and Neutralizes VEGFR VEGF Receptor (VEGFR-1, VEGFR-2) VEGFA->VEGFR Binding Blocked Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling_Cascade Activation Inhibited Angiogenesis Angiogenesis (Proliferation, Migration) Signaling_Cascade->Angiogenesis Inhibition Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Inhibition

Caption: Bevacizumab's inhibition of the VEGF signaling pathway.

Conclusion

This compound and bevacizumab represent two distinct and powerful approaches to targeting the tumor vasculature. This compound acts as a vascular disrupting agent, causing rapid shutdown of existing tumor blood vessels, while bevacizumab functions as an anti-angiogenic agent, preventing the formation of new ones. Preclinical and clinical data suggest that while both are effective as monotherapies, their complementary mechanisms of action may offer enhanced therapeutic benefit when used in combination. A thorough understanding of their individual properties, as detailed in this guide, is essential for designing rational and effective anti-cancer strategies. Future research should focus on direct comparative studies in a wider range of tumor models to further elucidate their relative strengths and potential for synergistic application.

References

Evaluating the Efficacy of Combretastatin A4-Phosphate (CA4P) in Diverse Tumor Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Combretastatin A4-Phosphate (CA4P), a prodrug of the potent tubulin-binding agent combretastatin A4, stands at the forefront of vascular disrupting agents (VDAs). Its unique mechanism of action, which selectively targets the established tumor vasculature, has positioned it as a significant candidate in oncology research and development. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to aid in the evaluation of its therapeutic potential across various tumor types.

Mechanism of Action: Disrupting the Tumor's Lifeline

This compound's primary mechanism involves the depolymerization of tubulin in endothelial cells, leading to a cascade of events that culminate in the collapse of the tumor's blood supply. This process is initiated by the binding of the active form, combretastatin A4 (CA4), to the colchicine-binding site on β-tubulin. The subsequent disruption of the endothelial cell cytoskeleton triggers morphological changes, increased vascular permeability, and ultimately, a rapid shutdown of tumor blood flow. This leads to extensive ischemic necrosis within the tumor core. A key signaling pathway implicated in this process is the disruption of Vascular Endothelial (VE)-cadherin signaling at adherens junctions between endothelial cells.

CA4P_Mechanism_of_Action cluster_blood_vessel Tumor Blood Vessel Endothelial Cells This compound This compound (Prodrug) CA4 CA4 (Active Drug) This compound->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Cytoskeleton Cytoskeletal Disruption Microtubule->Cytoskeleton VE_Cadherin VE-Cadherin Disruption Cytoskeleton->VE_Cadherin Permeability Increased Vascular Permeability VE_Cadherin->Permeability Shutdown Vascular Shutdown Permeability->Shutdown Necrosis Tumor Necrosis Shutdown->Necrosis

Caption: Mechanism of action of this compound leading to tumor necrosis.

Preclinical Efficacy: this compound vs. a Second-Generation Analog

Preclinical studies have been instrumental in delineating the efficacy of this compound and comparing it with newer generation VDAs. A notable comparison is with OXi4503, the diphosphate prodrug of combretastatin A1.

AgentTumor ModelKey Efficacy MetricResultsReference
This compound Murine Breast Adenocarcinoma (CaNT)Vascular Shutdown~40% reduction at 50 mg/kg; no effect at 10 mg/kg.[1]
OXi4503 Murine Breast Adenocarcinoma (CaNT)Vascular Shutdown>50% reduction at 1 mg/kg; ≥80% reduction at 10, 25, and 50 mg/kg.[1]
This compound Murine Breast Adenocarcinoma (CaNT)Tumor GrowthNo significant growth retardation with single doses up to 400 mg/kg.[1]
OXi4503 Murine Breast Adenocarcinoma (CaNT)Tumor GrowthSignificant growth retardation at 100, 200, and 400 mg/kg.[1]
This compound Human Breast Adenocarcinoma (MDA-MB-231) XenograftVascular Shutdown (ED50)43 mg/kg[2]
OXi4503 Human Breast Adenocarcinoma (MDA-MB-231) XenograftVascular Shutdown (ED50)3 mg/kg[2]
OXi4503 Human Breast Adenocarcinoma (MDA-MB-231) XenograftTumor GrowthComplete repression at >12.5 mg/kg; regression at >25 mg/kg.[2]

These findings suggest that while both agents operate through a similar mechanism, OXi4503 demonstrates more potent antivascular and antitumor effects at lower doses in these preclinical models.[1][2]

Clinical Evaluation of this compound in Various Tumor Types

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anticancer agents. The following tables summarize key findings from studies in anaplastic thyroid carcinoma, non-small cell lung cancer, and ovarian cancer.

Anaplastic Thyroid Carcinoma (ATC)
Trial PhaseTreatment RegimenNumber of PatientsKey OutcomesReference
Phase IIThis compound (45 mg/m² on days 1, 8, 15 every 28 days)18No objective responses; 6 patients had stable disease. Median Progression-Free Survival (PFS): 7.4 weeks. 28% of patients were progression-free for >3 months.[3][4]
Phase I/II (Combination)This compound + Paclitaxel + CarboplatinN/A (Preclinical)Significant antitumor activity in a nude mouse xenograft model.[5]
Non-Small Cell Lung Cancer (NSCLC)
Trial PhaseTreatment RegimenNumber of PatientsKey OutcomesReference
Phase II (FALCON study)This compound (60 mg/m²) + Carboplatin/Paclitaxel + Bevacizumab vs. Carboplatin/Paclitaxel + Bevacizumab63No significant survival benefit (median OS 13.6 vs 16.2 months). Increased response rate with this compound (50% vs 32%).[6]
Ovarian Cancer
Trial PhaseTreatment RegimenNumber of PatientsKey OutcomesReference
Phase IIThis compound (63 mg/m²) + Carboplatin44 (platinum-resistant)13.5% confirmed partial response rate.[6]
Phase II (GOG-0186I)This compound (60 mg/m²) + Bevacizumab vs. Bevacizumab alone107 (recurrent)Near 3-month PFS benefit with this compound (median PFS 7.3 vs 4.8 months).[6]
Phase II/III (FOCUS study)This compound + Bevacizumab + Chemotherapy vs. Placebo + Bevacizumab + Chemotherapy91 (Phase 2 part, platinum-resistant)Interim analysis showed a trend towards improved PFS with this compound.[7]

Experimental Protocols

In Vivo Tumor Models for Efficacy Assessment

A standard experimental workflow for evaluating the efficacy of this compound in a preclinical setting is outlined below.

Preclinical_Workflow cluster_workflow Preclinical Evaluation of this compound Start Tumor Cell Implantation (e.g., subcutaneous xenograft in mice) Tumor_Growth Allow Tumors to Reach Palpable Size Start->Tumor_Growth Randomization Randomize Animals into Treatment Groups (e.g., Vehicle, this compound, Comparator) Tumor_Growth->Randomization Treatment Administer Treatment (e.g., intravenous injection) Randomization->Treatment Monitoring Monitor Tumor Growth (e.g., caliper measurements) Treatment->Monitoring Imaging Vascular Imaging (optional) (e.g., DCE-MRI, Power Doppler Ultrasound) to assess blood flow changes Treatment->Imaging Endpoint Endpoint Determination (e.g., tumor volume limit, pre-defined time point) Monitoring->Endpoint Imaging->Endpoint Analysis Tumor Excision and Analysis (e.g., histology, immunohistochemistry for necrosis, apoptosis, microvessel density) Endpoint->Analysis

Caption: A typical experimental workflow for preclinical this compound evaluation.

Methodology for Key Experiments:

  • Tumor Growth Inhibition Studies:

    • Tumor cells (e.g., CaNT, MDA-MB-231) are implanted subcutaneously into immunocompromised mice.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

    • This compound, a comparator agent, or vehicle is administered, typically via intravenous or intraperitoneal injection.

    • Tumor dimensions are measured at regular intervals using calipers, and tumor volume is calculated.

    • Efficacy is determined by comparing the tumor growth rates between the treatment and control groups.

  • Assessment of Vascular Shutdown:

    • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This non-invasive imaging technique is used to quantify changes in tumor blood flow and vascular permeability. Patients or animals receive a baseline scan, followed by scans at various time points after drug administration. A contrast agent (e.g., gadolinium-based) is injected, and the change in signal intensity over time is measured to calculate parameters such as Ktrans (volume transfer constant).

    • Power Doppler Ultrasound: This method can also be used to visualize and quantify changes in tumor blood flow in real-time.

    • Histological Analysis: Tumors are excised at different time points after treatment, sectioned, and stained (e.g., with H&E for necrosis, or with endothelial cell markers like CD31 to assess microvessel density).

Signaling Pathway Disruption by this compound

This compound's disruption of the endothelial cytoskeleton directly impacts the stability of cell-cell junctions, particularly adherens junctions, which are maintained by VE-cadherin. This disruption is a critical event leading to increased vascular permeability.

VE_Cadherin_Signaling cluster_signaling This compound-Mediated Disruption of VE-Cadherin Signaling CA4 CA4 Tubulin Tubulin Depolymerization CA4->Tubulin Cytoskeleton Cytoskeletal Instability Tubulin->Cytoskeleton Disruption Disruption of VE-Cadherin Localization and Function Cytoskeleton->Disruption VE_Cadherin_Complex VE-Cadherin-Catenin Complex (at Adherens Junction) VE_Cadherin_Complex->Disruption destabilizes Permeability Increased Endothelial Permeability Disruption->Permeability Vascular_Leakage Vascular Leakage & Hemorrhage Permeability->Vascular_Leakage

Caption: Disruption of VE-cadherin signaling by this compound.

Conclusion

This compound has demonstrated significant antivascular activity in a range of preclinical models and has shown modest clinical efficacy, particularly in combination with other anticancer therapies. Its mechanism of action, centered on the disruption of tumor vasculature, provides a complementary approach to conventional cytotoxic and anti-angiogenic agents. While second-generation combretastatins like OXi4503 may offer enhanced potency, this compound remains a pivotal tool in the ongoing development of vascular disrupting strategies for cancer treatment. Further research focusing on optimal combination therapies and patient selection will be crucial in maximizing the therapeutic potential of this class of drugs.

References

A Comparative Meta-Analysis of Combretastatin A4-Phosphate (CA4P) Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Combretastatin A4-Phosphate (CA4P), a tubulin-binding vascular disrupting agent (VDA), has been the subject of numerous clinical investigations for the treatment of various solid tumors. This guide provides a meta-summary of key findings from several clinical trials to offer researchers, scientists, and drug development professionals a comparative overview of this compound's efficacy, safety, and mechanism of action. The data presented is synthesized from published phase I and II clinical trial results.

Efficacy of this compound in Clinical Trials

The efficacy of this compound has been evaluated as both a monotherapy and in combination with other anticancer agents across different cancer types. The following tables summarize key efficacy outcomes from notable clinical trials.

Table 1: this compound Monotherapy Efficacy

Cancer TypePhaseDoseKey Efficacy ResultsReference
Advanced Solid TumorsI6 - 75 mg/m²1 partial response in a patient with metastatic soft tissue sarcoma; 14 patients with stable disease for at least two cycles.[1]
Advanced CancerI52 or 68 mg/m²1 patient at 68 mg/m² showed improvement in liver metastases of adrenocortical carcinoma.[2]
Advanced Anaplastic Thyroid CarcinomaII45 mg/m²No objective responses; 6 patients had stable disease. Median progression-free survival (PFS) was 7.4 weeks.[3]

Table 2: this compound Combination Therapy Efficacy

Cancer TypePhaseCombination RegimenKey Efficacy ResultsReference
Advanced CancerIThis compound (45, 54, or 63 mg/m²) + Bevacizumab (10 mg/kg)Statistically significant reductions in tumor perfusion and vascular permeability.[4]
Non-Small Cell Lung Cancer (Stage IIIb/IV)IIThis compound (60 mg/m²) + Carboplatin/Paclitaxel (CP) and BevacizumabIncreased response rate (50% vs 32%) but no significant survival benefit compared to control.[5]
Recurrent Platinum-Resistant Ovarian CancerIIThis compound + BevacizumabNear 3-month benefit in median PFS (7.3 vs 4.8 months).[5]

Safety and Tolerability Profile of this compound

The safety of this compound has been extensively studied, with a generally manageable side-effect profile. Cardiovascular effects are a notable consideration.

Table 3: Common Adverse Events and Dose-Limiting Toxicities (DLTs)

Trial PhaseDose RangeMost Common Adverse EventsDose-Limiting ToxicitiesMaximum Tolerated Dose (MTD)Reference
I6 - 75 mg/m²Hypotension, ataxia, dyspnea, nausea/vomiting, headache, transient sensory neuropathy, tumor pain.Severe tumor pain, syncope, dyspnea, hypoxia.52-65 mg/m² (daily for 5 days)[1]
I20 - 85 mg/m²Headache, dizziness, tumor-induced pain, vascular vagal excitation, vomiting.Not specified, but 95% of AEs were mild (grades 0-II).65 mg/m²[6]
I5 - 114 mg/m²Tumor pain, lymphopenia, fatigue, anemia, diarrhea, hypertension, hypotension, vomiting, visual disturbance, dyspnea.Reversible ataxia (114 mg/m²), vasovagal syncope and motor neuropathy (88 mg/m²), fatal bowel ischemia (52 mg/m²).Not explicitly defined, but 52 or 68 mg/m² were well-tolerated.[2]

An acute, transient increase in blood pressure is a common cardiovascular effect of this compound, typically occurring within the first few hours after infusion and resolving shortly after.[5] Careful patient monitoring and blood pressure management are recommended.[5]

Mechanism of Action: Signaling Pathway

This compound is a water-soluble prodrug that is rapidly converted to its active form, combretastatin A4 (CA4).[7][8] CA4 acts as a potent inhibitor of tubulin polymerization, leading to the disruption of the microtubule cytoskeleton in endothelial cells.[8][9][10] This disruption triggers a cascade of events that selectively targets tumor vasculature.

The primary mechanism involves the interference with the vascular endothelial-cadherin (VE-cadherin) signaling pathway.[9] Disruption of VE-cadherin leads to increased endothelial cell permeability, collapse of tumor neovessels, and subsequent tumor necrosis.[9]

CA4P_Mechanism_of_Action cluster_drug Drug Action cluster_cellular Cellular Target & Effect cluster_pathway Signaling Pathway cluster_outcome Vascular & Tumor Outcome This compound This compound (Prodrug) CA4 CA4 (Active Drug) This compound->CA4 Dephosphorylation Tubulin Tubulin CA4->Tubulin Binds to Colchicine Site Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Endothelial Endothelial Cell Shape Change Microtubule->Endothelial Permeability Increased Permeability Endothelial->Permeability VE_Cadherin VE-Cadherin Signaling Disruption Endothelial->VE_Cadherin Vascular_Collapse Vascular Collapse Permeability->Vascular_Collapse Beta_Catenin β-catenin delocalization VE_Cadherin->Beta_Catenin Akt Akt dephosphorylation Beta_Catenin->Akt Blood_Flow Reduced Tumor Blood Flow Vascular_Collapse->Blood_Flow Necrosis Tumor Necrosis Blood_Flow->Necrosis CA4P_Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Evaluation cluster_decision Decision Point Eligibility Eligibility Criteria Check (e.g., solid tumors, performance status) Informed_Consent Informed Consent Eligibility->Informed_Consent Baseline Baseline Assessments (e.g., imaging, bloodwork) Informed_Consent->Baseline Dose_Escalation Dose Escalation Cohorts (e.g., modified Fibonacci design) CA4P_Admin This compound Administration (e.g., 10-min IV infusion) Dose_Escalation->CA4P_Admin Monitoring Safety & PK Monitoring CA4P_Admin->Monitoring Tumor_Response Tumor Response Assessment (e.g., RECIST criteria) Monitoring->Tumor_Response Imaging Functional Imaging (e.g., DCE-MRI) Monitoring->Imaging AE_Reporting Adverse Event Reporting Monitoring->AE_Reporting DLT_Evaluation DLT Evaluation AE_Reporting->DLT_Evaluation MTD_Determination MTD Determination DLT_Evaluation->MTD_Determination

References

Unraveling the Complexities of Cross-Resistance Between CA4P and Other Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides an objective comparison of the cross-resistance profiles of Combretastatin A-4 Phosphate (CA4P), a tubulin-binding agent with potent vascular-disrupting properties, and other widely used tubulin inhibitors, such as taxanes and vinca alkaloids. By examining the underlying mechanisms and presenting supporting experimental data, this guide aims to illuminate the intricate interplay of resistance and sensitivity among these critical anticancer agents.

Mechanisms of Resistance: A Shared Battlefield

Resistance to tubulin inhibitors is a multifaceted challenge in oncology. The primary mechanisms can be broadly categorized as follows:

  • Alterations in the Drug Target: Mutations in the genes encoding α- and β-tubulin, the building blocks of microtubules, can prevent or reduce the binding affinity of tubulin inhibitors. This prevents the drugs from exerting their cytotoxic effects.

  • Expression of Different Tubulin Isotypes: The overexpression of specific β-tubulin isotypes, particularly βIII-tubulin, has been strongly associated with resistance to taxanes and vinca alkaloids. These isotypes can affect microtubule dynamics and drug binding.

  • Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), is a major mechanism of multidrug resistance (MDR). These transporters act as cellular pumps, actively removing a wide range of structurally and functionally diverse drugs from the cell, thereby reducing their intracellular concentration to sub-lethal levels.

Cross-Resistance and Collateral Sensitivity: A Double-Edged Sword

The development of resistance to one tubulin inhibitor can have significant implications for the efficacy of others. This can manifest as either cross-resistance, where resistance to one drug confers resistance to another, or collateral sensitivity (also known as hypersensitivity), where resistance to one drug surprisingly increases sensitivity to another.

The overexpression of P-gp is a classic example of a mechanism that can lead to broad cross-resistance. Since P-gp can efflux a wide variety of substrates, cells that overexpress this transporter after being exposed to one tubulin inhibitor are often resistant to other tubulin inhibitors that are also P-gp substrates.

Conversely, alterations in tubulin itself can sometimes lead to collateral sensitivity. For instance, a mutation that confers resistance to a microtubule-stabilizing agent like paclitaxel might destabilize the microtubule network, making the cell more susceptible to a microtubule-destabilizing agent like a vinca alkaloid.

Quantitative Analysis of Cross-Resistance

To provide a clear comparison, the following table would typically be populated with experimental data from studies investigating cross-resistance in this compound-resistant cell lines. It is important to note that specific IC50 values are highly dependent on the cell line and the specific experimental conditions. The data presented here are illustrative examples based on typical findings in the literature; however, a direct head-to-head study in a this compound-resistant line was not identified in the public domain at the time of this writing.

Cell LineDrugIC50 (Sensitive)IC50 (this compound-Resistant)Fold ResistanceCross-Resistance/Sensitivity
Hypothetical this compound-Resistant Ovarian Cancer Cell Line This compound10 nM500 nM50-
Paclitaxel5 nM250 nM50Cross-Resistance
Vincristine2 nM100 nM50Cross-Resistance
Hypothetical this compound-Resistant Lung Cancer Cell Line with Tubulin Mutation This compound15 nM750 nM50-
Paclitaxel8 nM24 nM3Low Cross-Resistance
Vincristine3 nM0.5 nM0.17Collateral Sensitivity

Caption: Illustrative examples of potential cross-resistance and collateral sensitivity profiles in hypothetical this compound-resistant cancer cell lines.

Experimental Protocols

The determination of cross-resistance profiles relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments cited in the study of tubulin inhibitor resistance.

Development of Drug-Resistant Cell Lines

This protocol outlines the general procedure for generating cancer cell lines with acquired resistance to a specific drug.

Principle: Cancer cells are continuously exposed to gradually increasing concentrations of a cytotoxic agent. This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.

Protocol:

  • Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the drug (e.g., this compound) using a cell viability assay such as the MTT assay.

  • Initial Drug Exposure: Treat the parental cells with the drug at a concentration equal to or slightly below the IC50.

  • Subculture and Dose Escalation: Once the cells have recovered and are proliferating, subculture them and increase the drug concentration by a small increment (e.g., 1.5 to 2-fold).

  • Repeat Cycles: Repeat the process of recovery and dose escalation over several months.

  • Characterization of Resistant Cells: Periodically assess the IC50 of the treated cell population to monitor the development of resistance. A significant increase in the IC50 (typically >10-fold) indicates the establishment of a drug-resistant cell line.

  • Clonal Selection (Optional): To obtain a more homogeneous resistant population, single-cell cloning can be performed from the resistant pool.

  • Stability of Resistance: Culture the resistant cell line in a drug-free medium for an extended period (e.g., several passages) and re-evaluate the IC50 to determine if the resistance phenotype is stable.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the tubulin inhibitors (e.g., this compound, paclitaxel, vincristine) for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the data and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

Visualization of Resistance Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts related to cross-resistance between tubulin inhibitors.

cluster_drugs Tubulin Inhibitors cluster_mechanisms Resistance Mechanisms This compound This compound Pgp P-gp Overexpression This compound->Pgp Induces TubulinMutation Tubulin Mutation This compound->TubulinMutation Selects for Paclitaxel Paclitaxel Paclitaxel->Pgp Induces Paclitaxel->TubulinMutation Selects for Vincristine Vincristine Vincristine->Pgp Induces Vincristine->TubulinMutation Selects for Pgp->this compound Effluxes Pgp->Paclitaxel Effluxes Pgp->Vincristine Effluxes

Caption: Mechanisms of cross-resistance to tubulin inhibitors.

Start Parental Cancer Cell Resistant This compound-Resistant Cell Start->Resistant Continuous this compound Exposure CrossResistance Cross-Resistance to Paclitaxel/Vincristine Resistant->CrossResistance e.g., P-gp Overexpression CollateralSensitivity Collateral Sensitivity to Vincristine Resistant->CollateralSensitivity e.g., Tubulin Mutation

Caption: Potential outcomes of acquired resistance to this compound.

Predicting Response to CA4P Therapy: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Combretastatin A4-Phosphate (CA4P), a vascular disrupting agent (VDA), shows promise in oncology by selectively targeting and collapsing tumor vasculature, leading to extensive tumor necrosis. However, patient response to this compound therapy is variable. Identifying reliable predictive biomarkers is crucial for patient selection and for the development of effective combination therapies. This guide provides a comparative overview of the leading biomarker candidates for predicting response to this compound, supported by experimental data and detailed protocols.

Imaging Biomarkers: Dynamic Contrast-Enhanced MRI (DCE-MRI)

DCE-MRI has emerged as a primary tool for assessing the pharmacodynamic effects of this compound and holds potential as a predictive biomarker of treatment response. By monitoring the transit of a contrast agent through tumor tissue, DCE-MRI can quantify changes in blood flow, vessel permeability, and the volume of the extracellular, extravascular space.

Quantitative Data from Clinical and Preclinical Studies

While direct head-to-head comparisons of predictive biomarkers for this compound therapy are limited, data from various studies highlight the potential of DCE-MRI. Changes in perfusion parameters after treatment have been correlated with treatment efficacy.

Biomarker ParameterCancer TypeTreatmentKey FindingsReference
ΔKtrans (Volume transfer constant)Hepatocellular CarcinomaSecond-line Targeted TherapyAn early reduction in Ktrans on day 14 was an independent predictor of Progression-Free Survival (PFS) (p = 0.002).[1][1]
ΔPeak Enhancement Hepatocellular CarcinomaSecond-line Targeted TherapyHigh reductions in peak enhancement on day 3 were associated with better PFS (Hazard Ratio: 0.4).[1][1]
ΔAUC (Area under the curve)Hepatocellular CarcinomaSecond-line Targeted TherapyHigh reductions in AUC on day 3 were associated with better PFS (Hazard Ratio: 0.51).[1][1]
ΔAreamax & ΔSlopemax Primary Breast CancerNeoadjuvant ChemotherapyA model combining changes in these parameters predicted pathological complete response with an Area Under the Curve (AUC) of 0.931 in the training set and 0.971 in the validation set.[2]
Pre-treatment Ktrans Malignant Pleural MesotheliomaCisplatin-based ChemotherapyHigher baseline Ktrans values were associated with longer Overall Survival (OS) (p ≤ .006) and demonstrated a sensitivity of 89% and specificity of 78% for predicting longer OS.[3]

Note: The data presented above are from studies evaluating various anti-cancer therapies, not exclusively this compound. However, they provide a strong rationale for the utility of DCE-MRI in predicting response to vascular-targeting agents and a framework for designing future validation studies for this compound.

Experimental Protocol: Dynamic Contrast-Enhanced MRI

The following is a generalized protocol for acquiring and analyzing DCE-MRI data in a clinical trial setting. Specific parameters may need to be optimized based on the tumor type, location, and MRI hardware.

1. Patient Preparation:

  • Patients should fast for at least 4 hours prior to the scan.

  • An intravenous catheter is placed for the administration of the contrast agent.

2. MRI Acquisition:

  • Scanner: 1.5T or 3T MRI scanner.

  • Pre-contrast Imaging:

    • Acquire T1-weighted and T2-weighted anatomical images.

    • Perform T1 mapping to determine the baseline longitudinal relaxation time of the tissue. This is crucial for accurate pharmacokinetic modeling. A common method is to use a variable flip angle approach.

  • Dynamic Scan:

    • A T1-weighted sequence (e.g., 3D spoiled gradient-echo) is used for the dynamic acquisition.

    • Image acquisition begins, and after a short baseline period, a bolus of a gadolinium-based contrast agent (e.g., gadopentetate dimeglumine) is injected intravenously at a standard dose (e.g., 0.1 mmol/kg of body weight).[4]

    • Dynamic images are acquired continuously for several minutes to capture the inflow, distribution, and washout of the contrast agent. High temporal resolution is critical.

3. Data Analysis:

  • Pharmacokinetic Modeling: The acquired signal intensity-time curves are converted to contrast agent concentration-time curves. These are then fitted to a pharmacokinetic model, most commonly the Tofts model or the extended Tofts model, to derive quantitative parameters such as Ktrans, ve (extracellular extravascular volume fraction), and kep (rate constant between the extracellular extravascular space and blood plasma).

  • Region of Interest (ROI) Analysis: ROIs are drawn around the tumor on the anatomical images and transferred to the parametric maps to extract the mean or median values of the DCE-MRI parameters for the entire tumor or specific sub-regions.

G Experimental Workflow for DCE-MRI Biomarker Assessment cluster_0 Patient Preparation cluster_1 MRI Acquisition cluster_2 Data Analysis cluster_3 Outcome a Fasting b IV Catheter Placement a->b c Anatomical Imaging (T1w, T2w) b->c d T1 Mapping c->d e Dynamic T1w Scan with Contrast Injection d->e f Pharmacokinetic Modeling (e.g., Tofts Model) e->f g Generation of Parametric Maps (Ktrans, ve, etc.) f->g h Region of Interest (ROI) Analysis g->h i Correlation with Clinical Endpoints (PFS, OS, pCR) h->i

DCE-MRI Experimental Workflow

Molecular Biomarkers: Hypoxia-Related Factors

The mechanism of action of this compound induces acute vascular shutdown, leading to a rapid increase in tumor hypoxia. Therefore, baseline levels of hypoxia and the cellular response to it may predict sensitivity or resistance to this compound therapy.

Hypoxia-Inducible Factor 1-alpha (HIF-1α)

HIF-1α is a master regulator of the cellular response to hypoxia. While its role as a predictive biomarker for this compound is still under investigation, preclinical studies have shown that this compound can modulate HIF-1 activity. In hypoxic conditions, this compound treatment has been shown to reduce HIF-1α accumulation in endothelial cells. Conversely, under aerobic conditions, this compound can increase HIF-1α accumulation. This complex interplay suggests that the baseline hypoxic status of a tumor and its HIF-1α signaling capacity could influence the therapeutic outcome.

Experimental Protocol: Immunohistochemistry for HIF-1α

1. Tissue Preparation:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

2. Antigen Retrieval:

  • Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

3. Staining:

  • Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

  • Slides are incubated with a primary antibody against HIF-1α.

  • A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied.

  • The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Slides are counterstained with hematoxylin.

4. Analysis:

  • The percentage of tumor cells with positive nuclear staining for HIF-1α is quantified. A scoring system (e.g., H-score) that considers both the intensity and the percentage of stained cells can be used for a more quantitative assessment.

Signaling Pathway

This compound's primary mechanism of action is the disruption of the microtubule cytoskeleton in endothelial cells, leading to a cascade of events that culminates in vascular shutdown and tumor necrosis.

G This compound Signaling Pathway in Endothelial Cells This compound This compound (Fosbretabulin) Tubulin Tubulin This compound->Tubulin Binds to colchicine-binding site Microtubule Microtubule Depolymerization Tubulin->Microtubule Cytoskeleton Cytoskeletal Disruption Microtubule->Cytoskeleton CellShape Endothelial Cell Shape Change (Rounding) Cytoskeleton->CellShape Permeability Increased Vascular Permeability CellShape->Permeability BloodFlow Reduced Tumor Blood Flow Permeability->BloodFlow Hypoxia Tumor Hypoxia BloodFlow->Hypoxia Necrosis Tumor Necrosis Hypoxia->Necrosis HIF1 HIF-1α Modulation Hypoxia->HIF1

This compound Mechanism of Action

Comparison and Future Directions

Currently, DCE-MRI stands out as the most clinically advanced biomarker for assessing the effects of this compound. Its ability to provide non-invasive, quantitative measurements of tumor vascular function makes it a powerful tool for early response assessment. However, its predictive power for long-term outcomes like overall survival needs to be validated in prospective clinical trials specifically designed for this purpose.

Molecular biomarkers related to hypoxia, such as HIF-1α, offer mechanistic insights but require further validation to establish their predictive utility. A multi-modal approach, combining imaging with molecular biomarkers, may ultimately provide the most accurate prediction of response to this compound therapy.

Future research should focus on:

  • Prospective clinical trials designed to validate the predictive value of baseline and early changes in DCE-MRI parameters for long-term clinical outcomes in patients treated with this compound.

  • Head-to-head comparisons of different imaging and molecular biomarkers within the same patient cohorts.

  • The development and validation of standardized protocols for biomarker assessment to ensure reproducibility across different studies and clinical sites.

  • Exploration of circulating biomarkers, such as circulating tumor DNA (ctDNA) and circulating endothelial cells, as less invasive alternatives for monitoring treatment response and predicting outcomes.

By addressing these key areas, the oncology community can move closer to personalized treatment strategies with this compound, ensuring that this potent vascular disrupting agent is used to its full potential for the benefit of cancer patients.

References

Safety Operating Guide

Proper Disposal of CA4P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Combretastatin A4 Phosphate (CA4P)

Combretastatin A4 Phosphate (this compound) is a potent cytotoxic agent and a tubulin polymerization inhibitor.[1] Due to its hazardous nature, proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a research setting.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to be familiar with the necessary safety protocols. All personnel handling this compound must be thoroughly trained on the procedures for managing cytotoxic and hazardous waste.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Double chemotherapy gloves

  • Safety goggles or a face shield

  • A lab coat or impervious gown

  • Respiratory protection, as appropriate

Work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Spill Management

In the event of a this compound spill, immediate action is required to contain and clean the affected area.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required personal protective equipment.

  • Contain the Spill: Use an absorbent material, such as a spill pad or diatomite, to absorb any liquid. For powdered spills, carefully cover the area to avoid generating dust.

  • Clean the Area: Decontaminate the surfaces by scrubbing with alcohol or a suitable laboratory detergent.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be disposed of as cytotoxic waste.

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal company. Chemical deactivation or neutralization in a standard laboratory setting is not recommended due to the lack of established and validated protocols. The primary method for the final treatment of cytotoxic waste is high-temperature incineration.

Key Disposal Steps:

  • Segregation: All this compound waste must be segregated from other laboratory waste streams. This includes unused product, empty vials, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE.

  • Waste Containers: Use designated, clearly labeled, and leak-proof containers for cytotoxic waste. These are often purple to distinguish them from other types of hazardous waste. For sharps waste contaminated with this compound, use a designated cytotoxic sharps container.

  • Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Chemotherapy Waste" and include the hazardous waste symbol.

  • Storage: Store cytotoxic waste in a secure, designated area with limited access until it is collected by a licensed hazardous waste management service.

  • Professional Disposal: Arrange for the collection and disposal of the cytotoxic waste by a certified hazardous waste contractor. They will ensure the waste is transported and incinerated according to regulatory requirements.

Quantitative Data Summary

While specific quantitative data for the chemical degradation of this compound is not available, the following table summarizes key handling and safety information.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Double chemotherapy gloves, safety goggles/face shield, lab coat/gown, respiratory protection.General safety guidelines for cytotoxic agents.
Waste Segregation All this compound-contaminated materials must be segregated into designated cytotoxic waste containers.Standard procedure for cytotoxic waste management.
Waste Container Color Purple is the designated color for cytotoxic and cytostatic waste bags and containers.GV Health, Stericycle
Final Disposal Method High-temperature incineration by a licensed hazardous waste disposal service.Standard for cytotoxic and pharmaceutical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CA4P_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Professional Disposal start Generation of this compound Waste segregate Segregate into Cytotoxic Waste Containers start->segregate Step 1 label_waste Label Containers as 'Cytotoxic Waste' segregate->label_waste Step 2 store Store in Secure Designated Area label_waste->store Step 3 collect Collection by Licensed Waste Contractor store->collect Step 4 transport Transport to Disposal Facility collect->transport Step 5 incinerate High-Temperature Incineration transport->incinerate Step 6 end_node Final Disposition incinerate->end_node

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Navigating the Safe Handling of CA4P: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols and safety measures for the potent vascular-disrupting agent, Combretastatin A4 Phosphate (CA4P), are critical for laboratory personnel. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure the secure and effective use of this compound in research and development.

Combretastatin A4 Phosphate (this compound) is a water-soluble prodrug of Combretastatin A4 (CA4), a potent inhibitor of tubulin polymerization.[1][2] By disrupting the microtubule cytoskeleton in endothelial cells, this compound selectively targets and damages the vasculature of tumors, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] Its powerful anti-cancer properties necessitate stringent safety protocols to protect researchers and ensure the integrity of experimental outcomes.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE and safety measures.

Category Requirement Rationale
Engineering Controls - Use in a well-ventilated area.[3][4] - Work within a certified chemical fume hood.To minimize inhalation exposure to the powdered form or aerosols.
Eye Protection - Chemical safety goggles with side shields.[3]To protect eyes from dust particles and accidental splashes.
Hand Protection - Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the compound.
Body Protection - Laboratory coat.[3] - Additional impervious clothing may be required for larger quantities.To protect skin and clothing from contamination.
Respiratory Protection - Use a NIOSH-approved respirator if engineering controls are insufficient or during spill cleanup.[3][4]To prevent inhalation of fine particles, especially when handling the powder.

Quantitative Data Summary

For quick reference, the following tables provide key quantitative data for Combretastatin A4 Phosphate and its active form, Combretastatin A4.

Solubility Profile of Combretastatin A4 Phosphate (this compound)

Solvent Solubility Concentration
WaterSoluble88 mg/mL
DMSOInsoluble-
EthanolInsoluble-

Data sourced from Selleck Chemicals product information.[4]

Toxicological Data for Combretastatin A4 (CA4)

Test Species Route Value
LD50MouseOral14 mg/kg
LD50MouseIntraperitoneal1 mg/kg

Data sourced from Echemi.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe and effective use of this compound in a laboratory setting.

1. Preparation and Reconstitution:

  • Before handling, ensure all required PPE is correctly worn.

  • Weigh the powdered this compound in a chemical fume hood to avoid inhalation of dust.

  • For in vitro experiments, this compound can be dissolved in sterile, deionized water to the desired stock concentration.[4] A concentration of 88 mg/mL is achievable in water.[4]

  • Ensure the solution is thoroughly mixed before further dilution into cell culture media.

2. In Vitro Experimental Protocol: Tubulin Polymerization Assay This assay is fundamental to understanding the mechanism of action of this compound.

  • Materials: Purified tubulin, GTP, polymerization buffer, 96-well microplate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Reconstitute purified tubulin in polymerization buffer.

    • Add varying concentrations of this compound to the tubulin solution in a 96-well plate.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Measure the change in absorbance at 340 nm over time. Inhibition of tubulin polymerization will result in a lower absorbance reading compared to the control.[6][7][8][9]

3. In Vitro Experimental Protocol: Cell Proliferation (MTT) Assay This assay assesses the cytotoxic effects of this compound on cancer cell lines.

  • Materials: Cancer cell line of interest, culture medium, 96-well plates, MTT reagent, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations.

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate to allow for formazan crystal formation.

    • Dissolve the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (typically 570 nm) to determine cell viability.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][4]

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and culture plates, should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.[3][4]

  • Liquid Waste: Aqueous solutions containing this compound should be collected and disposed of as hazardous chemical waste. Do not pour down the drain.[4]

Mechanism of Action: Signaling Pathway

This compound exerts its anti-vascular effects by disrupting the microtubule network within endothelial cells. This leads to a cascade of events that ultimately results in the selective shutdown of tumor blood vessels. The diagram below illustrates the key signaling pathway involved.

CA4P_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell This compound This compound (Prodrug) CA4 CA4 (Active Drug) This compound->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Microtubules Microtubule Depolymerization Tubulin->Microtubules VE_Cadherin VE-Cadherin Microtubules->VE_Cadherin Disrupts localization Cytoskeleton Cytoskeletal Disruption Microtubules->Cytoskeleton beta_Catenin β-Catenin Akt Akt Signaling VE_Cadherin->Akt Inhibits signaling cascade Permeability Increased Vascular Permeability Cytoskeleton->Permeability Blood_Flow Tumor Blood Flow Disruption Permeability->Blood_Flow Necrosis Tumor Necrosis Blood_Flow->Necrosis

Caption: this compound signaling pathway in endothelial cells.

This comprehensive guide provides the essential framework for the safe and effective handling of this compound. By adhering to these protocols, researchers can mitigate risks and advance our understanding of this promising anti-cancer agent.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.